molecular formula C15H24N2O B1306417 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol CAS No. 198823-22-2

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Cat. No.: B1306417
CAS No.: 198823-22-2
M. Wt: 248.36 g/mol
InChI Key: QLTWYVLPFXWGIX-UHFFFAOYSA-N
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Description

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a useful research compound. Its molecular formula is C15H24N2O and its molecular weight is 248.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-12-4-9-16-15-7-10-17(11-8-15)13-14-5-2-1-3-6-14/h1-3,5-6,15-16,18H,4,7-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTWYVLPFXWGIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NCCCO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30390022
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198823-22-2
Record name 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30390022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Introduction

This compound is a substituted piperidine derivative with potential applications in medicinal chemistry and drug discovery. Its structure combines a benzyl-protected piperidine ring, a common scaffold in centrally active agents, with a propanolamine side chain. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, characterization methodologies, and a discussion of its potential pharmacological relevance based on its structural motifs. As a research chemical, extensive peer-reviewed data is not yet available; therefore, this document synthesizes known information with established chemical principles to provide a robust framework for researchers.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. While some data is available from commercial suppliers, many physical properties have not been experimentally determined and reported in the literature.

PropertyValueSource
CAS Number 198823-22-2[1]
Molecular Formula C₁₅H₂₄N₂O[1][2]
Molecular Weight 248.37 g/mol [1][2]
IUPAC Name 3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol
Appearance Not specified (likely an oil or low-melting solid)
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO)
MDL Number MFCD05237180[1][2][3]

Synthesis and Purification

The most direct and logical synthetic route to this compound is through the reductive amination of 1-benzyl-4-piperidone with 3-amino-1-propanol. This common and high-yielding reaction involves the formation of a Schiff base or iminium ion intermediate, which is then reduced in situ to the desired secondary amine.

Proposed Synthetic Workflow

G A 1-Benzyl-4-piperidone + 3-Amino-1-propanol B Reaction Vessel (e.g., Methanol) A->B 1. Combine Reactants C Formation of Iminium Ion Intermediate B->C 2. Stir at RT D In situ Reduction (e.g., NaBH4, NaBH(OAc)3) C->D 3. Add Reducing Agent E Crude Product D->E 4. Reaction Completion F Aqueous Workup (Quench, Extraction) E->F 5. Isolate G Purification (Column Chromatography) F->G 6. Purify H Pure this compound G->H 7. Characterize

Caption: Proposed workflow for the synthesis of the title compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a standard procedure that should be optimized for scale and specific laboratory conditions.

  • Reactant Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq).[4] Dissolve the starting material in a suitable solvent such as methanol or dichloromethane (approx. 0.1-0.5 M concentration).

  • Amine Addition: Add 3-amino-1-propanol (1.1 eq) to the solution. If desired, an acid catalyst like acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Intermediate Formation: Allow the mixture to stir at room temperature for 1-2 hours. The progress can be monitored by TLC or LC-MS to observe the consumption of the starting ketone.

  • Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise, controlling the temperature to prevent excessive foaming. Alternatively, sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) can be used, which is a milder and more selective reagent for reductive aminations.

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the intermediate and formation of the product.

  • Workup: Carefully quench the reaction by the slow addition of water. If the solvent is dichloromethane, separate the organic layer. If methanol was used, remove it under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, often with a small amount of triethylamine (0.5-1%) to prevent the amine product from streaking on the silica.

  • Final Product: The pure fractions are combined and concentrated to yield this compound.

Structural Characterization

To confirm the identity and purity of the synthesized compound, a combination of spectroscopic methods is essential.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique will provide information on the number and environment of protons. Expected signals include:

    • A multiplet in the aromatic region (~7.2-7.4 ppm) for the benzyl group protons.

    • A singlet for the benzylic CH₂ protons (~3.5 ppm).

    • Multiplets for the piperidine ring protons.

    • Signals for the propanolamine chain protons, including two triplets for the -CH₂-CH₂-OH moiety and a multiplet for the proton on the carbon attached to the nitrogen.

    • Broad singlets for the -OH and -NH protons, which are exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show all unique carbon atoms in the molecule. Key expected signals would be in the aromatic region (127-140 ppm), a signal for the benzylic carbon (~63 ppm), various signals for the piperidine and propanolamine carbons in the aliphatic region, and a signal for the carbon bearing the hydroxyl group (~60 ppm).

  • MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 249.19.

  • IR (Infrared Spectroscopy): Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches (aliphatic and aromatic, ~2800-3100 cm⁻¹), and aromatic C=C bending (~1600 and 1450 cm⁻¹).

Potential Pharmacological Relevance and Mechanism of Action

While no specific pharmacological data for this compound has been published, its structural components suggest potential areas for investigation. The 4-aminopiperidine scaffold is a privileged structure in medicinal chemistry, and the benzylpiperidine moiety is present in numerous biologically active compounds.

Areas of Interest for Drug Development
  • Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzyl-4-piperidinyl-propan-1-one have been synthesized and shown to be potent and selective inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[5] The structural similarity suggests that the title compound could be investigated for similar activity.

  • Dopaminergic Activity: The related compound 4-benzylpiperidine is known to act as a dopamine-selective monoamine releaser.[6] This activity is relevant for conditions such as cocaine dependence. It is plausible that N-alkylation and further substitution on the piperidine ring could modulate this activity.

  • α-Adrenoceptor Antagonism: Piperazine and piperidine derivatives are common in compounds targeting α-adrenoceptors, which are involved in conditions like benign prostatic hyperplasia (BPH).[7]

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical mechanism where a ligand based on this scaffold could act as a competitive inhibitor of an enzyme, such as AChE.

G cluster_0 Enzyme Active Site cluster_1 Inhibitory Action Enzyme Enzyme (e.g., AChE) Product Product Enzyme->Product Catalyzes Blocked Binding Blocked Enzyme->Blocked Substrate Endogenous Substrate (e.g., Acetylcholine) Substrate->Enzyme Binds Substrate->Blocked Inhibitor 3-(1-Benzyl-piperidin-4-ylamino) -propan-1-ol Inhibitor->Enzyme Competitive Binding

Caption: Hypothetical competitive inhibition of an enzyme by the title compound.

Analytical Methodology

To assess the purity and concentration of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

Protocol: RP-HPLC Method Development
  • System Preparation: Use an HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.

    • The acidic modifier improves peak shape for basic compounds like amines.

  • Gradient Elution: Start with a linear gradient to determine the optimal elution conditions. For example:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at multiple wavelengths, such as 210 nm and 254 nm, due to the presence of the aromatic benzyl group.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Optimization: Adjust the gradient, flow rate, and mobile phase composition to achieve a symmetric peak with a reasonable retention time and good resolution from any impurities.

Safety and Handling

  • Hazard Identification: The compound is listed as an irritant.[1] As with all research chemicals with limited toxicological data, it should be handled with care.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors or direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9. [Link]

  • PubChem. 3-(Benzylamino)propanol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides. [Link]

  • Cunningham, R. W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-65. [Link]

  • Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

  • McClure, C. K., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. [Link]

  • Grokipedia. 4-Benzylpiperidine. [Link]

  • PubChem. 3-Benzylpiperidin-4-one. National Center for Biotechnology Information. [Link]

  • Cole-Parmer. N-Benzyl-4-piperidone Material Safety Data Sheet. [Link]

Sources

An In-depth Technical Guide to the Structure Elucidation of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the analytical methodologies and field-proven insights for the structural elucidation of the synthetic compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. Designed for researchers, scientists, and drug development professionals, this document details the causal relationships behind experimental choices and outlines self-validating protocols for spectroscopic analysis.

Introduction

This compound is a piperidine derivative with a molecular formula of C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol [1]. The N-benzylpiperidine motif is a common scaffold in medicinal chemistry, valued for its structural flexibility and ability to interact with biological targets[2]. The presence of a secondary amine, a primary alcohol, and a tertiary amine within the piperidine ring system presents a unique set of spectroscopic characteristics. Accurate structural confirmation is paramount for its application in drug discovery and development. This guide will walk through a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy to unambiguously determine its chemical structure.

Molecular Structure and Key Features

A foundational step in any structure elucidation is a clear visualization of the molecule .

workflow cluster_preliminary Preliminary Analysis cluster_functional_groups Functional Group Identification cluster_structural_backbone Structural Backbone Determination cluster_confirmation Structure Confirmation MS Mass Spectrometry (MS) FTIR FTIR Spectroscopy MS->FTIR Provides Molecular Formula NMR_1D 1D NMR (¹H, ¹³C, DEPT) FTIR->NMR_1D Identifies Key Functional Groups NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assigns Proton and Carbon Environments Confirmation Final Structure Assignment NMR_2D->Confirmation Confirms Connectivity

Caption: A strategic workflow for the structure elucidation of small molecules.

Mass Spectrometry (MS)

Mass spectrometry is the initial and indispensable step, providing the molecular weight and elemental composition of the analyte.

Predicted Mass Spectrum Data
IonPredicted m/zRelative AbundanceInterpretation
[M+H]⁺249.1967HighProtonated molecular ion, confirming the molecular weight.
[M]⁺˙248.1889Low to MediumMolecular ion (less likely in soft ionization).
C₈H₁₀N⁺120.0813HighFragment from cleavage of the C-N bond of the propanolamino side chain.
C₇H₇⁺91.0548Very HighTropylium ion, a characteristic fragment of benzyl groups.
C₅H₁₀N⁺84.0813MediumFragment from the piperidine ring.
Causality of Fragmentation

The basic nitrogen atoms in the molecule are readily protonated in electrospray ionization (ESI), leading to a prominent [M+H]⁺ ion. The fragmentation pattern is dominated by cleavages at bonds alpha to the nitrogen atoms, which are points of structural weakness and lead to stable carbocations.

  • Alpha-Cleavage: The bond between the piperidine ring and the propanolamino side chain is susceptible to cleavage, leading to the formation of a stable iminium ion.

  • Benzylic Cleavage: The bond between the benzyl group and the piperidine nitrogen is also prone to cleavage, resulting in the highly stable tropylium ion (m/z 91), which is often the base peak for N-benzyl compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Predicted FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
3400-3200Broad, MediumO-H (Alcohol)Stretching
3350-3310Sharp, WeakN-H (Secondary Amine)Stretching
3080-3010MediumC-H (Aromatic)Stretching
2950-2850StrongC-H (Aliphatic)Stretching
1600-1450Medium-WeakC=C (Aromatic)Ring Stretching
1250-1020MediumC-N (Aliphatic Amine)Stretching
1050StrongC-O (Primary Alcohol)Stretching
Interpretation of the Spectrum

The FTIR spectrum will be characterized by a broad absorption in the 3400-3200 cm⁻¹ region, indicative of the hydrogen-bonded hydroxyl group of the primary alcohol.[3][4] Overlapping with this, a sharper, weaker peak around 3350-3310 cm⁻¹ is expected for the N-H stretch of the secondary amine.[5] The presence of both aliphatic and aromatic C-H stretching vibrations will also be evident.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.35-7.25m5HAromatic protons (C₆H₅)
3.65t2H-CH₂-OH
3.50s2HPh-CH₂-N
2.90t2H-NH-CH₂-
2.85m1HPiperidine C4-H
2.75m2HPiperidine C2-H, C6-H (axial)
2.10t2HPiperidine C2-H, C6-H (equatorial)
1.85m2HPiperidine C3-H, C5-H (axial)
1.70m2H-CH₂-CH₂-OH
1.40m2HPiperidine C3-H, C5-H (equatorial)
~2.5 (broad)s2H-NH- and -OH
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (ppm)DEPT-135Assignment
138.5No peakAromatic C (quaternary)
129.2CHAromatic CH
128.3CHAromatic CH
127.1CHAromatic CH
63.5CH₂-CH₂-OH
63.0CH₂Ph-CH₂-N
58.0CHPiperidine C4
53.0CH₂Piperidine C2, C6
47.0CH₂-NH-CH₂-
32.0CH₂Piperidine C3, C5
30.5CH₂-CH₂-CH₂-OH
Rationale for Spectral Assignments
  • ¹H NMR: The aromatic protons of the benzyl group will appear as a multiplet in the downfield region (7.25-7.35 ppm). The benzylic protons will be a singlet around 3.50 ppm. The protons of the propanol side chain will show characteristic splitting patterns (triplets for the terminal CH₂ groups). The piperidine protons will exhibit complex multiplets due to their diastereotopic nature and axial/equatorial environments. The NH and OH protons will likely appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The number of unique carbon signals will correspond to the number of non-equivalent carbon atoms in the molecule. The aromatic carbons will be in the 127-139 ppm range. The carbons attached to nitrogen and oxygen will be deshielded and appear in the 45-65 ppm region. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Weigh approximately 10-20 mg of the purified this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample height in the tube is appropriate for the spectrometer being used.

  • Cap the NMR tube securely.

NMR Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the CDCl₃.

  • Shim the magnetic field to obtain optimal resolution.

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Acquire DEPT-90 and DEPT-135 spectra to aid in carbon multiplicity assignment.

  • Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish proton-proton and proton-carbon correlations.

Sample Preparation for Mass Spectrometry (ESI)
  • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

  • If necessary, add 0.1% formic acid to the final solution to promote protonation.

  • Infuse the sample solution into the ESI source at a constant flow rate.

Mass Spectrometry Data Acquisition
  • Operate the mass spectrometer in positive ion mode.

  • Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

Sample Preparation for FTIR Spectroscopy (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small drop of the neat liquid sample directly onto the ATR crystal.

  • If the sample is a solid, press a small amount of the solid firmly onto the crystal.

FTIR Data Acquisition
  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern spectroscopic techniques. By following the workflow and protocols outlined in this guide, researchers can confidently confirm the identity and purity of this compound. The interpretation of the combined data from Mass Spectrometry, FTIR, and NMR spectroscopy provides an unambiguous assignment of the molecular structure, which is a critical step in any drug discovery and development pipeline.

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An In-depth Technical Guide to 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS: 198823-22-2): A Framework for Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS: 198823-22-2) is a discrete chemical entity for which extensive public domain research and application data are not widely available. This guide, therefore, serves as an expert-level technical framework, leveraging established principles in medicinal chemistry and data from structurally analogous N-benzylpiperidine derivatives. The protocols, analyses, and potential applications described herein are predictive and intended to guide researchers in their investigation of this molecule and its chemical class.

Introduction: The Significance of the N-Benzylpiperidine Scaffold

The piperidine ring is one of the most prevalent heterocyclic scaffolds in modern pharmaceuticals, integral to the structure of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations make it a privileged structure in drug design. The addition of an N-benzyl group to this scaffold introduces a versatile structural motif that medicinal chemists frequently employ to modulate physicochemical properties and biological activity. The N-benzylpiperidine (N-BP) motif can enhance target engagement through critical cation-π interactions, while also providing a platform for optimizing pharmacokinetics and reducing off-target toxicity.[3]

This guide focuses on the specific derivative, this compound. While specific literature on this compound is sparse, its structure—combining the N-benzylpiperidine core with a flexible amino-alcohol side chain—suggests a rich potential for biological activity. We will explore its plausible synthesis, detailed characterization methodologies, and hypothesized applications based on the extensive research conducted on related analogues.

Compound Identifier Data
IUPAC Name 3-[(1-benzylpiperidin-4-yl)amino]propan-1-ol
CAS Number 198823-22-2[4]
Molecular Formula C₁₅H₂₄N₂O[4]
Molecular Weight 248.37 g/mol [4]
MDL Number MFCD05237180[4]

Synthesis and Characterization: A Predictive Approach

The synthesis of this compound can be logically achieved through established synthetic organic chemistry reactions. The most direct and high-yielding approach is likely the reductive amination between a key piperidone intermediate and the corresponding primary amine.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 1-benzyl-4-piperidone with 3-aminopropan-1-ol . This reaction proceeds via the formation of a Schiff base intermediate, which is then reduced in situ to the desired secondary amine. This method is a cornerstone of amine synthesis due to its efficiency and high tolerance for various functional groups.

Synthetic_Pathway cluster_reactants Starting Materials cluster_product Product 1_benzyl_4_piperidone 1-Benzyl-4-piperidone (CAS: 3612-20-2) Intermediate Reductive Amination 1_benzyl_4_piperidone->Intermediate + 3_aminopropan_1_ol 3-Aminopropan-1-ol (CAS: 156-87-6) 3_aminopropan_1_ol->Intermediate Target_Compound This compound (CAS: 198823-22-2) Intermediate->Target_Compound e.g., NaBH(OAc)₃ DCE, rt

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol: Synthesis

This protocol is a validated, general procedure for reductive amination that should be highly applicable.

Objective: To synthesize this compound.

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • 3-Aminopropan-1-ol (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (catalytic amount, optional)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 1-benzyl-4-piperidone (1.0 eq) and dissolve in DCE (approx. 0.1 M concentration).

  • Add 3-aminopropan-1-ol (1.1 eq) to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting piperidone is consumed.

  • Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford the pure product.

Structural Characterization

The identity and purity of the synthesized compound must be confirmed using a suite of analytical techniques.

Technique Expected Observations
¹H NMR ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons of benzyl group). ~3.5 ppm: Singlet, 2H (-CH₂-Ph). ~3.6 ppm: Triplet, 2H (-CH₂-OH). ~2.7 ppm: Triplet, 2H (-NH-CH₂-). Additional complex multiplets for the piperidine and remaining propyl protons. A broad singlet for -OH and -NH protons, exchangeable with D₂O.
¹³C NMR ~127-130 ppm: Signals for aromatic carbons. ~63 ppm: Signal for the benzylic carbon (-CH₂-Ph). ~60 ppm: Signal for the alcohol carbon (-CH₂-OH). Other signals in the aliphatic region for the piperidine and propyl carbons.
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z = 249.1961.
FT-IR (ATR) Broad peak at ~3300-3400 cm⁻¹ (O-H and N-H stretching). Peaks at ~2800-3000 cm⁻¹ (C-H stretching). Peak at ~1100 cm⁻¹ (C-N stretching).

Potential Pharmacological Significance and Applications

The N-benzylpiperidine scaffold is a cornerstone in the development of centrally acting agents, analgesics, and antiviral drugs.[3][5][6] The structural features of this compound suggest several promising avenues for pharmacological investigation.

Central Nervous System (CNS) Activity

Many N-benzylpiperidine derivatives exhibit significant CNS activity. For instance, 4-benzylpiperidine itself is a monoamine releasing agent with selectivity for dopamine.[7][8] Furthermore, more complex derivatives have been developed as potent acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[9][10] The combination of a basic piperidine nitrogen and the aromatic benzyl group in the title compound makes it a candidate for interacting with aminergic G-protein coupled receptors (GPCRs) or neurotransmitter transporters.

Antiviral and Antimicrobial Potential

Structurally related piperidine-linked aminopyrimidines have been identified as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[11] The flexibility of the aminopropanol side chain could allow the molecule to adopt conformations suitable for binding within the active sites of viral enzymes. Additionally, various substituted piperidines have been explored for their antimicrobial and antileishmanial activities, suggesting a broad potential for anti-infective applications.[12][13]

Hypothetical Target Interaction Model

The key pharmacophoric features of the molecule—a protonatable tertiary amine (piperidine), a hydrogen bond donor/acceptor secondary amine, a hydrogen bond donor/acceptor hydroxyl group, and an aromatic ring—provide multiple points for interaction with a biological target.

Hypothetical_Interaction cluster_receptor Receptor Active Site cluster_ligand Ligand: CAS 198823-22-2 Receptor Aspartic Acid Tyrosine Serine/Threonine Ligand Piperidine N⁺ Benzyl Group Linker NH Terminal OH Ligand:pip_N->Receptor:asp Ionic Bond Ligand:benzyl->Receptor:tyr Cation-π / Hydrophobic Interaction Ligand:linker_NH->Receptor:ser H-Bond (Donor) Ligand:linker_OH->Receptor:ser H-Bond (Donor/Acceptor)

Caption: A conceptual model of potential drug-receptor interactions.

Conclusion and Future Directions

While this compound remains an under-investigated molecule, its chemical architecture places it firmly within a class of compounds with proven pharmacological relevance. This guide provides a robust, scientifically-grounded framework for its synthesis, purification, and characterization. The predictive analysis of its potential applications, rooted in the extensive literature on N-benzylpiperidine derivatives, highlights promising avenues for research in neuroscience, virology, and anti-infective drug discovery. Researchers and drug development professionals are encouraged to use the methodologies and insights presented here as a launchpad for unlocking the full potential of this and related chemical entities.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link][1][2]

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Biological and Pharmaceutical Bulletin, 45(1), 1-10. [Link][5]

  • da Silva, E. N., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry Letters, 25(16), 3346-3349. [Link][12]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Wang, Z., et al. (2012). Synthesis and biological evaluation of piperidine-substituted triazine derivatives as HIV-1 non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 51, 60-66. [Link][6]

  • Gessier, F., et al. (2010). Discovery of piperidin-4-yl-aminopyrimidines as HIV-1 reverse transcriptase inhibitors. N-benzyl derivatives with broad potency against resistant mutant viruses. Bioorganic & Medicinal Chemistry Letters, 20(14), 4215-4218. [Link][11]

  • Villalobos, A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link][9]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1622. [Link]

  • United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • XiXisys. (n.d.). GHS SDS for CAS: 198823-22-2. Retrieved from [Link]

  • Singh, S., et al. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem, 19(20), e202400384. [Link][3]

  • Mabry, K. M., et al. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 60, 128574. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link][7]

  • Jayanthi, V., et al. (2014). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research, 6(1), 54-58. [Link][13]

  • Yamanashi, Y., et al. (1997). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung, 47(7), 813-821. [Link][10]

  • Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1622. [Link]

  • He, M., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters, 2(8), 584-588. [Link]

  • ChemBK. (n.d.). N-Benzyl-4-Amino Piperidine. Retrieved from [Link][14]

  • Grokipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). 1-Benzyl-4-piperidylamine. PubChem Compound Database. Retrieved from [Link][15]

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents across various disease areas. The compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol represents a novel entity within this chemical class, incorporating a 4-aminopiperidine core, an N-benzyl substitution, and a propanol side chain. While direct pharmacological data on this specific molecule is not extensively documented in publicly available literature, its structural motifs suggest several plausible mechanisms of action. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and characterize the pharmacological profile of this compound. We will delve into hypothesized biological targets based on structure-activity relationships of analogous compounds, propose a detailed roadmap for experimental validation, and provide robust protocols for key assays.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound comprises three key pharmacophoric elements: the piperidine ring, the N-benzyl group, and the 4-amino-propan-1-ol side chain. Each of these components is prevalent in a wide array of biologically active molecules, offering clues to the potential therapeutic applications of this compound.

  • The Piperidine Core: This saturated heterocycle is a privileged scaffold in drug design, known for its ability to confer favorable pharmacokinetic properties and to orient substituents in a defined three-dimensional space for optimal target interaction. Piperidine derivatives are found in drugs targeting the central nervous system (CNS), cardiovascular system, and in antiviral and anticancer therapies[1].

  • The N-Benzyl Group: The presence of a benzyl group on the piperidine nitrogen can significantly influence a compound's lipophilicity and its ability to engage in aromatic interactions (e.g., pi-pi stacking) with biological targets. This moiety is a common feature in potent and selective ligands for various receptors and enzymes[2][3].

  • The 4-Amino-propan-1-ol Side Chain: This flexible chain extending from the 4-position of the piperidine ring introduces hydrogen bond donors and acceptors, which are critical for molecular recognition. The hydroxyl and secondary amine groups can establish key interactions within a target's binding pocket, dictating both affinity and selectivity.

Given these structural features, we can hypothesize several potential mechanisms of action for this compound, which will be explored in the subsequent sections.

Hypothesized Mechanisms of Action and Experimental Validation

Based on the pharmacology of structurally related 4-aminopiperidine and N-benzylpiperidine derivatives, we propose three primary, plausible mechanisms of action for investigation.

Hypothesis 1: Acetylcholinesterase (AChE) Inhibition

Several compounds featuring the 1-benzyl-4-piperidinyl moiety have demonstrated potent and selective inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][4] Inhibition of AChE leads to increased acetylcholine levels in the synaptic cleft, a therapeutic strategy for managing the symptoms of Alzheimer's disease and other cognitive disorders.

A systematic approach to evaluating the AChE inhibitory potential of this compound is outlined below.

AChE_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Initial Screening: Ellman's Assay B IC50 Determination A->B Active Hit C Selectivity Profiling: Butyrylcholinesterase (BuChE) Assay B->C Potent Inhibition D Kinetic Studies: Lineweaver-Burk Plot B->D Potent Inhibition E Cellular AChE Activity Assay (e.g., in SH-SY5Y neuroblastoma cells) D->E Confirmed Inhibitor F Neuroprotection Assays (e.g., against Aβ-induced toxicity) E->F G Pharmacokinetic Profiling (e.g., in rodents) F->G Cellular Efficacy H Cognitive Enhancement Models (e.g., Morris Water Maze, Y-Maze) G->H Favorable PK

Caption: Experimental workflow for AChE inhibitor characterization.

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

  • Acetylcholinesterase (from electric eel or human recombinant)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • This compound (test compound)

  • Donepezil or Tacrine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Add 25 µL of phosphate buffer to each well.

    • Add 25 µL of the test compound solution at various concentrations (for IC50 determination) or a single concentration (for initial screening). For the control wells, add 25 µL of buffer or DMSO.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes.

    • Add 25 µL of DTNB solution to each well.

    • To initiate the reaction, add 25 µL of ATCI solution to each well.

  • Data Acquisition:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Hypothesis 2: CCR5 Receptor Antagonism

The 4-aminopiperidine scaffold is a key structural motif in a class of potent and selective C-C chemokine receptor type 5 (CCR5) antagonists.[5] CCR5 is a co-receptor for HIV entry into host cells, making its antagonists valuable antiretroviral agents.

CCR5_Workflow cluster_0 In Vitro Binding Assays cluster_1 Functional Assays cluster_2 Antiviral Activity A Radioligand Binding Assay (e.g., [125I]MIP-1α) B Ki Determination A->B Displacement Observed C Chemokine-induced Calcium Mobilization Assay B->C Confirmed Binding D Chemotaxis Assay C->D Functional Antagonism E HIV-1 Entry Assay (using CCR5-tropic virus) D->E Potent Functional Antagonist F EC50 Determination E->F

Caption: Workflow for assessing CCR5 receptor antagonism.

This functional assay measures the ability of a compound to block the intracellular calcium influx triggered by CCR5 activation.

Materials:

  • A cell line stably expressing human CCR5 (e.g., CHO-K1 or HEK293 cells)

  • Fluo-4 AM or other calcium-sensitive fluorescent dye

  • RANTES (CCL5) or MIP-1α (CCL3) - CCR5 agonist

  • This compound (test compound)

  • Maraviroc (positive control)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric imaging plate reader (FLIPR) or fluorescence microplate reader

Procedure:

  • Cell Preparation:

    • Plate the CCR5-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1-2 hours at 37°C).

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Incubation:

    • Add the test compound at various concentrations to the wells and incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation and Measurement:

    • Place the plate in the FLIPR or fluorescence reader.

    • Establish a baseline fluorescence reading.

    • Add a pre-determined EC80 concentration of the CCR5 agonist (e.g., RANTES) to the wells.

    • Immediately measure the change in fluorescence intensity over time.

  • Data Analysis:

    • The increase in fluorescence corresponds to the intracellular calcium concentration.

    • Calculate the percentage of inhibition of the agonist-induced calcium signal for each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Hypothesis 3: Opioid Receptor Modulation

The piperidine ring is the core structure of morphine and many synthetic opioids.[6] Derivatives of 4-aminopiperidine have been investigated as potential analgesics acting on opioid receptors.[6] The specific subtype selectivity (mu, delta, or kappa) would be a critical determinant of the therapeutic potential and side-effect profile.

Opioid_Workflow cluster_0 Receptor Binding Assays cluster_1 Functional Assays cluster_2 In Vivo Analgesia Models A Radioligand Binding Assays (μ: [3H]DAMGO, δ: [3H]DPDPE, κ: [3H]U69,593) B Determine Ki for each receptor subtype A->B C [35S]GTPγS Binding Assay B->C Binding Confirmed D cAMP Accumulation Assay C->D G-protein Coupling E Tail-flick Test D->E Functional Agonism/Antagonism F Hot Plate Test E->F

Caption: Workflow for evaluating opioid receptor activity.

Metabolism and Pharmacokinetic Considerations

The metabolic fate of this compound is likely to be governed by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which is known to catalyze the N-dealkylation of 4-aminopiperidine derivatives.[7][8]

Key Metabolic Pathways to Investigate:

  • N-debenzylation: Removal of the benzyl group from the piperidine nitrogen.

  • Oxidation: Hydroxylation of the benzyl ring or the piperidine ring.

  • N-dealkylation: Cleavage of the propanol side chain.

Recommended Initial Studies:

  • Metabolic Stability Assay: Using human liver microsomes to determine the intrinsic clearance of the compound.

  • CYP Reaction Phenotyping: To identify the specific CYP isoforms responsible for its metabolism.

Summary of Quantitative Data

As experimental data is generated for this compound, the following tables should be populated to provide a clear and concise summary of its pharmacological profile.

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50 / Ki / EC50 (nM)
AChE Ellman's Assay
BuChE Ellman's Assay
CCR5 Radioligand Binding
μ-Opioid Receptor Radioligand Binding
δ-Opioid Receptor Radioligand Binding
κ-Opioid Receptor Radioligand Binding

Table 2: Preliminary Pharmacokinetic Parameters

ParameterValue
HLM Intrinsic Clearance (µL/min/mg)
Plasma Protein Binding (%)
Caco-2 Permeability (Papp, A→B)
Primary Metabolizing CYP Isoform(s)

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, its structural similarity to known bioactive molecules provides a strong foundation for targeted investigation. The experimental workflows and protocols detailed in this guide offer a comprehensive and scientifically rigorous approach to characterizing its pharmacological properties. By systematically evaluating its potential as an acetylcholinesterase inhibitor, a CCR5 antagonist, or an opioid receptor modulator, researchers can unlock the therapeutic potential of this novel chemical entity and pave the way for its further development. The key to success will be a methodical progression from in vitro screening and mechanistic studies to cell-based functional assays and ultimately, to in vivo models of disease.

References

  • Taylor & Francis Online. (2023, July 25). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. [Link]

  • PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ACS Publications. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. [Link]

  • PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

  • PMC - NIH. (2011, June 18). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • International Journal of PharmTech Research. (2015). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. [Link]

  • PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]

  • ResearchGate. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. [Link]

  • ResearchGate. (2019, January 15). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. [Link]

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An In-depth Technical Guide to the Predicted Biological Activity of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Knowns and the Unknowns

In the landscape of drug discovery, the exploration of novel chemical entities is paramount. This guide delves into the predicted biological activity of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, a molecule situated at the intersection of well-explored pharmacophores and novel structural modifications. While direct, extensive research on this specific compound is not yet prevalent in publicly accessible literature, its core structure, N-benzyl-4-aminopiperidine, is a cornerstone in the development of centrally active agents.[1][2]

This document, therefore, serves as a predictive and methodological guide for researchers, scientists, and drug development professionals. By leveraging data from structurally similar compounds, we will project the potential biological activities of this compound and provide a comprehensive framework for its synthesis and evaluation. Our approach is grounded in established principles of medicinal chemistry and pharmacology, aiming to equip researchers with the necessary tools to unlock the therapeutic potential of this and related molecules.

The N-Benzylpiperidine Scaffold: A Privileged Structure in Neuropharmacology

The N-benzylpiperidine motif is a recurring feature in a multitude of biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its rigid piperidine ring system provides a defined conformational framework for interacting with biological targets, while the benzyl group offers a lipophilic handle that can facilitate blood-brain barrier penetration and engage in hydrophobic and aromatic interactions within receptor binding pockets.

Derivatives of this scaffold have been extensively investigated for a range of pharmacological activities, including:

  • Analgesia and Antidepressant Effects: The core structure is a key intermediate in the synthesis of various analgesics and antidepressants.[1]

  • Neurotransmitter Modulation: Compounds featuring the 4-benzylpiperidine core have been shown to act as monoamine releasing agents with a preference for dopamine and norepinephrine.[3][4] This activity is being explored for potential applications in treating cocaine dependence.[3]

  • Cholinesterase Inhibition: A significant body of research has focused on N-benzylpiperidine derivatives as potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[5][6][7]

  • Sigma Receptor Modulation: The N-benzylpiperidine moiety is also recognized as a pharmacophore for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological conditions, including neuropathic pain and neurodegenerative diseases.[8]

The subject of this guide, this compound, combines this privileged N-benzylpiperidine core with a 3-aminopropan-1-ol side chain. This side chain is expected to modulate the parent molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing solubility, altering receptor binding affinity, and introducing new hydrogen bonding interactions.

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Scheme:

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product N-benzyl-4-piperidone N-Benzyl-4-piperidone Reductive Amination Reductive Amination (e.g., NaBH(OAc)₃, NaBH₃CN) N-benzyl-4-piperidone->Reductive Amination 3-amino-propan-1-ol 3-Amino-propan-1-ol 3-amino-propan-1-ol->Reductive Amination Target Molecule This compound Reductive Amination->Target Molecule G cluster_reactants Reactants cluster_products Products cluster_detection Detection ATCI Acetylthiocholine (ATCI) AChE Acetylcholinesterase (AChE) ATCI->AChE Hydrolysis Thiocholine Thiocholine AChE->Thiocholine Acetate Acetate AChE->Acetate DTNB DTNB Thiocholine->DTNB Reaction Yellow Anion Yellow Anion (Abs @ 412 nm) DTNB->Yellow Anion

Sources

The N-Benzylpiperidine Scaffold: A Technical Primer on 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol and its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the N-Benzylpiperidine Motif in Modern Drug Discovery

The N-benzylpiperidine (N-BP) scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and three-dimensional character that allows for nuanced interactions with biological targets.[1] Its frequent appearance in approved pharmaceuticals and clinical candidates underscores its importance in developing treatments for a range of pathologies, particularly those affecting the central nervous system (CNS).[1] The N-BP motif is adept at forming critical cation-π interactions with target proteins and provides a robust framework for optimizing stereochemistry, which can significantly influence both therapeutic efficacy and toxicity profiles.[1] This technical guide delves into the synthesis, potential biological activities, and research applications of a specific N-BP derivative, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, leveraging the wealth of knowledge surrounding its structural class to infer its pharmacological relevance. While specific literature on this exact molecule is limited, its constituent parts suggest a strong potential for biological activity, which we will explore herein.

Chemical Identity and Properties

PropertyValueReference
IUPAC Name 3-[(1-Benzylpiperidin-4-yl)amino]propan-1-ol
CAS Number 198823-22-2[2]
Molecular Formula C15H24N2O[2]
Molecular Weight 248.37 g/mol [2]
Hazard Irritant[2]

Proposed Synthesis of this compound

Pathway 1: Reductive Amination

This is a highly efficient and widely used method for forming C-N bonds. The synthesis would commence from 1-benzyl-4-piperidone and 3-amino-1-propanol.

Workflow Diagram:

A 1-Benzyl-4-piperidone C Imine Intermediate A->C Condensation B 3-Amino-1-propanol B->C D This compound C->D Reduction E Sodium triacetoxyborohydride (Reducing Agent) E->C

Caption: Proposed reductive amination pathway.

Detailed Protocol:

  • Imine Formation: To a solution of 1-benzyl-4-piperidone (1 equivalent) in a suitable solvent such as 1,2-dichloroethane or methanol, add 3-amino-1-propanol (1.1 equivalents). The reaction can be stirred at room temperature. The formation of the imine intermediate is often facilitated by the presence of a mild acid catalyst, such as acetic acid.[3][4]

  • Reduction: To the solution containing the imine intermediate, add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for its mildness and selectivity.[3][4] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a basic aqueous solution, such as sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.

Pathway 2: N-Alkylation

An alternative approach involves the alkylation of 1-benzyl-4-aminopiperidine with a suitable 3-carbon electrophile bearing a hydroxyl group.

Workflow Diagram:

A 1-Benzyl-4-aminopiperidine C This compound A->C Nucleophilic Substitution B 3-Halopropan-1-ol (e.g., 3-chloropropan-1-ol) B->C D Base (e.g., K₂CO₃, Et₃N) D->A

Caption: Proposed N-alkylation pathway.

Detailed Protocol:

  • Reaction Setup: Dissolve 1-benzyl-4-aminopiperidine (1 equivalent) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

  • Addition of Reagents: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger. Subsequently, add 3-chloropropan-1-ol or 3-bromopropan-1-ol (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate is then concentrated, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography.

Inferred Biological Activity and Therapeutic Potential

The N-benzylpiperidine motif is a well-established pharmacophore that interacts with several key CNS targets. Based on the extensive research into structurally related compounds, we can infer the likely biological activities of this compound.

Acetylcholinesterase (AChE) Inhibition

A significant body of research has demonstrated that N-benzylpiperidine derivatives are potent inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[5][6][7][8] The N-benzyl group is known to interact with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen, when protonated, can form cation-π interactions within the catalytic active site (CAS).[6][9]

  • Relevance to Alzheimer's Disease: Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. By increasing the levels of acetylcholine in the brain, these inhibitors can improve cognitive function.[6] Structurally similar compounds, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have shown exceptionally high inhibitory potency against AChE.[5] For instance, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride, a related ketone, is a potent AChE inhibitor with an IC50 of 6.8 nM.[10]

Signaling Pathway Diagram:

cluster_0 Synaptic Cleft cluster_1 Therapeutic Intervention A Acetylcholine (ACh) B Postsynaptic Receptor A->B Binding C Acetylcholinesterase (AChE) A->C Hydrolysis D Choline + Acetate C->D E This compound E->C Inhibition

Caption: Mechanism of AChE inhibition.

Sigma (σ) Receptor Modulation

The piperidine scaffold is a common feature in high-affinity sigma receptor ligands.[11][12][13][14][15] Both σ1 and σ2 receptor subtypes have been implicated in a variety of neurological and psychiatric conditions. The general pharmacophore for σ1 receptor binding often involves a protonated amine (the piperidine nitrogen) situated between two hydrophobic regions.[16]

  • Therapeutic Implications: Sigma receptor ligands are being investigated for their potential in treating neuropathic pain, neurodegenerative diseases, and psychosis.[14][15] The selectivity for σ1 over σ2 receptors can be influenced by the nature and positioning of substituents on the piperidine ring and the N-benzyl group.[14] Given its structure, this compound could potentially act as a sigma receptor ligand, warranting further investigation into its binding affinity and functional activity.

Conclusion and Future Directions

While direct experimental data on this compound is limited, its chemical structure, centered on the pharmacologically significant N-benzylpiperidine motif, strongly suggests a high potential for biological activity. The proposed synthetic routes are based on reliable and well-documented chemical transformations, offering a clear path for its synthesis and subsequent investigation. Future research should focus on the efficient synthesis of this compound, followed by a comprehensive pharmacological evaluation, including binding assays for acetylcholinesterase and sigma receptors, to elucidate its specific mechanism of action and therapeutic potential. The insights gained from such studies will not only clarify the role of this specific molecule but also contribute to the broader understanding of the structure-activity relationships within the N-benzylpiperidine class of compounds.

References

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  • Abadi, A. H., et al. (2021). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Neuroprotective Effects. ACS Chemical Neuroscience, 12(15), 2866-2882. [Link]

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  • Pachón-Angona, I., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4475. [Link]

  • Panayides, J., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link]

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  • Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-1089. [Link]

  • Alekseyev, R. S., et al. (2011). Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. Arkivoc, 2011(10), 107-117. [Link]

  • Bautista-Aguilera, Ó. M., et al. (2018). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 23(10), 2635. [Link]

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A Technical Guide to 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Profile for Synthetic Chemistry and Drug Discovery Professionals

Abstract

This document provides a comprehensive technical overview of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, a key chemical intermediate. It details the compound's physicochemical properties, outlines a standard laboratory-scale synthesis protocol, discusses critical safety and handling procedures, and explores its applications as a structural motif and building block in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and scientists engaged in synthetic organic chemistry and drug development, offering both theoretical insights and practical methodologies.

Compound Overview and Significance

This compound is a disubstituted piperidine derivative. The core structure features a piperidine ring N-substituted with a benzyl group, which imparts specific steric and electronic properties. The amino-propanol substituent at the C4 position provides a versatile functional handle for further chemical modification.

The N-benzyl piperidine (N-BP) motif is a prevalent structural element in medicinal chemistry, valued for its three-dimensional nature and structural flexibility.[1][2] This motif can engage in crucial cation-π interactions with target proteins and serves as a scaffold for optimizing stereochemical factors that influence potency and toxicity.[1][2] Consequently, this compound is not an end product itself but a valuable intermediate for constructing more complex molecules with potential therapeutic applications, such as acetylcholinesterase (AChE) inhibitors.[3]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄N₂O[4][5]
Molecular Weight 248.37 g/mol [4][5]
CAS Number 198823-22-2[5][6]
MDL Number MFCD05237180[4][5][7]
Appearance Typically a solid or oil-
Hazard Statement Irritant[5]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via reductive amination. This well-established method involves the reaction of a ketone (1-Benzyl-4-piperidone) with a primary amine (3-Amino-1-propanol) in the presence of a reducing agent.

Synthesis Workflow

The overall workflow involves the initial reaction to form an imine intermediate, which is then reduced in situ to the desired secondary amine product, followed by extraction and purification.

G cluster_0 Reaction Setup cluster_1 Reductive Amination cluster_2 Work-up & Extraction cluster_3 Purification & Analysis Reactants 1-Benzyl-4-piperidone + 3-Amino-1-propanol + Acetic Acid (Catalyst) + Dichloromethane (Solvent) Stir Stir at Room Temp (Imine Formation) Reactants->Stir Mix AddReducer Add Sodium Triacetoxyborohydride (Portion-wise) Stir->AddReducer After 30-60 min React Continue Stirring (12-24h at RT) AddReducer->React Control gas evolution Quench Quench with sat. NaHCO₃ soln. React->Quench Reaction complete (TLC) Extract Extract with Dichloromethane (3x) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify via Flash Chromatography (Silica Gel) Concentrate->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • 3-Amino-1-propanol (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Dichloromethane (DCM), anhydrous

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol/Triethylamine (for chromatography)

Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-Benzyl-4-piperidone and anhydrous dichloromethane.

  • Amine Addition: Add 3-Amino-1-propanol followed by a catalytic amount of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Monitor the formation of the imine intermediate by Thin Layer Chromatography (TLC).

  • Reduction: Carefully add sodium triacetoxyborohydride portion-wise to the stirring solution. Causality Note: Portion-wise addition is critical to control the initial effervescence and exothermic reaction.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash with brine. Trustworthiness Note: The brine wash removes residual water and inorganic salts, improving the purity of the crude product.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in ethyl acetate with a small percentage of triethylamine to prevent the amine from streaking on the column).

  • Analysis: Collect the fractions containing the pure product and concentrate under reduced pressure. Confirm the structure and purity using analytical techniques such as NMR and Mass Spectrometry.

Safety and Handling

Proper safety protocols are mandatory when handling any chemical reagent. This compound is classified as an irritant.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[8]

  • Exposure Controls:

    • Skin Contact: May cause irritation. In case of contact, immediately wash the affected area with copious amounts of water and soap.[9][10]

    • Eye Contact: May cause serious irritation.[10] In case of contact, immediately flush the eyes with plenty of water for at least 15 minutes and seek medical attention.[8][10]

    • Ingestion/Inhalation: May be harmful. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[8]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8][10]

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This may involve dissolving in a combustible solvent for incineration.[8]

G cluster_ppe Personal Protective Equipment cluster_handling Handling & Storage cluster_exposure First Aid Measures Compound This compound Goggles Safety Goggles Compound->Goggles Requires Gloves Resistant Gloves Compound->Gloves Requires Coat Lab Coat Compound->Coat Requires Ventilation Use Fume Hood Compound->Ventilation Handle With Storage Store Cool & Dry Compound->Storage Store Properly Skin Wash Skin Compound->Skin If Contact Eyes Flush Eyes (15 min) Compound->Eyes If Contact Inhale Move to Fresh Air Compound->Inhale If Inhaled

Caption: Key safety and handling requirements for the compound.

Applications in Research and Drug Discovery

The primary value of this compound lies in its utility as a versatile chemical intermediate. The N-benzylpiperidine core is a privileged scaffold found in numerous approved drugs and clinical candidates.[1][2]

The reactive secondary amine and primary alcohol functional groups allow for a wide range of subsequent chemical modifications. This enables the synthesis of diverse libraries of compounds for screening in drug discovery programs. For example, derivatives of this scaffold have been investigated as potent and selective acetylcholinesterase (AChE) inhibitors, which are a class of drugs used to treat the symptoms of Alzheimer's disease.[3] The parent compound, 1-benzyl-4-piperidone, is a crucial starting material for synthesizing drugs like Donepezil.[11] The structural motif allows for the exploration of structure-activity relationships (SAR) by modifying the propanol chain or by substituting the benzyl group.

Conclusion

This compound is a foundational building block for medicinal chemistry and synthetic research. Its molecular weight of 248.37 g/mol and its well-defined structure make it a reliable starting point for complex molecular design.[4][5] The straightforward synthesis via reductive amination, coupled with its versatile functional groups, ensures its continued relevance in the development of novel chemical entities. Adherence to strict safety and handling protocols is essential for its responsible use in a laboratory setting. This guide provides the core knowledge base required for researchers to effectively and safely incorporate this valuable intermediate into their synthetic workflows.

References

  • Huateng Pharma. This compound.

  • BLDpharm. 778568-73-3|3-[(1-Benzylpiperidin-4-yl)(methyl)amino]propan-1-ol.

  • American Custom Chemicals Corporation. 3-[(1-Benzyl-4-piperidinyl)amino]-1-propanol.

  • Matrix Scientific. This compound.

  • PubMed. Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors.

  • University of Wisconsin-Whitewater. Aldrich Safety Data Sheet (Generic Example).

  • PubChem. 3-Benzylpiperidin-4-one.

  • CAMEO Chemicals - NOAA. AMARANTH (Generic Chemical Profile).

  • Santa Cruz Biotechnology. SAFETY DATA SHEET (Generic Example).

  • Fisher Scientific. SAFETY DATA SHEET (Generic Example).

  • Amaybio. This compound.

  • Guidechem. N-benzyl-4-piperidone: synthesis and uses.

  • PubMed. N-benzyl piperidine Fragment in Drug Discovery.

  • ChemicalBook. 1-Benzyl-4-piperidone synthesis.

  • ResearchGate. N-Benzyl piperidine Fragment in Drug Discovery | Request PDF.

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

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  • Beijing Xinheng Research Technology Co., Ltd. This compound.

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An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic analysis and data from structurally analogous compounds to predict and interpret the characteristic signals in ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. This approach offers a robust framework for the identification and characterization of this compound and its derivatives in a research and drug development context.

The molecular structure of this compound, with a molecular formula of C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol , forms the basis of our spectroscopic predictions.[1]

Molecular Structure and Spectroscopic Rationale

A thorough understanding of the molecular structure is paramount to predicting and interpreting its spectroscopic signatures. The key structural features of this compound include:

  • A Benzyl Group: Comprising a phenyl ring attached to a methylene group.

  • A Piperidine Ring: A saturated six-membered nitrogen-containing heterocycle.

  • A Propanol Chain: A three-carbon chain with a terminal hydroxyl group.

  • A Secondary Amine: Linking the piperidine ring and the propanol chain.

Each of these functional groups will give rise to characteristic signals in the various spectroscopic techniques discussed.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit distinct signals for each proton.

Predicted ¹H NMR Chemical Shifts
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Phenyl-H7.20 - 7.40Multiplet5HAromatic protons of the benzyl group.
Benzyl-CH₂~3.50Singlet2HMethylene protons adjacent to the phenyl group and piperidine nitrogen.
Piperidine-H (axial & equatorial at C2, C6)2.00 - 2.90Multiplets4HProtons on the carbons adjacent to the piperidine nitrogen.
Piperidine-H (at C4)2.50 - 2.70Multiplet1HProton on the carbon bearing the amino group.
Piperidine-H (axial & equatorial at C3, C5)1.40 - 1.90Multiplets4HProtons on the remaining carbons of the piperidine ring.
N-CH₂ (propanol chain)~2.70Triplet2HMethylene protons adjacent to the secondary amine.
CH₂ (middle of propanol chain)~1.70Multiplet2HMethylene protons adjacent to the other two methylene groups.
O-CH₂ (propanol chain)~3.60Triplet2HMethylene protons adjacent to the hydroxyl group.
NH (amine)Broad singlet1HExchangeable proton of the secondary amine; signal may be broad and its position variable.
OH (alcohol)Broad singlet1HExchangeable proton of the hydroxyl group; signal may be broad and its position variable.

Causality in Experimental Choices: The choice of solvent can influence the chemical shifts of the exchangeable NH and OH protons. Using DMSO-d₆ can help in observing these protons more clearly as it forms hydrogen bonds, reducing the rate of exchange. Adding a drop of D₂O would cause the NH and OH signals to disappear, confirming their assignment.

Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient.

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals to determine the relative number of protons and analyze the multiplicities to deduce the coupling patterns.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts
Carbon Assignment Predicted Chemical Shift (ppm) Rationale
Phenyl-C (quaternary)~138The carbon atom of the phenyl ring attached to the benzyl methylene group.
Phenyl-C (CH)127 - 129Aromatic carbons of the benzyl group.
Benzyl-CH₂~63Methylene carbon of the benzyl group.
Piperidine-C (at C4)~58Carbon of the piperidine ring attached to the amino group.
Piperidine-C (at C2, C6)~53Carbons of the piperidine ring adjacent to the nitrogen.
Piperidine-C (at C3, C5)~32The other carbons of the piperidine ring.
N-CH₂ (propanol chain)~45Methylene carbon adjacent to the secondary amine.
CH₂ (middle of propanol chain)~30Central methylene carbon of the propanol chain.
O-CH₂ (propanol chain)~60Methylene carbon adjacent to the hydroxyl group.

Trustworthiness through Self-Validating Systems: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further validating the assignments.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The mass spectrum, likely obtained using electrospray ionization (ESI), would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 249.38.

  • Key Fragmentation Patterns:

    • Loss of the benzyl group: A significant fragment would be observed at m/z 157, corresponding to the loss of the benzyl group (C₇H₇, 91 Da).

    • Formation of the benzyl cation: A prominent peak at m/z 91 is expected, corresponding to the stable benzyl cation.

    • Cleavage of the propanol chain: Fragmentation of the propanol chain can lead to various smaller fragments.

Experimental Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, gas flow rates, and temperature) for maximum signal intensity.

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200 - 3600 (broad)O-H stretchAlcohol
3250 - 3400 (medium)N-H stretchSecondary Amine
3000 - 3100 (weak)C-H stretchAromatic (Phenyl)
2800 - 3000 (medium)C-H stretchAliphatic (Piperidine, Propanol)
1450 - 1600 (medium)C=C stretchAromatic (Phenyl)
1050 - 1150 (strong)C-O stretchPrimary Alcohol
1100 - 1250 (medium)C-N stretchAmine

Authoritative Grounding: The characteristic broad O-H stretching vibration between 3200–3600 cm⁻¹ is a definitive indicator of the alcohol functional group.[2] The presence of a medium N-H stretch further confirms the secondary amine.

Visualization of the Molecular Structure

To aid in the understanding of the spectroscopic data, a 2D representation of the molecular structure is provided below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification HNMR ¹H NMR Purification->HNMR CNMR ¹³C NMR Purification->CNMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation HNMR->Structure_Elucidation Purity_Assessment Purity Assessment HNMR->Purity_Assessment CNMR->Structure_Elucidation CNMR->Purity_Assessment MS->Structure_Elucidation IR->Structure_Elucidation

Caption: Workflow for spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging the foundational principles of NMR, MS, and IR spectroscopy and drawing upon data from structurally related molecules, researchers and drug development professionals are equipped with a robust framework to identify, characterize, and assess the purity of this compound. The provided protocols and expected data serve as a valuable reference for guiding experimental work and interpreting the resulting spectra.

References

  • Doc Brown's Advanced Organic Chemistry Revision Notes. Infrared spectrum of propan-1-ol. Available from: [Link]

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Methodological & Application

Application Notes: A Framework for In Vitro Characterization of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Staged In Vitro Screening Cascade

The compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a novel chemical entity whose biological activity is not yet defined in the public domain. Its structure, featuring a benzyl-piperidine core, is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting G-protein coupled receptors (GPCRs) and ion channels.[1][2][3][4][5] Given this structural precedent, a systematic in vitro characterization is required to identify its primary molecular target, elucidate its mechanism of action, and assess its potential for off-target liabilities.

This document outlines a comprehensive, multi-stage in vitro assay cascade designed to thoroughly profile this compound. The strategy follows a logical progression from broad, target-class-defining primary assays to more specific functional and safety-related secondary assays.[6][7][8] This staged approach, often called a screening cascade, is a foundational process in early drug discovery, ensuring that resources are focused on compounds with the most promising biological and safety profiles.[8] Our objective is to build a robust data package that answers three critical questions:

  • Target Engagement: Does the compound bind to a hypothesized target?

  • Functional Activity: If it binds, what is the functional consequence (e.g., activation, inhibition)?

  • Initial Safety Profile: Does the compound interact with known liability targets, such as the hERG potassium channel?

This guide provides the underlying principles and detailed, step-by-step protocols for each stage of this investigation, designed for researchers, scientists, and drug development professionals.

Part 1: Primary Screening - Target Engagement via Radioligand Binding Assay

Scientific Rationale: The first step is to determine if the compound physically interacts with a hypothesized target. The benzyl-piperidine moiety suggests potential affinity for GPCRs, such as opioid or monoamine receptors. A radioligand binding assay is the gold-standard method for quantifying the affinity of a test compound for a receptor.[9][10][11] This technique measures the ability of the unlabeled test compound to compete with a high-affinity radiolabeled ligand for binding to the receptor. The output, an inhibition constant (Kᵢ), provides a quantitative measure of the compound's binding affinity.[12][13]

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} dot

Caption: Workflow for primary target engagement screening.
Protocol 1: Mu-Opioid Receptor (MOP) Competition Binding Assay

This protocol describes a competitive binding assay using membranes from HEK293 cells stably expressing the human mu-opioid receptor and [³H]-DAMGO, a high-affinity mu-opioid agonist, as the radioligand.

Materials:

  • Cell Membranes: HEK293 cells expressing human MOP receptor (stored at -80°C).

  • Radioligand: [³H]-DAMGO (Specific Activity: 30-60 Ci/mmol).

  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-Specific Binding (NSB) Control: Naloxone, 10 µM final concentration.

  • Apparatus: 96-well microplates, FilterMate™ harvester, 0.3% PEI-soaked GF/C filters, scintillation counter, scintillation cocktail.[14]

Step-by-Step Methodology:

  • Membrane Preparation: On the day of the assay, thaw the frozen cell membranes on ice. Homogenize gently and resuspend in ice-cold Assay Buffer to a final protein concentration of 10-20 µg per well.[14] Protein concentration should be optimized to ensure that less than 10% of the radioligand is bound, avoiding ligand depletion artifacts.[10]

  • Compound Dilution: Prepare a serial dilution series of the test compound in Assay Buffer. A typical 11-point curve might range from 100 µM to 1 nM final concentration. Also prepare solutions for Total Binding (buffer only) and NSB (10 µM Naloxone).

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[14]

    • 50 µL of test compound dilution, NSB control, or buffer.

    • 50 µL of [³H]-DAMGO (diluted in Assay Buffer to a final concentration equal to its K_d, typically 1-2 nM).

    • 150 µL of the diluted membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[14]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a 96-well GF/C filter plate pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding. Wash the filters four times with ice-cold Assay Buffer using a cell harvester.[14]

  • Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[14]

Data Analysis & Interpretation:

  • Calculate Specific Binding:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

  • Generate Inhibition Curve: Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation:[13][15]

    • Kᵢ = IC₅₀ / (1 + ([L]/K_d))

    • Where [L] is the concentration of the radioligand and K_d is the dissociation constant of the radioligand for the receptor. The Kᵢ is a more absolute measure of affinity than the IC₅₀, as it is independent of assay conditions.[12][13][16]

ParameterDescriptionExample Value
IC₅₀ Concentration for 50% inhibition of radioligand binding.150 nM
K_d of [³H]-DAMGO Affinity of the radioligand for the MOP receptor.1.5 nM
[L] Concentration of [³H]-DAMGO used in the assay.1.5 nM
Kᵢ Calculated binding affinity of the test compound.75 nM

Part 2: Secondary Screening - Functional Characterization

Scientific Rationale: A binding event does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the agonist from activating the receptor), or an inverse agonist (reduces basal receptor activity). For GPCRs like the mu-opioid receptor, which couple to the Gαi subunit, activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP).[17] A functional assay measuring cAMP levels can therefore determine the compound's activity profile.[18][19][20]

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} dot

Caption: Simplified signaling pathway for a Gαi-coupled receptor.
Protocol 2: HTRF cAMP Functional Assay for Agonist and Antagonist Modes

This protocol uses a Homogeneous Time-Resolved Fluorescence (HTRF) immunoassay to measure changes in intracellular cAMP levels in response to the test compound. The assay is run in two modes: agonist mode to detect activation and antagonist mode to detect inhibition of a known agonist.[17][18][20]

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human MOP receptor.

  • Assay Kit: HTRF cAMP Assay Kit (containing Eu³⁺-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).[20]

  • Agonist Control: DAMGO.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).[21]

  • Stimulant (for Gαi): Forskolin (used to elevate basal cAMP levels so inhibition can be measured).

  • Apparatus: 384-well low-volume white plates, HTRF-compatible plate reader.

Step-by-Step Methodology:

A. Agonist Mode:

  • Cell Preparation: Culture cells to ~80% confluency. On the day of the assay, detach cells, wash, and resuspend in Assay Buffer to a density of 2,000 cells/µL.

  • Compound Plating: Add 5 µL of serially diluted test compound to the 384-well plate.

  • Forskolin Addition: Add 5 µL of Forskolin solution (at a concentration that gives ~80% of its maximal response, e.g., 10 µM) to all wells.

  • Cell Addition: Add 10 µL of the cell suspension to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Lysis & Detection: Add 10 µL of the HTRF lysis buffer containing the HTRF reagents (d2-cAMP and anti-cAMP-cryptate) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF reader, measuring emission at 665 nm and 615 nm.[20]

B. Antagonist Mode:

  • The procedure is nearly identical to the agonist mode, with one key difference in step 3.[18]

  • Agonist Addition: After adding the test compound (potential antagonist), add 5 µL of a known agonist (DAMGO) at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).

  • Proceed with steps 4-8 as above. The goal is to see if the test compound can prevent the agonist-induced decrease in cAMP.[18]

Data Analysis & Interpretation:

  • Calculate HTRF Ratio: Ratio = (Emission 665 nm / Emission 615 nm) * 10⁴.

  • Convert to cAMP: Convert the HTRF ratio to cAMP concentration (nM) using a standard curve run in parallel.

  • Agonist Mode: Plot cAMP concentration vs. log [Test Compound]. Fit with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Antagonist Mode: Plot cAMP concentration vs. log [Test Compound]. Fit with a sigmoidal dose-response curve to determine the IC₅₀ . This represents the concentration of antagonist required to inhibit 50% of the response from the EC₈₀ agonist concentration.

ParameterDescriptionInterpretation
EC₅₀ Agonist Potency: Concentration for 50% of max effect.Lower EC₅₀ indicates higher potency.
Eₘₐₓ Agonist Efficacy: Maximum response relative to control agonist.Eₘₐₓ > 80% = Full Agonist; 20-80% = Partial Agonist.
IC₅₀ Antagonist Potency: Concentration for 50% inhibition of agonist response.Lower IC₅₀ indicates a more potent antagonist.

Part 3: Safety & Liability Screening - hERG Channel Assay

Scientific Rationale: Inhibition of the human Ether-a-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias.[22][23][24] Regulatory agencies mandate that new chemical entities be tested for hERG liability early in development.[24] The gold-standard method for this assessment is the manual whole-cell patch-clamp electrophysiology assay, which directly measures the flow of ions through the hERG channel in a living cell.[23][25]

Protocol 3: Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition

This protocol measures hERG channel currents from HEK293 cells stably expressing the hERG channel.

Materials:

  • Cell Line: HEK293 cells stably expressing the human KCNH2 (hERG) gene.

  • Solutions:

    • External Solution (mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4.

    • Internal (Pipette) Solution (mM): 130 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 EGTA, 5 Mg-ATP; pH 7.2.

  • Test Compound: this compound, prepared in external solution at various concentrations.

  • Positive Control: Cisapride or E-4031 (known hERG blockers).[22][24]

  • Apparatus: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, borosilicate glass pipettes.

Step-by-Step Methodology:

  • Cell Plating: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Seal Formation: Under microscopic guidance, approach a single cell with the pipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette, achieving the whole-cell configuration, which allows electrical access to the cell's interior.[25]

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current, which is the primary measurement for hERG inhibition.[26]

  • Baseline Recording: Perfuse the cell with the external solution (vehicle control) and record stable baseline hERG currents for several minutes.

  • Compound Application: Perfuse the cell with the external solution containing the test compound at a specific concentration. Record the current until a steady-state effect is observed (typically 3-5 minutes).

  • Washout: Perfuse with the control external solution to determine the reversibility of the effect.

  • Dose-Response: Repeat steps 6-8 on different cells for each concentration of the test compound to construct a dose-response curve.

Data Analysis & Interpretation:

  • Measure Current Inhibition: For each concentration, calculate the percentage of inhibition of the peak tail current compared to the baseline recording.

  • Determine IC₅₀: Plot the percent inhibition against the log concentration of the test compound. Fit the data using a sigmoidal dose-response model to determine the IC₅₀ value.

ParameterDescriptionExample ValueRegulatory Concern
IC₅₀ (hERG) Concentration for 50% inhibition of hERG current.5.2 µMIC₅₀ < 10 µM often raises safety concerns.

A compound with a hERG IC₅₀ value less than 10 µM, and particularly if the value is within 30-fold of the therapeutic plasma concentration, is generally considered a potential risk and requires further investigation.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH. [Link]

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. [Link]

  • A range of voltage-clamp protocol designs for rapid capture of hERG kinetics. Wellcome Open Res. [Link]

  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate. [Link]

  • GPCR-radioligand binding assays. PubMed. [Link]

  • Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]

  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. NIH. [Link]

  • hERG Human Potassium Ion Channel Cell Based Antagonist Manual patch clamp Assay. Eurofins DiscoverX. [Link]

  • Manual whole-cell patch-clamping of the HERG cardiac K+ channel. PubMed. [Link]

  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI. [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Quality by Design for Preclinical In Vitro Assay Development. PMC - NIH. [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. Aragen Life Sciences. [Link]

  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors. PubMed. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]

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Application Notes & Protocols: Characterization of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Piperidine Derivative for Neurological Research

The compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol belongs to the 1-benzylpiperidine class of molecules. This structural family is of significant interest in medicinal chemistry and neuropharmacology due to the versatile biological activities exhibited by its derivatives. Extensive research has identified various compounds with the 1-benzylpiperidine scaffold as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] Inhibition of AChE leads to increased levels and prolonged availability of acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1][3]

Beyond AChE inhibition, derivatives of the core 4-benzylpiperidine structure have been investigated for a range of other biological functions, including dopamine-selective monoamine release and as synthetic intermediates for GABA uptake inhibitors and histamine H₃ antagonists.[4] Some N-benzyl piperidin-4-one derivatives have also demonstrated antimicrobial properties.[5][6]

Given the strong evidence of AChE inhibition within this chemical class, this compound is presented here as a putative cholinesterase inhibitor.[1][3] These application notes provide a comprehensive framework for researchers to investigate its biological activity, starting with fundamental safety and handling protocols, proceeding to cell viability assessment, and culminating in a functional assay to determine its effect on acetylcholinesterase activity in a relevant cell culture model. While specific data for this exact molecule is limited, the provided protocols are designed as a robust starting point for its characterization based on the well-established pharmacology of its structural analogs.

Compound Profile and Safety

Parameter Information Source
Full Chemical Name This compound-
Synonym(s) 3-[(1-Benzyl-4-piperidinyl)amino]-1-propanol[7]
CAS Number 198823-22-2[8]
Molecular Formula C₁₅H₂₄N₂O[8]
Molecular Weight 248.37 g/mol [8]
Hazard Classification Irritant[8]
Storage Store at -20°C for long-term use.[9]

Safety & Handling: As with all piperidine derivatives, appropriate personal protective equipment (PPE) should be used.[10][11]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment: Wear a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[10]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11][12][13]

  • First Aid (Eyes/Skin): In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek medical attention.[10][11]

Hypothesized Mechanism of Action: Cholinergic Signaling

Based on its structural similarity to known neuroactive compounds, the primary hypothesized mechanism of action for this compound is the inhibition of acetylcholinesterase (AChE). The diagram below illustrates the central role of AChE in a cholinergic synapse and the expected impact of an inhibitor.

AChE_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Acetylcholine (ACh) in Vesicles ACh_Released Released ACh ACh_Vesicle->ACh_Released Depolarization AChR Acetylcholine Receptor (AChR) ACh_Released->AChR Binding AChE Acetylcholinesterase (AChE) ACh_Released->AChE Signal Signal Transduction AChR->Signal Activation Products Choline + Acetate AChE->Products Compound 3-(1-Benzyl-piperidin-4-ylamino) -propan-1-ol Compound->AChE Inhibition

Caption: Hypothesized action of the compound as an AChE inhibitor.

Experimental Protocols

This section provides a logical workflow for characterizing a novel compound. It begins with preparing a stock solution, then determining a non-toxic working concentration range before proceeding to a functional assay.

Protocol 1: Stock Solution Preparation

The causality behind preparing a concentrated stock solution in a solvent like DMSO is to facilitate accurate and repeatable dilutions into aqueous cell culture media, where the final solvent concentration remains low enough (typically <0.5%) to be non-toxic to the cells.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculation: To prepare a 10 mM stock solution (Molecular Weight = 248.37 g/mol ):

    • Weigh out 2.48 mg of the compound.

    • Dissolve this in 1 mL of DMSO.

    • Formula: Mass (mg) = Desired Concentration (mM) * Volume (mL) * MW ( g/mol ) / 1000

  • Dissolution: Carefully transfer the weighed powder to a sterile vial. Add the calculated volume of DMSO.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. A brief sonication may be used if necessary.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light.

Protocol 2: Cell Viability and Cytotoxicity Assay

Before assessing functional activity, it is critical to determine the concentration range over which the compound is not cytotoxic. This ensures that any observed functional effects are not simply artifacts of cell death. A dose-response curve is essential for this self-validating step.

Recommended Cell Line:

  • SH-SY5Y (Human Neuroblastoma): A widely used model for neuronal studies. This cell line can be differentiated into a more mature neuronal phenotype and expresses acetylcholinesterase.

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • Sterile 96-well clear-bottom, black-walled plates (for fluorescence/luminescence assays)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, PrestoBlue™ HS Cell Viability Reagent, or similar)

  • Compound stock solution (from Protocol 1)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution Series: Prepare a serial dilution of the compound in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Example: Create a 2X working stock for each concentration. For the 100 µM final concentration, dilute the 10 mM stock 1:50 in media (yields a 200 µM solution), then add 100 µL of this to the 100 µL of media already in the well.

  • Controls: Include "vehicle control" wells (cells treated with the same final concentration of DMSO as the highest compound dose) and "untreated control" wells (cells with media only).

  • Treatment: Remove old media from the cells and add 200 µL of the appropriate compound dilution or control media to each well.

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: At the end of the incubation period, measure cell viability according to the manufacturer's protocol for your chosen reagent.

  • Data Analysis:

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the log of the compound concentration.

    • Determine the concentration at which viability drops significantly. For subsequent functional assays, use concentrations well below the cytotoxic threshold (e.g., where viability is >90%).

Protocol 3: Acetylcholinesterase Activity Assay

This protocol directly tests the primary hypothesis. It uses a colorimetric method to measure AChE activity in cell lysates after treatment with the compound. The logic is that if the compound inhibits AChE, the rate of substrate breakdown will decrease, leading to a reduced colorimetric signal.

Materials:

  • SH-SY5Y cells seeded in a 6-well plate

  • Non-cytotoxic concentrations of the compound (determined in Protocol 2)

  • Positive Control: Donepezil or a similar known AChE inhibitor

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Acetylcholinesterase Assay Kit (e.g., from Sigma-Aldrich, Abcam, or similar), which typically includes:

    • Assay Buffer

    • Acetylthiocholine (ATCh) substrate

    • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • BCA Protein Assay Kit

  • Microplate reader capable of measuring absorbance at ~412 nm

Procedure:

  • Cell Treatment: Seed SH-SY5Y cells in 6-well plates and grow to ~80-90% confluency. Treat the cells with non-cytotoxic concentrations of the compound, a vehicle control, and a positive control (e.g., 10 µM Donepezil) for 2-4 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold Lysis Buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic fraction).

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay. This is crucial for normalizing the enzyme activity.

  • AChE Assay:

    • In a 96-well plate, add lysate from each sample, ensuring an equal amount of protein is loaded per well (e.g., 20 µg).

    • Add Assay Buffer to bring the total volume to 50 µL.

    • Initiate the reaction by adding 50 µL of the reaction mix (containing ATCh and DTNB, prepared according to the kit manufacturer's instructions).

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition & Analysis:

    • Measure the absorbance at 412 nm every 1-2 minutes for 30-60 minutes (kinetic mode).

    • Calculate the rate of reaction (Vmax or slope) for each well (ΔOD/min).

    • Normalize the rate to the protein concentration loaded.

    • Express the activity of treated samples as a percentage of the vehicle control activity.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of AChE activity).

Experimental Workflow and Data Interpretation

The following diagram outlines the logical progression of experiments for characterizing the compound.

Experimental_Workflow Start Compound Acquired: 3-(1-Benzyl-piperidin-4-ylamino) -propan-1-ol StockPrep Protocol 1: Prepare 10 mM Stock in DMSO Start->StockPrep Viability Protocol 2: Cell Viability Assay (Dose-Response) StockPrep->Viability Analysis1 Determine Non-Toxic Concentration Range (e.g., < 10 µM) Viability->Analysis1 FunctionalAssay Protocol 3: AChE Activity Assay Analysis1->FunctionalAssay Use Safe Doses Analysis2 Calculate IC₅₀ Value for AChE Inhibition FunctionalAssay->Analysis2 Conclusion Conclusion: Compound is a potent/weak/non-inhibitor of AChE in this cell model. Analysis2->Conclusion

Caption: Logical workflow for the cellular characterization of the compound.

Troubleshooting

Issue Potential Cause Recommended Solution
Compound Precipitates in Media Poor aqueous solubility.Lower the final concentration. Ensure the final DMSO concentration is consistent and below 0.5%. Briefly warm the media to 37°C before adding the compound.
High Cytotoxicity at Low Doses Compound is highly potent or has off-target toxicity.Re-run the viability assay with a much lower concentration range (nanomolar). Shorten the treatment duration.
No Effect in AChE Assay 1. Compound is not an AChE inhibitor. 2. Assay conditions are suboptimal. 3. Insufficient enzyme in lysate.1. The hypothesis may be incorrect; consider alternative targets. 2. Ensure the positive control (Donepezil) shows strong inhibition. Check kit reagents and buffer pH. 3. Increase the amount of protein lysate loaded per well.
High Well-to-Well Variability Inconsistent cell seeding, pipetting errors, or edge effects in the plate.Use a multichannel pipette for additions. Avoid using the outer wells of the 96-well plate. Ensure a single-cell suspension before seeding.

References

  • Nagel, A. A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 38(7), 1084-9. [Link]

  • 3M. (2024). Safety Data Sheet. [Link] (Note: A representative SDS for a related compound).

  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Scilit. [Link]

  • Sathiyamoorthi, R., et al. (2014). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Pelagia Research Library. [Link]

  • Sathiyamoorthi, R., et al. (2014). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of Institutional Pharmacy and Life Sciences, 4(4). [Link]

  • López-Vera, E., et al. (2020). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 25(14), 3289. [Link]

  • Yamanashi, Y., et al. (1991). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 34(1), 201-7. [Link]

  • Cunningham, R.W., et al. (1949). The pharmacology of 3-(N-piperidyl)-1-phenyl-1-cyclohexyl-1-propanol hydrochloric acid (artane) and related compounds; new antispasmodic agents. Journal of Pharmacology and Experimental Therapeutics, 96(2), 151-65. [Link]

  • Huang, Y., et al. (2021). Piperazine-Derived α1D/1A Antagonist... Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 608882. [Link]

  • Grokipedia. 4-Benzylpiperidine. [Link]

  • PubChem. Compound Summary: 1-Benzyl-4-piperidone. [Link]

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Application Notes and Protocols for Acetylcholinesterase Inhibition Studies Using 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acetylcholinesterase in Neurological Function and Disease

Acetylcholinesterase (AChE) is a pivotal enzyme in the central and peripheral nervous systems, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[1] This enzymatic breakdown terminates the nerve impulse at cholinergic synapses, ensuring precise control of neuronal signaling.[1] The regulation of acetylcholine levels is crucial for a myriad of physiological processes, including muscle contraction, memory formation, and cognitive function.[2][3] Consequently, the inhibition of AChE has emerged as a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[3][4] By preventing the degradation of acetylcholine, AChE inhibitors effectively increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby ameliorating symptoms of cognitive decline.[5]

The piperidine scaffold is a well-established pharmacophore in the design of potent acetylcholinesterase inhibitors.[4][6] Its structural features allow for key interactions within the active site of the AChE enzyme.[7] The compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a piperidine derivative that holds promise for investigation as an AChE inhibitor.[8][9] Its unique structural combination of a benzyl group, a piperidine core, and an aminopropanol side chain suggests the potential for multifaceted interactions with the enzyme's active site, making it a compelling candidate for acetylcholinesterase inhibition studies.[7]

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the acetylcholinesterase inhibitory properties of this compound.

Experimental Design and Rationale

The investigation of a potential acetylcholinesterase inhibitor typically follows a structured workflow designed to first determine its inhibitory potency and subsequently elucidate its mechanism of action.

G cluster_screening Initial Screening cluster_kinetics Kinetic Analysis A Dose-Response Assay B IC50 Value Determination A->B Data Analysis C Enzyme Kinetics with Varying Substrate Concentrations B->C Proceed if Significant Inhibition is Observed D Lineweaver-Burk Plot Analysis C->D Graphical Representation E Determination of Inhibition Type (e.g., Competitive, Non-competitive) D->E Interpretation

Figure 1: Experimental workflow for characterizing an acetylcholinesterase inhibitor.

The initial phase involves a dose-response assay to determine the half-maximal inhibitory concentration (IC50).[10][11] The IC50 value is a quantitative measure of the inhibitor's potency, representing the concentration required to reduce the enzyme's activity by 50%.[11] Should the compound exhibit significant inhibitory activity, a more in-depth kinetic analysis is warranted to understand how the inhibitor interacts with the enzyme.[12][13] This is achieved by measuring enzyme activity at various substrate concentrations in the presence and absence of the inhibitor. The resulting data are then graphically represented, most commonly using a Lineweaver-Burk plot (a double reciprocal plot), to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[14][15][16]

Core Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most widely adopted method for measuring AChE activity in vitro is the spectrophotometric assay developed by Ellman and colleagues.[17][18][19] This colorimetric assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine.[19] The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose absorbance can be monitored at 412 nm.[2][19] The rate of TNB formation is directly proportional to the AChE activity.

G cluster_reaction Ellman's Assay Principle A Acetylthiocholine (Substrate) B Thiocholine A->B AChE D TNB (Yellow Product) (Absorbance at 412 nm) B->D C DTNB (Ellman's Reagent) C->D

Figure 2: Principle of the Ellman's method for AChE activity measurement.

Materials and Reagents
  • Acetylcholinesterase (AChE): From electric eel (Electrophorus electricus) or human recombinant, as per experimental requirements.

  • This compound: The test inhibitor.

  • Donepezil or Tacrine: As a positive control inhibitor.

  • Acetylthiocholine iodide (ATCI): The substrate for AChE.

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB): Ellman's reagent.

  • Sodium Phosphate Buffer (0.1 M, pH 8.0): Assay buffer.

  • Dimethyl Sulfoxide (DMSO): For dissolving the test compound and positive control.

  • 96-well microplates.

  • Microplate reader capable of measuring absorbance at 412 nm.

Preparation of Solutions
  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

  • AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be empirically determined but a common starting point is 0.1-0.25 U/mL.[20]

  • DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect this solution from light.

  • ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water. This solution should be prepared fresh daily.[20]

  • Test Compound and Control Solutions: Dissolve this compound and the positive control in DMSO to create high-concentration stock solutions. Further dilute with assay buffer to achieve a range of test concentrations. The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.

Assay Procedure for IC50 Determination
  • Plate Setup: In a 96-well plate, designate wells for blanks, negative controls (enzyme activity without inhibitor), positive controls, and the test compound at various concentrations.

  • Enzyme and Inhibitor Incubation:

    • To each well (except the blank), add 20 µL of the AChE solution.

    • Add 10 µL of the appropriate dilution of the test compound or positive control to the corresponding wells. For the negative control wells, add 10 µL of the assay buffer (containing the same percentage of DMSO as the test compound wells).

    • For the blank wells, add 30 µL of assay buffer.

    • Incubate the plate at room temperature for 15 minutes. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • To each well, add 150 µL of the DTNB solution.

    • To initiate the enzymatic reaction, add 20 µL of the ATCI solution to all wells.

  • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10-15 minutes to monitor the reaction kinetics.[20]

Data Analysis for IC50 Determination
  • Calculate the rate of reaction (ΔAbs/min) for each well by plotting absorbance against time and determining the slope of the linear portion of the curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula:[20] % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10][11]

Table 1: Example Data Presentation for IC50 Determination

Test CompoundConcentration Range Tested (µM)IC50 (µM)Inhibition TypePositive ControlIC50 of Positive Control (µM)
This compound0.01 - 100To be determinedTo be determinedDonepezilTo be determined

Protocol for Kinetic Analysis of Inhibition Mechanism

To determine the mechanism of inhibition, the assay is performed with varying concentrations of the substrate (ATCI) at fixed concentrations of the inhibitor.

Procedure
  • Prepare a series of dilutions of the substrate (ATCI) in assay buffer.

  • For each inhibitor concentration (including zero, the uninhibited control), perform the AChE assay as described above, but use the different concentrations of the substrate.

  • Measure the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

Data Analysis: Lineweaver-Burk Plot

The Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation, plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).[14][21] This linearization of the enzyme kinetics data allows for a more straightforward determination of key parameters and the mode of inhibition.[16][21]

  • Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).

  • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

  • Analyze the resulting plot to determine the type of inhibition:

    • Competitive Inhibition: The lines intersect at the y-axis (Vmax is unchanged, Km increases).[15][22]

    • Non-competitive Inhibition: The lines intersect on the x-axis (Vmax decreases, Km is unchanged).[15][16]

    • Uncompetitive Inhibition: The lines are parallel (both Vmax and Km decrease).[16]

    • Mixed Inhibition: The lines intersect in the second or third quadrant (both Vmax and Km are affected).[23]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition a 1/V b 1/[S] c d c->d + Inhibitor e d->e Control f 1/V g 1/[S] h i h->i + Inhibitor j i->j Control k 1/V l 1/[S] m n m->n + Inhibitor o p o->p Control

Sources

Application of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol in Neuroscience Research: A Methodological Overview

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a chemical compound with the molecular formula C15H24N2O[1]. While the broader class of benzylpiperidine derivatives has been explored for various applications in neuroscience, including as acetylcholinesterase inhibitors and ligands for other neuronal receptors, specific research on the neuroscientific applications of this compound is not extensively documented in publicly available scientific literature.[2][3][4] This document, therefore, serves as a foundational guide, outlining potential avenues of investigation and providing detailed, adaptable protocols based on the study of analogous compounds and common methodologies in neuropharmacology.

This guide is intended for researchers, scientists, and drug development professionals interested in exploring the potential neuropharmacological properties of this and similar molecules. The protocols provided herein are designed to be adaptable and should be optimized based on specific experimental goals and laboratory conditions.

Potential Areas of Investigation in Neuroscience

Given the structural motifs present in this compound, several potential applications in neuroscience research can be hypothesized and explored. The piperidine core is a common scaffold in centrally active agents, and the benzyl group can influence binding to various receptors.

Potential Molecular Targets:

  • Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of central nervous system disorders.[5] Many piperidine-containing compounds exhibit affinity for sigma receptors, making this a primary target for investigation.[6]

  • Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. The benzylpiperidine scaffold is present in known AChE inhibitors.[2]

  • Dopamine and Serotonin Transporters: Derivatives of 4-benzylpiperidine have been shown to act as monoamine releasing agents, indicating potential interactions with dopamine and serotonin systems.[7]

  • NMDA Receptors: Some 4-benzylpiperidine derivatives have demonstrated NMDA antagonist activity, suggesting a potential role in modulating glutamatergic neurotransmission.[7]

Experimental Protocols for Neuropharmacological Characterization

The following section provides detailed protocols for the initial characterization of this compound in a neuroscience research context. These protocols are divided into in vitro and in vivo methodologies.

Part 1: In Vitro Characterization

In vitro assays are essential for determining the primary molecular targets and mechanism of action of a novel compound.[8][9]

This protocol is designed to determine the binding affinity of this compound for sigma-1 (σ1) and sigma-2 (σ2) receptors using a competitive radioligand binding assay.[5][10]

Materials:

  • Test Compound: this compound

  • Radioligand for σ1: [³H]-(+)-pentazocine

  • Radioligand for σ2: [³H]-DTG with (+)-pentazocine to mask σ1 sites

  • Membrane preparations from guinea pig brain (for σ1) or rat liver (for σ2)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., Haloperidol)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, radioligand, and varying concentrations of the test compound or control.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow for binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plates and wash with ice-cold binding buffer to separate bound from unbound radioligand.

  • Quantification: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

This assay assesses the potential cytotoxic effects of the compound on neuronal cells.[11][12]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

  • Cell culture medium and supplements

  • Test Compound: this compound

  • MTT or similar viability reagent (e.g., PrestoBlue)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Plating: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.

  • Viability Assessment: Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells to determine the percentage of cell viability at each compound concentration. Calculate the CC50 (the concentration that causes 50% cytotoxicity).

Part 2: In Vivo Behavioral Analysis

In vivo studies are crucial for understanding the physiological and behavioral effects of a compound in a whole organism.[13][14][15] These studies should only be undertaken after thorough in vitro characterization.

This test assesses general locomotor activity and can provide insights into anxiety-related behaviors in rodents.

Materials:

  • Test Compound: this compound

  • Rodents (mice or rats)

  • Open field arena (a square or circular arena with walls)

  • Video tracking software

  • Vehicle control (e.g., saline or a suitable solvent)

Procedure:

  • Acclimation: Allow the animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Compound Administration: Administer the test compound or vehicle via a suitable route (e.g., intraperitoneal injection) at a predetermined time before the test.

  • Testing: Place each animal individually into the center of the open field arena and record its activity for a set duration (e.g., 10-15 minutes).

  • Data Analysis: Use the video tracking software to analyze parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Interpretation: A decrease in total distance traveled may indicate sedative effects, while an increase could suggest stimulant properties. An increased time spent in the center of the arena is often interpreted as a reduction in anxiety-like behavior.

Data Presentation and Visualization

Quantitative Data Summary
Assay Parameter Result
Sigma-1 Receptor BindingKi (nM)To be determined
Sigma-2 Receptor BindingKi (nM)To be determined
Neuronal ViabilityCC50 (µM)To be determined
Open Field TestTotal Distance (m)To be determined
Open Field TestTime in Center (s)To be determined
Diagrams

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Analysis Receptor_Binding Receptor Binding Assays (Sigma-1, Sigma-2, etc.) Neurotoxicity Neuronal Viability & Neurotoxicity Assays Behavioral_Tests Behavioral Tests (Open Field, etc.) Neurotoxicity->Behavioral_Tests Data_Analysis Data Analysis & Interpretation Behavioral_Tests->Data_Analysis Compound This compound Compound->Receptor_Binding

Caption: Experimental workflow for neuropharmacological characterization.

sigma_receptor_pathway cluster_cell Neuronal Cell Ligand Sigma Receptor Ligand SigmaR Sigma Receptor (σ1 or σ2) Ligand->SigmaR Binds Ion_Channels Ion Channels (Ca2+, K+) SigmaR->Ion_Channels Modulates Signaling_Cascades Intracellular Signaling Cascades (e.g., MAPK/ERK) SigmaR->Signaling_Cascades Activates Cellular_Response Modulation of Neuronal Excitability, Neuroprotection Ion_Channels->Cellular_Response Signaling_Cascades->Cellular_Response

Caption: Putative signaling pathway for sigma receptor ligands.

References

  • Investigating neural correlates of behavior through in vivo electrophysiology - PMC - NIH. Available at: [Link]

  • In vitro neurology assays - InnoSer. Available at: [Link]

  • Translational In Vivo Assays in Behavioral Biology - Annual Reviews. Available at: [Link]

  • Full article: Recording the Brain in Vivo: Emerging Technologies for the Exploration of Mental Health Conditions - Taylor & Francis Online. Available at: [Link]

  • A Combined In Vitro Assay for Evaluation of Neurotrophic Activity and Cytotoxicity - PubMed. Available at: [Link]

  • Translational In Vivo Assays in Behavioral Biology. - Semantic Scholar. Available at: [Link]

  • Neurotoxicity Assay - Visikol. Available at: [Link]

  • Sigma Receptor Binding Assays - PubMed - NIH. Available at: [Link]

  • Animal Behavior & In Vivo Neurophysiology Core, Neurotechnology Center, CU Anschutz Medical Campus - YouTube. Available at: [Link]

  • SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. Available at: [Link]

  • In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. Available at: [Link]

  • Advancements in Brain Research: The In Vivo/In Vitro Electrochemical Detection of Neurochemicals - MDPI. Available at: [Link]

  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors - PubMed. Available at: [Link]

  • Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - MDPI. Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors - PMC - PubMed Central. Available at: [Link]

  • 4-Benzylpiperidine - Wikipedia. Available at: [Link]

  • 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC - PubMed Central. Available at: [Link]

  • 1-Benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl]pyrrolidine-2-carboxamide (Compound 24) Antagonizes NOP Receptor-Mediated Potassium Channel Activation in Rat Periaqueductal Gray Slices - PubMed. Available at: [Link]

  • 1-Benzylpiperidin-4-one: Synthesis and Industrial Applications. Available at: [Link]

  • This compound - 阿镁生物. Available at: [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Investigating 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs across a wide range of therapeutic areas, including neurology, oncology, and pain management.[1][2] This document outlines a comprehensive preclinical research strategy for the initial characterization of a novel piperidine derivative, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (hereafter referred to as BPP-1). While direct biological data for BPP-1 is not yet established, its structure, derived from the versatile 1-benzyl-4-piperidone precursor[3][4], suggests potential for significant pharmacological activity. This guide provides a structured, hypothesis-driven framework for researchers, offering detailed protocols for synthesis, initial cytotoxicity screening, and functional assays targeting high-potential therapeutic areas such as G-Protein Coupled Receptor (GPCR) modulation and inflammation. The methodologies are designed to be self-validating and serve as a foundational roadmap for assessing the therapeutic promise of BPP-1.

Introduction and Rationale

The piperidine heterocycle is a privileged structure in drug discovery, valued for its favorable physicochemical properties and its ability to interact with a diverse array of biological targets.[1][5] Derivatives of piperidine are found in drugs for Alzheimer's disease, antipsychotics, analgesics, and more.[2] The subject of this guide, BPP-1, features a 1-benzyl-piperidine core. The benzyl group can influence lipophilicity and potential interactions with aromatic binding pockets, while the 4-amino-propan-1-ol side chain introduces hydrogen bonding capabilities and a flexible linker, crucial for optimizing target engagement.

Given that related structures exhibit potent acetylcholinesterase (AChE) inhibition[6] and that the piperidine class is rich in GPCR modulators and anti-inflammatory agents[2][7], we hypothesize that BPP-1 may possess activity in one or more of these domains. This document provides the initial protocols to test these hypotheses, beginning with fundamental characterization and proceeding to targeted biological assays. All research must be conducted in compliance with Good Laboratory Practices (GLP).[8]

Physicochemical Properties of BPP-1

A summary of the known properties of the target compound is presented below.

PropertyValueSource
CAS Number 198823-22-2Matrix Scientific[9]
Molecular Formula C₁₅H₂₄N₂OMatrix Scientific[9]
Molecular Weight 248.37 g/mol Matrix Scientific[9]
Hazard Profile IrritantMatrix Scientific[9]

Synthesis and Characterization

The synthesis of BPP-1 can be readily achieved through a standard reductive amination protocol, a robust and widely used reaction in medicinal chemistry. This approach utilizes commercially available starting materials.

Proposed Synthesis Workflow: Reductive Amination

The proposed synthesis involves the reaction of 1-Benzyl-4-piperidone with 3-Amino-propan-1-ol in the presence of a reducing agent.

G cluster_reactants Starting Materials cluster_process Reaction cluster_workup Purification A 1-Benzyl-4-piperidone (CAS: 3612-20-2) C Reaction Vessel (Methanol Solvent) A->C B 3-Amino-propan-1-ol B->C E Stir at Room Temperature (12-24h) C->E Imine Formation & Reduction D Sodium Triacetoxyborohydride (Reducing Agent) D->C Addition F Quench Reaction E->F G Solvent Extraction F->G H Column Chromatography G->H I 3-(1-Benzyl-piperidin-4-ylamino)- propan-1-ol (BPP-1) H->I Purity >95%

Caption: Proposed synthesis workflow for BPP-1.

Protocol: Synthesis of BPP-1
  • Preparation: To a solution of 1-Benzyl-4-piperidone (1.0 eq) in anhydrous methanol (MeOH, 0.1 M), add 3-Amino-propan-1-ol (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes.

    • Causality Note: Sodium triacetoxyborohydride is a mild and selective reducing agent ideal for reductive aminations, minimizing side reactions like the reduction of the initial ketone.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Once the reaction is complete, quench by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield BPP-1.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Preclinical Evaluation: In Vitro Protocols

The initial preclinical evaluation aims to establish a foundational safety and activity profile for BPP-1.[10][11][12] This involves assessing cytotoxicity before proceeding to functional screens.

Foundational Assay: Cell Viability and Cytotoxicity

Before assessing therapeutic potential, it is critical to determine the concentration range at which BPP-1 exhibits cytotoxic effects. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of viability.[13]

MTT_Workflow cluster_controls Essential Controls A 1. Seed Cells in 96-well Plate (e.g., HeLa, HEK293) B 2. Incubate for 24h (Allow Adherence) A->B C 3. Treat with BPP-1 (Serial Dilutions) B->C D 4. Incubate for 24-72h C->D Exposure Period Neg Vehicle Control (e.g., 0.1% DMSO) Pos Positive Control (e.g., Doxorubicin) E 5. Add MTT Reagent (Yellow Tetrazolium Salt) D->E F 6. Incubate for 3-4h at 37°C E->F Metabolic Reduction by Viable Cells G 7. Solubilize Formazan (Add DMSO or SDS) F->G Purple Crystals Form H 8. Read Absorbance (570 nm) G->H

Caption: Workflow for the MTT cell viability assay.

  • Cell Plating: Seed a human cell line (e.g., HEK293 for general toxicity) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of BPP-1 in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in serum-free culture medium.

  • Cell Treatment: Remove the growth medium from the cells and add 100 µL of the BPP-1 dilutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO, typically ≤0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[14]

  • Formazan Development: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Mix thoroughly by gentle pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration).

Functional Screening: GPCR Modulation

GPCRs are the largest family of cell surface receptors and are prominent drug targets.[16] An initial screen to determine if BPP-1 modulates GPCR activity is a high-value starting point. Assays measuring the downstream second messenger cyclic AMP (cAMP) are a common method for monitoring the activation or inhibition of Gs- and Gi-coupled receptors.[17]

GPCR_Pathway cluster_membrane Cell Membrane GPCR Gi-Coupled GPCR Gi Gi Protein GPCR->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts BPP1 BPP-1 (Agonist) BPP1->GPCR Binds & Activates Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Forskolin Forskolin Forskolin->AC Directly Activates

Caption: Hypothetical Gi-coupled GPCR signaling pathway.

This protocol is designed to detect if BPP-1 acts as an agonist at a Gi-coupled receptor, which would lead to a decrease in cAMP levels.

  • Cell Culture: Use a cell line endogenously expressing a target Gi-coupled GPCR (e.g., CHO-K1 cells stably expressing the µ-opioid receptor). Seed cells in a 96-well plate and grow to confluence.

  • Assay Preparation: Wash cells with serum-free medium. Pre-treat with a phosphodiesterase (PDE) inhibitor like IBMX (100 µM) for 30 minutes to prevent cAMP degradation.

  • Stimulation: Add BPP-1 at various concentrations along with a fixed concentration of forskolin (10 µM). Forskolin directly activates adenylate cyclase, artificially raising cAMP levels. A Gi-agonist will counteract this effect.

    • Causality Note: The use of forskolin creates a measurable "signal window." A reduction in this forskolin-stimulated cAMP level upon addition of BPP-1 indicates Gi-pathway activation.

  • Controls:

    • Basal Control: Cells with no treatment.

    • Forskolin Control: Cells treated only with forskolin (100% signal).

    • Positive Control: Cells treated with forskolin and a known agonist for the receptor.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Cell Lysis & Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensor assays).[16]

  • Data Analysis: Normalize the data to the forskolin-only control. Plot the percent inhibition of the forskolin response against the log concentration of BPP-1 to determine the EC₅₀ value.

Functional Screening: Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases.[18] A common in vitro model uses lipopolysaccharide (LPS) to stimulate macrophages (like the RAW 264.7 cell line), inducing an inflammatory response characterized by the production of nitric oxide (NO).[19] The Griess assay can quantify NO production by measuring its stable metabolite, nitrite.[20]

  • Cell Plating: Seed RAW 264.7 macrophages into a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Treatment: Pre-treat cells for 1 hour with non-cytotoxic concentrations of BPP-1 (determined from the MTT assay).

  • Inflammatory Challenge: Stimulate the cells by adding LPS (1 µg/mL) to all wells except the negative control.

  • Controls:

    • Negative Control: Untreated cells (no LPS, no BPP-1).

    • Positive Control (Vehicle): Cells treated with LPS and vehicle (DMSO).

    • Reference Control: Cells treated with LPS and a known inhibitor (e.g., L-NAME or Dexamethasone).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes in the dark.

    • Add 50 µL of NED solution (Griess Reagent B) and incubate for another 10 minutes in the dark.

  • Data Acquisition: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production caused by BPP-1 relative to the LPS-only control.

Data Summary and Interpretation

The quantitative data generated from these initial screens should be tabulated for clear interpretation and decision-making.

AssayEndpoint MeasuredHypothetical Result for BPP-1Interpretation
MTT Cytotoxicity IC₅₀ (µM)> 50 µMLow cytotoxicity; favorable for further testing.
cAMP Assay (Gi) EC₅₀ (nM)75 nMPotent agonist activity at a Gi-coupled receptor.
NO Inhibition IC₅₀ (µM)5 µMModerate anti-inflammatory activity.

Conclusion and Future Directions

This document provides a foundational guide for the initial in vitro pharmacological profiling of this compound (BPP-1). The proposed protocols for cytotoxicity, GPCR modulation, and anti-inflammatory activity establish a logical and efficient path for early-stage drug discovery.[21] Positive results, particularly in the sub-micromolar range for functional assays coupled with low cytotoxicity, would provide strong validation to advance BPP-1 into more complex studies.

Subsequent steps would include:

  • Target Deconvolution: Identifying the specific GPCR or inflammatory pathway modulated by BPP-1.

  • Selectivity Profiling: Screening against a panel of related receptors and enzymes to determine target specificity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BPP-1 to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Progressing the most promising candidates into relevant animal models of disease based on the in vitro findings.[22]

References

  • European Patent Office. (2018). PROCESS FOR PREPARING A PIPERIDIN-4-ONE - EP 3666757 A1.
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Quantitative Analysis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. This compound, featuring a substituted piperidine core, is representative of structures encountered in pharmaceutical development and chemical synthesis.[1][2] The methodology addresses the analytical challenges posed by the analyte's polar and basic nature, ensuring reliable retention, symmetric peak shape, and highly selective detection. The protocol details a complete workflow from sample preparation to data acquisition using a reversed-phase chromatographic separation coupled with electrospray ionization (ESI) tandem mass spectrometry. All procedural choices are rationalized to provide a scientifically sound, self-validating system suitable for research, development, and quality control environments.

Introduction and Scientific Principles

This compound is a polar, ionizable molecule with a molecular weight of 248.37 g/mol and a formula of C15H24N2O.[3][4] Its structure contains two basic nitrogen atoms—a tertiary amine within the benzyl-piperidine ring and a secondary amine linking the propanol sidechain. These features are critical in defining the analytical strategy.

Chromatographic Strategy: Overcoming Polarity

The primary challenge in the chromatographic analysis of this compound is its high polarity, which leads to poor retention on traditional nonpolar stationary phases like C18.[5][6] To achieve robust and reproducible retention, a reversed-phase approach using a polar-endcapped or polar-embedded column is recommended. These columns are designed to prevent phase collapse in highly aqueous mobile phases and offer enhanced retention for polar analytes through secondary interactions.[7]

Furthermore, the basic nature of the analyte necessitates the use of an acidic mobile phase modifier to ensure consistent ionization and mitigate peak tailing caused by interactions with residual silanols on the column packing.[8][9] Formic acid (0.1%) is the modifier of choice due to its volatility and compatibility with mass spectrometry, promoting the formation of the protonated analyte for detection.[10]

Mass Spectrometric Strategy: Selective Detection and Fragmentation

Electrospray ionization (ESI) is the ideal technique for ionizing thermally labile and polar molecules like the target analyte.[11][12] Given the presence of two basic nitrogen atoms, ESI in positive ion mode is exceptionally efficient, readily generating the protonated molecular ion, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 249.4.[10][13]

For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is employed. This involves the isolation of the precursor ion ([M+H]⁺) and its fragmentation via collision-induced dissociation (CID) to produce characteristic product ions. The fragmentation pattern of piperidine derivatives is well-documented and predictable.[10][14][15] Key fragmentation pathways for this compound are anticipated to be:

  • α-Cleavage: The most favorable fragmentation is the cleavage of the bond between the piperidine nitrogen and the benzyl group, leading to the formation of the highly stable tropylium ion at m/z 91.

  • Ring Fission and Rearrangements: Cleavage within the piperidine ring structure can also occur.[10]

  • Neutral Loss: The loss of small, neutral molecules like water (H₂O) from the propanol group is a common fragmentation route for protonated alcohols.[14]

By monitoring specific transitions from the precursor ion to these unique product ions, we can achieve exceptional selectivity and minimize interference from complex matrices.

Experimental Workflow and Protocols

The following section provides a detailed, step-by-step protocol for the LC-MS/MS analysis.

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Acid: Optima™ LC/MS grade Formic Acid (HCOOH).

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

Standard Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the Primary Stock Solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by serially diluting the Working Stock Solution with 50:50 ACN/Water.

Causality Behind Choices: Methanol is used for the primary stock due to its excellent solvating power for a wide range of organic molecules. The working and calibration standards are prepared in a solvent mixture that mirrors the initial mobile phase conditions to ensure good peak shape and prevent injection solvent effects.

LC-MS/MS Instrumentation and Conditions

An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source is recommended.[10]

ParameterRecommended ConditionRationale
LC Column Polar-Embedded C18 (e.g., 2.1 x 50 mm, 1.8 µm)Enhances retention of polar analytes and provides stability in high-aqueous mobile phases.[7]
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier for protonation and good peak shape.[10]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for gradient elution.
Gradient Elution 5% B to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 minProvides sufficient retention while ensuring timely elution and column cleaning.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40 °CImproves peak shape and reduces mobile phase viscosity.[10]
Injection Volume 2 µLMinimizes band broadening while providing adequate sensitivity.
ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms are readily protonated for high ionization efficiency.[10][13]
Precursor Ion (Q1) m/z 249.4Corresponds to the protonated molecular ion [M+H]⁺.
Capillary Voltage 3.5 kVOptimizes the electrospray process for stable ion generation.
Source Temp. 150 °CAssists in the desolvation of droplets.
Desolvation Gas Nitrogen, Flow: 800 L/hr, Temp: 400 °CFacilitates efficient solvent evaporation to form gas-phase ions.[12]
Collision Gas ArgonInert gas used for collision-induced dissociation in the collision cell.
Workflow Visualization

The overall analytical process is summarized in the workflow diagram below.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Weigh Reference Standard B 2. Prepare Stock Solution (1 mg/mL) A->B C 3. Serial Dilution for Calibration Curve B->C D 4. UHPLC Injection (2 µL) C->D E 5. Chromatographic Separation (Polar-Embedded C18) D->E F 6. ESI Source (Positive Ion Mode) E->F G 7. MS Analysis (MRM Detection) F->G H 8. Peak Integration & Quantification G->H I 9. Method Validation & Reporting H->I

Caption: LC-MS/MS analytical workflow from standard preparation to final data reporting.

Results and Method Validation

Analyte Fragmentation and MRM Transitions

Upon CID, the precursor ion at m/z 249.4 yields several distinct product ions. The most abundant and stable fragments are ideal for creating a sensitive and specific MRM method.

Transition TypePrecursor Ion (m/z)Product Ion (m/z)Proposed Collision Energy (eV)Rationale
Quantifier 249.491.125Formation of the stable tropylium ion from benzyl group cleavage.[10]
Qualifier 1 249.4132.130Fragment corresponding to the piperidine ring structure after loss of the side chain.
Qualifier 2 249.4172.220Fragment resulting from cleavage within the propanol-amino side chain.

Trustworthiness Through Self-Validation: The use of a primary quantifier transition for concentration calculations and one or more qualifier transitions for identity confirmation is a cornerstone of a reliable method. The ratio of the qualifier to quantifier peak areas must remain constant across all samples and standards, providing an internal check against interferences.

Method Performance and Validation

For use in regulated environments, this method must be validated according to guidelines from bodies such as the FDA or ICH.[16][17] Key validation parameters ensure the method is fit for its intended purpose.[18][19]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components. Assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the analyte's retention time.

  • Linearity: A linear relationship between concentration and instrument response should be established across the desired range (e.g., 1-1000 ng/mL) with a correlation coefficient (r²) of >0.99.

  • Accuracy and Precision: Accuracy (% recovery) and precision (% RSD) should be evaluated at multiple concentration levels (low, mid, high QC). Acceptance criteria are typically within ±15% (±20% at the lower limit of quantification).[18]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Robustness: The method's performance should be evaluated after deliberate small variations in parameters like column temperature and mobile phase composition to ensure its reliability in routine use.

Conclusion

This application note details a highly selective and sensitive LC-MS/MS method for the analysis of this compound. By employing a polar-modified reversed-phase column and an optimized ESI-MS/MS protocol, this method successfully overcomes the challenges associated with analyzing this polar basic compound. The outlined procedures provide a robust framework that can be fully validated for use in pharmaceutical research, development, and quality control applications, ensuring data of the highest integrity and trustworthiness.

References

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Application Notes and Protocols for the NMR Spectroscopic Analysis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed insights into the chemical environment, connectivity, and spatial arrangement of atoms.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the NMR spectroscopic analysis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. This bifunctional molecule incorporates a rigid N-benzylpiperidine core and a flexible aminopropanol sidechain, presenting a unique and illustrative case for the application of modern 1D and 2D NMR techniques for unambiguous characterization.

Predicted NMR Spectral Data

The chemical shifts in NMR spectroscopy are highly dependent on the electronic environment of each nucleus.[4] The following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects and known chemical shift ranges for N-benzylpiperidine and aminopropanol moieties.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2', H-6' (axial)2.0 - 2.2t~11.0
H-2', H-6' (equatorial)2.8 - 3.0d~11.0
H-3', H-5' (axial)1.4 - 1.6qd~12.0, 3.5
H-3', H-5' (equatorial)1.8 - 2.0d~12.0
H-4'2.6 - 2.8m-
H-7'3.5s-
H-Ar7.2 - 7.4m-
H-12.7 - 2.9t~6.0
H-21.6 - 1.8quintet~6.0
H-33.6 - 3.8t~6.0
NH1.5 - 2.5br s-
OH2.0 - 3.0br s-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (δ, ppm)
C-2', C-6'53 - 55
C-3', C-5'30 - 32
C-4'58 - 60
C-7'62 - 64
C-Ar (ipso)138 - 140
C-Ar (ortho, meta)128 - 130
C-Ar (para)127 - 128
C-145 - 47
C-230 - 32
C-360 - 62

Experimental Protocols

The following protocols provide a systematic approach to acquiring a comprehensive NMR dataset for the structural elucidation of this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

  • Step 1: Accurately weigh 5-10 mg of the purified compound.

  • Step 2: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a good starting point for non-polar to moderately polar compounds.

  • Step 3: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Step 4: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Step 5: The final sample height in the NMR tube should be approximately 4-5 cm.

  • Step 6: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

1D NMR Spectroscopy

One-dimensional NMR spectra provide the foundational information for structural analysis.[4]

Protocol 1: ¹H NMR Spectroscopy

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16-32 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

Protocol 2: ¹³C{¹H} NMR Spectroscopy

  • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): 1024-4096 scans, depending on sample concentration.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

Protocol 3: DEPT-135 Spectroscopy

The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable for determining the multiplicity of carbon signals.[5]

  • Pulse Program: Standard DEPT-135 pulse sequence.

  • Key Information: CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

2D NMR Spectroscopy

Two-dimensional NMR experiments are essential for unambiguously assigning the complex spectra of molecules like this compound by revealing through-bond and through-space correlations.[6]

Protocol 4: ¹H-¹H COSY (Correlation Spectroscopy)

COSY experiments identify protons that are spin-spin coupled, typically over two or three bonds.[6]

  • Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpmf' on Bruker instruments).

  • Expected Correlations:

    • Correlations within the piperidine ring spin systems (H-2'/H-3', H-3'/H-4').

    • Correlations within the propanol sidechain (H-1/H-2, H-2/H-3).

Protocol 5: ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to the carbons they are attached to (one-bond C-H coupling).[7]

  • Pulse Program: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Key for Assignment: This experiment will directly link the proton signals to their corresponding carbon signals, greatly simplifying the assignment process.

Protocol 6: ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over two to three bonds, which is critical for connecting different spin systems and identifying quaternary carbons.[8]

  • Pulse Program: Standard HMBC pulse sequence (e.g., 'hmbcgplpndqf' on Bruker instruments).

  • Expected Key Correlations:

    • From the benzylic protons (H-7') to the aromatic carbons and to the piperidine carbons (C-2', C-6').

    • From the piperidine protons (H-4') to the first carbon of the propanol chain (C-1).

    • From the propanol chain protons (H-1) to the piperidine carbon (C-4').

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the NMR experiments for the complete structural elucidation of this compound.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Analysis Structural Information H1_NMR ¹H NMR Proton_Env Proton Environments & Multiplicities H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Environments & Types (CH, CH₂, CH₃) C13_NMR->Carbon_Types DEPT135 DEPT-135 DEPT135->Carbon_Types COSY ¹H-¹H COSY HH_Connectivity Proton-Proton Connectivity COSY->HH_Connectivity HSQC ¹H-¹³C HSQC CH_Connectivity Direct C-H Connectivity HSQC->CH_Connectivity HMBC ¹H-¹³C HMBC Long_Range_Connectivity Long-Range C-H Connectivity & Skeleton HMBC->Long_Range_Connectivity Proton_Env->COSY Proton_Env->HSQC Proton_Env->HMBC Carbon_Types->HSQC Carbon_Types->HMBC Final_Structure Final Structure Confirmation HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure HMBC_Connectivity cluster_mol Key HMBC Correlations for this compound H-7' H-7' (Benzylic) C-2',6' C-2', C-6' H-7'->C-2',6' ³J C-Ar_ipso C-Ar (ipso) H-7'->C-Ar_ipso ²J H-4' H-4' C-1 C-1 H-4'->C-1 ³J H-1 H-1 C-4' C-4' H-1->C-4' ³J H-3 H-3 C-2 C-2 H-3->C-2 ²J

Caption: Expected key HMBC correlations.

Data Interpretation and Structural Verification

A systematic interpretation of the acquired spectra is essential for confirming the structure of this compound.

  • ¹H NMR Analysis: Identify the aromatic protons (7.2-7.4 ppm), the benzylic singlet (around 3.5 ppm), the piperidine ring protons, and the propanol sidechain protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C and DEPT-135 Analysis: Assign the carbon signals based on their chemical shifts and multiplicities from the DEPT-135 spectrum. The downfield signals will correspond to the aromatic carbons, followed by the carbons attached to heteroatoms (C-3, C-7', C-2', C-6', C-4'), and the upfield signals will be the remaining aliphatic carbons.

  • COSY Analysis: Use the COSY spectrum to trace the connectivity within the piperidine ring and the propanol sidechain. For instance, the triplet at ~3.7 ppm (H-3) should show a correlation to the multiplet at ~1.7 ppm (H-2), which in turn should correlate with the triplet at ~2.8 ppm (H-1).

  • HSQC Analysis: Correlate each proton signal to its directly attached carbon. This will confirm the assignments made from the 1D spectra.

  • HMBC Analysis: This is the final and most critical step for confirming the overall structure. Key long-range correlations, as depicted in the Graphviz diagram above, will unequivocally establish the connectivity between the N-benzylpiperidine core and the aminopropanol sidechain. The correlation between the piperidine proton H-4' and the propanol carbon C-1 is particularly diagnostic.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and interpretation strategy outlined in this application note, researchers can confidently verify the structure of this and other similarly complex molecules. The predictive nature of this guide, grounded in established spectroscopic principles, offers a robust framework for analysis in the absence of previously published experimental data.

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  • Wu, J., Lu, S., Ge, D., & Gu, H. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Scientific reports, 5, 9487. [Link]

  • Martinez, A., Fernandez, E., Castro, A. G., & Badía, A. E. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European journal of medicinal chemistry, 35(10), 913–922. [Link]

  • Rodriguez-Franco, M. I., Dorronsoro, I., Castro, A., & Martinez, A. (2000). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Magnetic Resonance in Chemistry, 38(10), 863-866. [Link]

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Application Notes & Protocols: A Comprehensive Experimental Design for the Investigation of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2] The title compound, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, combines this key heterocycle with structural motifs that suggest a high potential for biological activity. The 1-benzyl-piperidine moiety is a common feature in centrally active agents, potentially influencing blood-brain barrier penetration and target engagement, while the 4-aminopiperidine core is crucial for interactions with various receptors and enzymes.[3][4][5] The flexible 3-amino-propan-1-ol side chain introduces a key hydrogen bonding group, suggesting possible interactions with targets like G-protein coupled receptors (GPCRs).

Given that this compound appears to be a novel chemical entity (NCE), a structured, multi-tiered experimental plan is required to elucidate its physicochemical properties, pharmacological profile, and preliminary drug-like characteristics. This document provides a comprehensive, logic-driven guide for researchers, outlining a workflow from initial synthesis and characterization to in-depth in vitro profiling and preliminary in vivo assessment.

Part 1: Synthesis and Physicochemical Characterization

The initial phase of any NCE investigation is the robust synthesis of the material and a thorough characterization of its fundamental properties. These parameters are critical as they influence formulation, bioavailability, and the interpretation of all subsequent biological data.

Proposed Synthetic Route: Reductive Amination

A logical and efficient approach to synthesizing the target compound is through reductive amination.[6][7] This well-established method involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[8]

Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 1-benzyl-4-piperidone (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add 3-amino-1-propanol (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. These reagents are preferred as they selectively reduce the imine in the presence of the ketone starting material.[8]

  • Reaction Completion: Allow the reaction to proceed at room temperature for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting materials.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified using column chromatography on silica gel to yield the pure this compound.

Physicochemical Characterization

Once synthesized and purified, the compound's identity, purity, and key physicochemical properties must be rigorously determined.[9][10]

Table 1: Key Physicochemical & Purity Assessments

Parameter Method Rationale & Protocol Summary
Identity Confirmation ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) Confirms the chemical structure and molecular weight of the synthesized compound.[11]
Purity Assessment HPLC-UV/PDA, LC-MS High-Performance Liquid Chromatography (HPLC) with a UV or Photodiode Array (PDA) detector is the gold standard for purity determination.[12][13] A gradient method using a C18 column is typically employed. A purity level of >95% is required for biological testing.[14][15]
Aqueous Solubility Kinetic & Thermodynamic Solubility Assays Determines the compound's solubility in aqueous media, a critical factor for absorption and formulation.[9][10] Assays are performed in buffers at various physiological pH values (e.g., pH 5.0, 6.5, 7.4).
Lipophilicity (LogD) Shake-flask or HPLC method Measures the compound's distribution between an organic (n-octanol) and aqueous phase at a specific pH (typically 7.4). LogD is a key predictor of membrane permeability and absorption.[9][16]

| Chemical Stability | pH Stability, Plasma Stability Assays | Assesses the compound's stability in various pH buffers and in plasma to identify potential degradation issues.[10] |

Part 2: In Vitro Pharmacological Evaluation

The core of the investigation lies in determining the compound's biological activity. A tiered approach, starting with broad screening and progressing to more focused mechanism-of-action studies, is the most efficient strategy.

Workflow for In Vitro Pharmacological Profiling

G cluster_0 Tier 1: Discovery cluster_1 Tier 2: Confirmation & Potency cluster_2 Tier 3: Mechanism of Action BroadScreen Broad Target Panel Screen (e.g., GPCRs, Ion Channels, Kinases) HitConfirm Hit Confirmation Assays (Single-point, high concentration) BroadScreen->HitConfirm Identified 'Hits' DoseResponse Dose-Response Curves (Determine IC₅₀ / EC₅₀) HitConfirm->DoseResponse Confirmed Activity MoA_Study Functional / Mechanistic Assays (e.g., cAMP, β-Arrestin, Ca²⁺ Flux) DoseResponse->MoA_Study Potent & Selective Hits G Compound Compound (Agonist) GPCR Gαs-Coupled Receptor Compound->GPCR Binds G_Protein Gαsβγ GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Leads to Internalization Receptor Internalization Arrestin->Internalization Mediates

Caption: Hypothetical Gαs-coupled GPCR signaling cascade.

Part 3: Preliminary ADME and In Vivo Assessment

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to ensure a compound has the potential to become a drug. [17][18]

In Vitro ADME Profiling

A standard panel of in vitro ADME assays provides key insights into a compound's drug-like properties. [19][20] Table 2: Standard In Vitro ADME Assays

Assay Method Purpose
Metabolic Stability Liver Microsomes or Hepatocytes Measures the rate of metabolism by key drug-metabolizing enzymes (e.g., Cytochrome P450s). [16][17]
CYP450 Inhibition Recombinant Human CYPs Assesses the potential for drug-drug interactions by measuring inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9). [17]
Plasma Protein Binding Rapid Equilibrium Dialysis (RED) Determines the fraction of compound bound to plasma proteins, as only the unbound fraction is pharmacologically active. [16]

| Permeability | PAMPA or Caco-2 Assay | Predicts intestinal absorption. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while the Caco-2 assay models active transport and efflux. [17]|

In Vivo Pharmacokinetic (PK) Study

A preliminary PK study in a rodent species (e.g., mouse or rat) is essential to understand how the compound behaves in a living organism. [21][22][23] Protocol: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats or CD-1 mice. [24][25]2. Dosing: Administer the compound via two routes in separate groups of animals: intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (PO) (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dose. [24]4. Bioanalysis: Extract the compound from plasma and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: Use software like Phoenix WinNonlin to calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F). [21]

Preliminary In Vivo Pharmacodynamic/Efficacy Study

Based on the identified MoA, a relevant in vivo model can be selected to demonstrate proof-of-concept. The structural similarity of the 1-benzyl-piperidine core to known CNS-active agents suggests a neurological or psychiatric disease model may be appropriate. [26][27][28][29]The choice of model is entirely dependent on the confirmed in vitro target. For example, if the compound is a potent dopamine D2 receptor agonist, a model of Parkinson's disease could be employed.

Conclusion and Next Steps

This comprehensive experimental guide provides a logical and scientifically rigorous framework for the initial investigation of this compound. The data generated from these studies will allow for a thorough assessment of the compound's potential as a therapeutic lead. Positive outcomes, including high potency and selectivity, favorable ADME properties, and in vivo target engagement, would warrant further lead optimization and more extensive preclinical development.

References

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  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle. Retrieved from [Link]

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  • Admescope. (2024, June 13). Fast turnaround early ADME in vitro screening available!. Retrieved from [Link]

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  • PubMed. (2020, June 6). Physicochemical and biopharmaceutical characterization of novel Matrix-Liposomes. Retrieved from [Link]

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Application Notes & Protocols: Preclinical Evaluation of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Foundational Guide for In Vivo Characterization

Forward: The journey of a new chemical entity (NCE) from benchtop to potential therapeutic is paved with rigorous, systematic preclinical evaluation. This document provides a comprehensive framework for the initial in vivo characterization of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol , a novel compound featuring a benzyl-piperidine scaffold. Given the limited public data on this specific molecule, this guide synthesizes established methodologies for analogous piperidine derivatives, which are prevalent in pharmaceuticals, offering a robust starting point for researchers.[1][2][3] The protocols herein are designed to be adaptable, emphasizing the core principles of dose-finding, formulation, administration, and the integration of pharmacokinetic (PK) and pharmacodynamic (PD) assessments.[4][5][6]

Scientific Rationale and Strategic Overview

The 1-benzyl-piperidine moiety is a key pharmacophore in numerous centrally-acting and peripherally-acting drugs. Its structural features suggest potential interactions with a range of biological targets, including but not limited to, opioid, sigma, or other G-protein coupled receptors (GPCRs), as well as ion channels. Therefore, the initial preclinical evaluation must be broad enough to uncover its primary pharmacological effects and establish a preliminary safety profile.

Our strategic approach is a phased, iterative process designed to maximize data acquisition while adhering to ethical animal use principles. The core logic is to first establish tolerability and basic pharmacokinetic parameters, which then inform the dose selection for subsequent efficacy and safety studies. This integration of PK/PD modeling from the outset is crucial for making informed decisions and improving the success rate of drug development.[6][7]

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Pharmacokinetic & Pharmacodynamic Profiling cluster_2 Phase 3: Efficacy & Safety Assessment A Compound Characterization (Solubility, Stability) B Formulation Development A->B C Acute Dose-Ranging & Tolerability (MTD Studies) B->C D Single-Dose Pharmacokinetics (PK) (IV & Oral) C->D F PK/PD Modeling & Analysis D->F E Preliminary Pharmacodynamics (PD) (Relevant Animal Models) E->F G Dose-Response Efficacy Studies F->G H Repeated-Dose Toxicity Studies (e.g., 28-Day) F->H I Go/No-Go Decision for Further Development G->I H->I

Caption: Preclinical Development Workflow for a Novel Chemical Entity.

Pre-formulation and Formulation Development

A significant challenge in early preclinical testing is the poor aqueous solubility of many NCEs.[8][9] An appropriate formulation is critical to ensure consistent and predictable systemic exposure in animal models.

Physicochemical Characterization

Before any in vivo work, the intrinsic properties of this compound must be determined.

ParameterMethodRationale
Aqueous Solubility Shake-flask method at various pH (e.g., 2.0, 7.4)Determines pH-dependent solubility, crucial for predicting oral absorption.
LogP / LogD HPLC or computational predictionIndicates lipophilicity, which influences permeability and distribution.
pKa Potentiometric titration or UV-spectroscopyIdentifies ionizable groups, guiding salt formation and formulation strategy.
Solid-State Stability XRPD, DSC, TGAAssesses crystallinity and thermal stability; identifies potential polymorphs.
Formulation Strategies for Preclinical Dosing

The goal is to develop a simple, scalable, and appropriate vehicle for the intended route of administration. For a novel compound, starting with a solution or a well-characterized suspension is advisable.[8]

Formulation TypeComposition ExamplesSuitability & Considerations
Aqueous Solution Saline, 5% Dextrose in Water (D5W)Ideal for soluble compounds. Check for precipitation upon dilution. For IV, must be sterile and isotonic.
Co-solvent System PEG400, Propylene Glycol, Ethanol, DMSO in salineFor compounds with poor water solubility.[8] Caution: Co-solvents can have their own toxicities. DMSO is generally avoided for repeat-dosing.
Suspension 0.5% Methylcellulose or Carboxymethylcellulose (CMC) in waterCommon for oral gavage. Particle size must be controlled to ensure homogeneity and prevent needle clogging.
Lipid-Based System Sesame oil, Corn oil; Self-emulsifying drug delivery systems (SEDDS)Suitable for highly lipophilic (high LogP) compounds to enhance oral absorption.[9][10][11]

Protocol 1: Preparation of a Suspension for Oral Gavage (10 mg/mL)

  • Pre-milling: Gently mill 100 mg of this compound using a mortar and pestle to break up any large aggregates.

  • Wetting: Add a small volume (e.g., 0.5 mL) of the vehicle (0.5% w/v methylcellulose in purified water) to the powder to form a thick, uniform paste. This step is critical to ensure proper dispersion.

  • Dilution: Gradually add the remaining vehicle in geometric increments, mixing thoroughly with a magnetic stirrer between additions, until the final volume of 10 mL is reached.

  • Homogenization: Continue stirring for at least 30 minutes. Visually inspect for uniformity. For long-term studies, the stability of the suspension (i.e., prevention of settling) should be validated.

  • Storage & Dosing: Store at 2-8°C. Before each use, vortex the suspension vigorously to ensure homogeneity before drawing the dose.

Dose-Ranging and Toxicity Studies

The primary objectives of these initial studies are to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.[12][13] This information is essential for designing subsequent efficacy and safety studies.

Single-Dose Escalation (MTD Study)

This study establishes the acute toxicity profile and helps select dose levels for repeat-dose studies.

Protocol 2: Acute Oral MTD Study in Mice

  • Animal Model: Use a standard rodent species, such as Swiss Albino mice (n=3-5 per group, mixed-sex).

  • Dose Selection: Based on in vitro data or structural similarity to other compounds, select a starting dose (e.g., 10 mg/kg). Subsequent doses should be escalated geometrically (e.g., 30, 100, 300, 1000 mg/kg). A limit dose of 1000 mg/kg is often appropriate if no toxicity is observed.[14]

  • Administration: Administer a single dose via oral gavage. The volume should not exceed 10 mL/kg. A vehicle control group must be included.

  • Clinical Observations: Observe animals continuously for the first 30 minutes, then hourly for 4 hours, and at least once daily for 14 days. Record any clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions). The Functional Observational Battery (FOB) or Irwin test can be used for a more detailed assessment of potential CNS effects.[15]

  • Body Weight: Record body weight just prior to dosing and on Days 1, 3, 7, and 14.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious, irreversible clinical signs. At the end of the 14-day observation period, conduct a gross necropsy on all animals.

Repeated-Dose Toxicity Studies

These studies provide information on hazards that may arise from repeated exposure.[14][16] The duration should be based on the intended clinical use.[12] A 28-day study is a common starting point for many development programs.[16]

Study Design Considerations for a 28-Day Rodent Study:

  • Species: Two species are generally required, one rodent and one non-rodent (e.g., rat and dog).[13][17]

  • Dose Levels: Typically three dose levels (low, mid, high) and a vehicle control group.[14]

    • High Dose: Should produce some evidence of toxicity, but not mortality. Often guided by the MTD study.

    • Low Dose: Should be a no-observed-adverse-effect-level (NOAEL).[13]

    • Mid Dose: Should elicit intermediate effects.

  • Parameters: Include daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathology on a comprehensive list of tissues at termination.[14][17]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Integration

Understanding the relationship between drug concentration and its effect (PK/PD) is fundamental to optimizing dose and schedule.[4][6][18]

G cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose Dose Administered Abs Absorption Dose->Abs Plasma Drug Concentration in Plasma (Cp) Abs->Plasma Dist Distribution Met Metabolism Exc Excretion Met->Exc Plasma->Dist Plasma->Met Receptor Target Site Concentration Plasma->Receptor PK/PD Link Effect Pharmacological Effect (Biomarker/Efficacy) Receptor->Effect

Sources

Application Notes and Protocols: High-Throughput Screening with 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Discovery Biology

Abstract

The identification of novel bioactive compounds is a cornerstone of modern drug discovery.[1][2][3] However, compounds with uncharacterized mechanisms of action, such as 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol , present a significant challenge. This document outlines a comprehensive, multi-phase high-throughput screening (HTS) strategy designed to deorphanize such molecules. We present a systematic workflow that progresses from broad, target-agnostic primary screens to rigorous hit validation and detailed mechanism of action studies. This guide provides field-proven insights and detailed, step-by-step protocols for researchers, scientists, and drug development professionals, establishing a robust framework for identifying the biological targets and characterizing the pharmacological profile of novel chemical entities.

Introduction: The Challenge of a Novel Compound

The compound this compound is a small molecule with the formula C₁₅H₂₄N₂O and a molecular weight of 248.37 g/mol .[4] While its chemical structure is defined, its biological target and pharmacological effects remain largely uncharacterized. The critical first step in realizing its therapeutic potential is to identify its molecular target(s) and mechanism of action (MoA).

High-Throughput Screening (HTS) provides a powerful methodology to test a compound against a vast array of biological targets or cellular phenotypes simultaneously, making it the ideal starting point for this investigation.[2][3][5] Drug discovery campaigns can broadly be divided into two paradigms: target-based screening and phenotypic screening.[6][7][8]

  • Target-Based Screening: This hypothesis-driven approach involves testing compounds against a known, isolated biological target like an enzyme or receptor.[8][9] It is highly efficient for optimizing compounds against a validated target.

  • Phenotypic Screening: This approach measures the effect of a compound on a cellular or organismal phenotype without a preconceived target.[7][10] It is particularly powerful for discovering first-in-class drugs with novel mechanisms of action, as the primary focus is on the desired biological outcome.[9][10]

For a compound like this compound, a hybrid strategy is optimal. A broad panel of target-based assays can rapidly identify potential molecular interactions, while subsequent cell-based phenotypic assays can validate these findings in a more physiologically relevant context.

Strategic Workflow for Target Identification

Our proposed workflow is a multi-stage screening cascade designed to efficiently identify and validate the biological target of our lead compound. This process is structured to eliminate false positives early and to build a comprehensive pharmacological profile of the validated hits.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Mechanism of Action (MoA) A Compound Preparation This compound B Broad Target-Class Screening (e.g., Kinase & GPCR Panels) A->B Single High Concentration C Dose-Response Confirmation (Determine IC50/EC50) B->C Identify Initial 'Hits' D Orthogonal Assay Validation (Alternative Technology) C->D E Counterscreens (Assay Interference) D->E F Biochemical MoA Assays (e.g., ATP Competition) E->F Validated Hit G Cell-Based Pathway Analysis F->G H Lead Optimization G->H

Caption: A multi-phase HTS cascade for novel compound characterization.

Phase 1: Primary Screening - Casting a Wide Net

The objective of the primary screen is to rapidly test the compound against diverse and well-established drug target families.[1] Enzymes, particularly protein kinases, and G-Protein Coupled Receptors (GPCRs) represent two of the largest and most successfully drugged target classes.[1][11][12] We will use these as exemplary panels.

Protocol: High-Throughput Kinase Inhibitor Panel Screen

Rationale: Protein kinases are crucial regulators of cell signaling, and their dysregulation is implicated in many diseases.[13] This assay identifies inhibitors by measuring the reduction in kinase activity, often by quantifying the amount of ATP consumed or ADP produced.[13]

Methodology: An enzyme-coupled fluorescence assay for ADP detection is a robust and cost-effective HTS method.[13]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare substrate and ATP solutions in the reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitivity to competitive inhibitors.[14]

    • Prepare the ADP detection solution containing pyruvate kinase, phosphoenolpyruvate, lactate dehydrogenase, and NADH.

  • Assay Plate Preparation (384-well format):

    • Dispense 100 nL of the test compound (e.g., at a final concentration of 10 µM) or DMSO (vehicle control) into the appropriate wells.

    • Add 5 µL of the kinase/substrate mixture to all wells.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes. The reaction should be in the linear range, where the signal is proportional to kinase activity.[14]

  • Detection:

    • Stop the reaction and initiate detection by adding 10 µL of the ADP detection solution.

    • Incubate for 30 minutes at room temperature to allow for the conversion of ADP to ATP and the subsequent consumption of NADH.

    • Read the fluorescence intensity (Excitation: 340 nm, Emission: 460 nm). A decrease in fluorescence indicates NADH consumption, which is proportional to the amount of ADP produced and thus kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition relative to high (e.g., staurosporine) and low (DMSO) controls.

    • A "hit" is typically defined as a compound that causes >50% inhibition or has a Z-score > 3.

Protocol: High-Throughput GPCR Panel Screen (Calcium Mobilization)

Rationale: GPCRs are integral membrane proteins that transduce extracellular signals.[12][15] Many GPCRs, particularly those coupled to Gq proteins, signal through the release of intracellular calcium.[15] Calcium mobilization assays are a common and effective method for screening GPCR activity.[15]

Methodology: This protocol uses a fluorescent calcium indicator dye that exhibits increased fluorescence upon binding to free calcium.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a panel of cell lines, each stably expressing a specific GPCR target, in the appropriate growth medium.[11][16]

    • Plate the cells into 384-well, black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading:

    • Remove the growth medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM with probenecid) to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Compound Addition:

    • Using a liquid handler with an integrated fluorometer (e.g., FLIPR), add the test compound this compound (final concentration 10 µM) to the wells.

    • Simultaneously, begin reading the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every second for 3-5 minutes.

  • Data Analysis:

    • Analyze the kinetic fluorescence data. An increase in signal indicates calcium mobilization.

    • Calculate the response as the maximum peak fluorescence minus the baseline.

    • A "hit" is identified as a compound inducing a response significantly above the background (e.g., >3 standard deviations above the mean of vehicle controls).

Phase 2: Hit Confirmation and Validation

A primary screen will inevitably identify compounds that are inactive or are false positives.[17] The goal of this phase is to confirm the activity of the initial hits and eliminate artifacts through a rigorous validation cascade.[17][18][19]

Protocol: Dose-Response Curve Generation

Rationale: Single-point screening data does not provide information on a compound's potency. Generating a dose-response curve is essential to determine the concentration at which the compound elicits half of its maximal effect (IC₅₀ for inhibitors, EC₅₀ for agonists).[20][21][22]

Methodology: A serial dilution of the compound is tested in the primary assay format.

Step-by-Step Protocol:

  • Compound Plating:

    • Create a serial dilution series of the hit compound, typically in half-log steps (e.g., from 100 µM down to 1 nM), in DMSO.

    • Dispense the diluted compounds into a 384-well plate.

  • Assay Performance:

    • Perform the primary assay (e.g., the kinase assay from section 2.1) using the dose-response plate.

  • Data Analysis:

    • Normalize the data relative to positive and negative controls.

    • Plot the normalized response against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀/EC₅₀ value and the Hill slope.[21][23]

ParameterDescriptionTypical Value for a "Good" Hit
IC₅₀ / EC₅₀ Concentration for 50% response< 10 µM
Hill Slope Steepness of the curve~1.0
Max Response Efficacy of the compound> 80% Inhibition / Activation
Goodness of fit> 0.95
Caption: Key parameters derived from dose-response analysis.
Protocol: Orthogonal Assay Validation

Rationale: An orthogonal assay confirms a hit using a different detection technology or assay principle.[17][19][24] This is a critical step to ensure that the observed activity is due to interaction with the target and not an artifact of the primary assay format (e.g., interference with fluorescence).[17][25]

Methodology (Example for a Kinase Hit): If the primary kinase screen was a fluorescence-based ADP detection assay, a suitable orthogonal assay would be a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).

Step-by-Step Protocol:

  • Assay Setup:

    • Perform the kinase reaction with a dose-response of the hit compound as described in section 3.1.

    • Use the same buffer, enzyme, and substrate concentrations.

  • Detection:

    • Stop the kinase reaction and initiate the detection by adding a luciferin/luciferase reagent (e.g., Kinase-Glo® reagent). This reagent measures the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. A lower signal indicates less ATP remaining, meaning higher kinase activity.

  • Validation Criteria:

    • Generate a dose-response curve and calculate the IC₅₀.

    • A hit is considered validated if the IC₅₀ from the orthogonal assay is within a 3- to 5-fold range of the primary assay IC₅₀.[24]

Phase 3: Mechanism of Action (MoA) Studies

Once a hit has been rigorously validated, the focus shifts to understanding how it interacts with its target. For this example, we will assume our compound was a validated hit against a specific protein kinase.

Protocol: ATP Competition Assay

Rationale: Most kinase inhibitors function by competing with ATP for the enzyme's binding pocket (Type I inhibitors).[26] Determining whether an inhibitor is ATP-competitive is a crucial first step in MoA studies and subsequent lead optimization.[27][28][29]

Methodology: The IC₅₀ of the inhibitor is measured at multiple ATP concentrations. For an ATP-competitive inhibitor, the apparent IC₅₀ will increase as the ATP concentration increases.[28][29]

G cluster_0 ATP-Competitive Inhibition Kinase Kinase ATP_Site Inhibitor Inhibitor Inhibitor->Kinase Competes for Active Site ATP ATP ATP->Kinase Binds to Active Site

Caption: ATP-competitive inhibitors bind to the kinase active site.

Step-by-Step Protocol:

  • Experimental Setup:

    • Design a matrix of experiments where dose-response curves for the inhibitor are generated at various fixed ATP concentrations (e.g., 0.1x, 1x, 5x, and 10x the Kₘ of ATP for the target kinase).[29]

  • Assay Performance:

    • For each ATP concentration, perform the kinase assay (using the primary or orthogonal format) with a full dilution series of the inhibitor.

  • Data Analysis and Interpretation:

    • Calculate the IC₅₀ value for the inhibitor at each ATP concentration.

    • Plot the IC₅₀ values as a function of the ATP concentration.

    • Interpretation:

      • ATP-Competitive: A linear increase in IC₅₀ with increasing ATP concentration.

      • Non-Competitive: The IC₅₀ remains constant regardless of ATP concentration.

      • Uncompetitive: The IC₅₀ decreases as ATP concentration increases.

Conclusion and Future Directions

This application note provides a comprehensive and adaptable framework for the high-throughput screening and characterization of novel compounds like this compound. By progressing through a logical cascade of broad screening, rigorous hit validation, and detailed MoA studies, researchers can efficiently deorphanize compounds and build a robust data package. The protocols described herein are based on established, field-proven methodologies and offer a clear path from an unknown molecule to a validated hit with a defined mechanism of action, ready for the next stages of drug discovery and lead optimization.

References

  • Better together? Phenotypic screening and target-based screening - The Blog - Tecan. (n.d.). Tecan. Retrieved from [Link]

  • Phenotypic and target-based HTS in drug discovery. (2022, December 8). Computational Chemistry | Blog. Retrieved from [Link]

  • Phenotypic and target-based screening: complementary or competing? (2017, July 11). Drug Target Review. Retrieved from [Link]

  • Phenotypic Screening: A Powerful Tool for Drug Discovery. (2025, April 24). Technology Networks. Retrieved from [Link]

  • Swinney, D. C. (2013). Phenotypic vs. Target-Based Drug Discovery for First-in-Class Medicines. Clinical Pharmacology & Therapeutics, 93(4), 299-301. Retrieved from [Link]

  • Rapid generation of dose-response curves for high throughput screening. (n.d.). Tecan. Retrieved from [Link]

  • High-throughput screening as a method for discovering new drugs. (2020, June 4). Drug Target Review. Retrieved from [Link]

  • High-throughput screening: accelerating drug discovery. (2024, November 18). Technology Networks. Retrieved from [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2018). PubMed. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017, December 12). Drug Target Review. Retrieved from [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024, May 30). News-Medical.net. Retrieved from [Link]

  • Tailored high-throughput screening solutions for identifying potent hits. (n.d.). Nuvisan. Retrieved from [Link]

  • High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer. (2012). PubMed Central. Retrieved from [Link]

  • Early Validation of HTS hits using X-ray Crystallography. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. (2009). PubMed Central. Retrieved from [Link]

  • From gene to validated and qualified hits. (n.d.). AXXAM. Retrieved from [Link]

  • McPhee, S. (2024, February 22). High-Throughput Dose-Response Data Analysis. Medium. Retrieved from [Link]

  • A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. (n.d.). BellBrook Labs. Retrieved from [Link]

  • Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2013). PubMed Central. Retrieved from [Link]

  • ATP Competition Assay. (n.d.). International Centre for Kinase Profiling. Retrieved from [Link]

  • Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). (2017). DiVA portal. Retrieved from [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. (2015). MDPI. Retrieved from [Link]

  • generation of dose-response curves. (2023, August 25). YouTube. Retrieved from [Link]

  • GPCR Panel Screening Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. (2011, March 21). Wiley-VCH. Retrieved from [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube. Retrieved from [Link]

  • GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]

  • Screening for Allosteric Kinase Inhibitors in High Throughput. (2010, July 23). Wiley Analytical Science. Retrieved from [Link]

  • GPCR Screening Assays. (n.d.). Creative BioMart. Retrieved from [Link]

  • A biochemical approach to discriminate between ATP-competitive and non-ATP-competitive protein kinase inhibitors. (2017, April 11). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with the basic compound 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. As this appears to be a novel compound, this guide is built on foundational chemical principles applicable to its structure, which features two basic amine functionalities crucial for solubility manipulation.

Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

Users frequently report low aqueous solubility of this compound in neutral pH, which can hinder bioassays and formulation development. This guide provides a logical, step-by-step workflow to systematically address this issue.

Question: My batch of this compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). Where do I start?

Answer:

This is a common and expected challenge for molecules containing basic amine groups. The low solubility in neutral pH is due to the compound existing predominantly in its neutral, less polar form. The primary and most effective strategy is to leverage the compound's basic nature through pH modification.

Experimental Workflow: Systematic Solubility Optimization

This workflow is designed to identify the optimal pH and solvent system for your compound efficiently.

Rationale: The two amine groups in your compound can be protonated at acidic pH, forming charged species (cations) that are significantly more soluble in water. This experiment aims to find the pH at which the compound achieves your target concentration.

Protocol:

  • Prepare a series of acidic buffers: Prepare a range of buffers (e.g., citrate, acetate) from pH 2.0 to pH 6.5.

  • Equilibrate the compound: Add an excess of this compound to a small volume (e.g., 1 mL) of each buffer.

  • Agitate to equilibrium: Shake the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed (e.g., >10,000 x g) to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully take an aliquot of the supernatant and determine the concentration using a suitable analytical method like HPLC-UV or LC-MS.

  • Plot the results: Plot solubility (e.g., in mg/mL or µM) against pH. You should observe a significant increase in solubility as the pH decreases.

Rationale: If you require a solid form of the compound that is readily water-soluble, forming a salt is the industry-standard approach. A salt converts the neutral molecule into an ionic compound, which typically has higher solubility and faster dissolution rates.

Protocol: Small-Scale Salt Screening

  • Select counter-ions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, tartaric acid, citric acid, methanesulfonic acid).

  • Dissolve the free base: Dissolve a known amount of your compound in a suitable organic solvent (e.g., isopropanol, ethanol, or acetone).

  • Add the acid: Stoichiometrically add the selected acid (e.g., 1.0 to 1.1 equivalents) to the solution. If using a diprotic acid like tartaric, consider both 0.5 and 1.0 equivalents.

  • Induce crystallization: Allow the solution to stir at room temperature or cool it to induce precipitation of the salt.

  • Isolate and dry: Isolate the resulting solid by filtration and dry it under vacuum.

  • Characterize the salt: Confirm salt formation and assess its properties (e.g., solubility, crystallinity by XRPD, thermal properties by DSC).

Table 1: Example Salt Screening Data

Counter-IonStoichiometric Ratio (Base:Acid)Resulting FormAqueous Solubility (pH 6.8)Notes
Hydrochloric Acid1:1Crystalline> 50 mg/mLPotential for hygroscopicity
Tartaric Acid1:0.5Crystalline25 mg/mLForms a stable, less hygroscopic salt
Methanesulfonic Acid1:1Amorphous> 100 mg/mLMay be less physically stable

Rationale: If pH adjustment is not compatible with your experimental system (e.g., certain cell-based assays), co-solvents or other excipients can be used. These agents modify the properties of the bulk solvent to make it more hospitable to your compound.

  • Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or PEG 400 can increase solubility by reducing the polarity of the aqueous medium. Caution: Always determine the tolerance of your experimental system to the chosen co-solvent.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of your compound from water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Protocol: Co-solvent Screening

  • Prepare a concentrated stock solution of your compound in 100% DMSO (e.g., 50 mM).

  • Serially dilute this stock into your aqueous buffer.

  • Visually inspect for precipitation at each dilution step to determine the maximum tolerable concentration in a given percentage of co-solvent.

Frequently Asked Questions (FAQs)

Q1: Why is my compound soluble in acid but not in neutral buffer?

The structure of this compound contains two amine functional groups. These groups are weak bases. At acidic pH, they become protonated, acquiring a positive charge. This charged, or ionized, form is significantly more polar and interacts favorably with water molecules, leading to high solubility, a principle well-established in pharmaceutical sciences. In neutral or basic conditions, the compound exists in its uncharged "free base" form, which is less polar and thus less soluble in water.

Q2: I've successfully dissolved my compound by lowering the pH, but my experiment requires a neutral pH. What should I do?

This is a classic "pH jump" scenario. The best practice is to prepare a concentrated stock solution in an acidic aqueous buffer (or a buffer/co-solvent mix) where the compound is fully dissolved. Then, dilute this stock solution to the final working concentration in your neutral pH experimental medium. The key is that the final concentration must be below the compound's kinetic solubility limit at the final pH to avoid precipitation.

Q3: Which salt form is the best for my compound?

There is no single "best" salt. The optimal choice depends on the desired properties. A hydrochloride salt might offer the highest solubility but could be hygroscopic (absorbs water from the air). A tartrate or citrate salt might offer a good balance of improved solubility and better physical stability. A screening study, as described in the troubleshooting guide, is essential to identify the salt with the best overall profile for your specific application.

Q4: Can I just dissolve my compound in 100% DMSO for my cell-based assay?

While dissolving the compound in 100% DMSO is a common first step to create a high-concentration stock, this stock must be diluted into your cell culture medium. Typically, the final concentration of DMSO in the assay should be kept very low (e.g., <0.1% to <0.5%) to avoid solvent-induced toxicity or artifacts. Always run a vehicle control (medium with the same final percentage of DMSO but without your compound) to ensure the observed effects are from your compound and not the solvent.

Visualizing the Solubility Enhancement Workflow

The following diagram illustrates the decision-making process for improving the solubility of this compound.

Solubility_Workflow cluster_start Initial Problem cluster_primary Primary Strategy: pH Modification cluster_secondary Secondary & Formulation Strategies cluster_outcome Desired Outcome start Low Solubility of Free Base in Neutral Buffer (pH 7.4) ph_mod Step 1: pH Adjustment Lower pH (e.g., pH 2-5) to protonate amines. Is the solubility now sufficient? start->ph_mod:f0 Begin Here salt Step 2: Salt Formation Screen various counter-ions (HCl, Tartrate, etc.). Isolate and test a stable, soluble salt. ph_mod:f2->salt:f0 No, or solid form needed excipients Step 3: Use Excipients Test co-solvents (DMSO, PEG) or complexing agents (Cyclodextrins). Check for system compatibility. ph_mod:f2->excipients:f0 No, and pH change not allowed success Compound Solubilized for Experiment ph_mod:f2->success Yes salt:f2->success excipients:f2->success

Caption: Decision workflow for solubility enhancement.

Mechanism of pH-Dependent Solubility

The diagram below illustrates why this compound is more soluble at a lower pH.

pH_Solubility_Mechanism cluster_neutral High pH (e.g., 7.4) cluster_acidic Low pH (e.g., < 5) free_base Free Base Form (Neutral Charge) - Low Polarity - Poor H-bonding with water insoluble Insoluble / Precipitate free_base->insoluble Dominant Species equilibrium pH Dependent Equilibrium free_base->equilibrium protonated Protonated Form (Positively Charged Cation) - High Polarity - Strong ion-dipole interactions soluble Soluble in Water protonated->soluble Dominant Species equilibrium->protonated

Stability issues with 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-BPAP-2026-01A

Last Updated: January 17, 2026

Introduction

This technical guide addresses common stability challenges encountered with 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS: 198823-22-2) in solution.[1] As a molecule featuring multiple reactive functional groups, its integrity during experimental workflows is paramount for generating reliable and reproducible data. This document provides a structured, question-and-answer-based approach to help researchers, scientists, and drug development professionals identify, troubleshoot, and mitigate stability issues.

The core structure of the molecule consists of a tertiary N-benzylpiperidine ring, a secondary amine linker, and a primary alcohol terminus. Each of these sites presents a unique susceptibility to degradation under common laboratory conditions. The N-benzylpiperidine motif is a versatile scaffold in drug discovery, but its stability must be carefully managed.[2] This guide is designed to explain the causality behind these instabilities and offer field-proven protocols for their investigation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: The molecule's stability is governed by three primary functional groups:

  • Tertiary N-Benzyl Amine: The nitrogen within the piperidine ring is a tertiary amine. This site is susceptible to oxidation, which can lead to the formation of an N-oxide, a common metabolic and degradation pathway for such compounds.[3] The benzyl group itself can also be a site of oxidative cleavage.[4]

  • Secondary Amine: The linker between the piperidine ring and the propanol chain contains a secondary amine. Amines are basic and can react with acids.[5] This site is also prone to oxidation.

  • Primary Alcohol: The terminal propan-1-ol group is a primary alcohol. While generally more stable than amines, alcohols can be oxidized to aldehydes and then carboxylic acids under strong oxidizing conditions. They are also weakly acidic and can be deprotonated by strong bases.[6][7]

Q2: What are the most common factors that cause degradation of this compound in solution?

A2: Based on its structure, the primary factors leading to degradation are:

  • Oxidation: This is the most probable degradation pathway. Atmospheric oxygen, peroxide contaminants in solvents (e.g., THF, ethers), or the presence of metal ions can catalyze the oxidation of the tertiary and secondary amines.[3][8] Piperidine-containing compounds are known to have antioxidant potential, which implies they are readily oxidized.[9][10]

  • pH Extremes: In strongly acidic solutions, the amine groups will be protonated, which can protect them from some reactions but may catalyze others, like hydrolysis, over long periods. In strongly basic solutions, the alcohol moiety could be deprotonated, and base-catalyzed elimination or rearrangement reactions may occur.

  • Light Exposure (Photodegradation): Many organic molecules, especially those with aromatic rings like the benzyl group, are photosensitive.[11] UV or even ambient light can provide the energy to initiate free-radical degradation pathways.

  • Elevated Temperature: Heat accelerates all chemical reactions, including degradation.[11] Storing solutions at elevated temperatures will significantly shorten the compound's viable shelf-life.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solutions, we recommend the following:

  • Temperature: Store solutions at 2-8°C for short-term use (days) or frozen at -20°C to -80°C for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[11]

  • Atmosphere: For maximum stability, particularly in solvents prone to peroxide formation, overlay the solution with an inert gas like argon or nitrogen before sealing the container. This displaces oxygen and minimizes oxidative degradation.

  • Solvent Choice: Use high-purity, HPLC-grade solvents. If using solvents like THF or dioxane, ensure they are fresh and tested for peroxides. Buffered aqueous solutions (pH 5-7) are generally preferable to unbuffered water.

Q4: What are the common analytical signs that my compound is degrading?

A4: When analyzing your sample via techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation typically manifests as:

  • A decrease in the peak area or height of the parent compound over time.

  • The appearance of new, smaller peaks in the chromatogram, usually eluting earlier (more polar) or later than the parent peak.

  • A change in the solution's color (e.g., turning yellow or brown), which often indicates oxidative degradation.

  • The formation of a precipitate, suggesting the degradation products are less soluble than the parent compound.

Troubleshooting Guide: Investigating Instability

This section provides systematic workflows to diagnose and understand the degradation of this compound.

Issue 1: I observe a loss of potency or inconsistent results in my assay.
  • Underlying Problem: Your compound is likely degrading in your experimental matrix (e.g., buffer, cell culture media) under your specific assay conditions.

  • Causality: The combination of physiological pH (often ~7.4), temperature (e.g., 37°C), and oxygenated aqueous media creates an ideal environment for the oxidation of the amine functionalities.

  • Recommended Action: Perform a Time-Course Stability Study.

    • Prepare a solution of the compound in your exact experimental buffer or matrix at the final working concentration.

    • Divide the solution into several aliquots.

    • Immediately analyze the first aliquot (T=0) using a validated analytical method (e.g., HPLC-UV or LC-MS) to establish the initial concentration.

    • Incubate the remaining aliquots under your exact experimental conditions (e.g., 37°C in a CO₂ incubator).

    • At subsequent time points (e.g., 1, 4, 8, and 24 hours), remove an aliquot and analyze it.

    • Quantify the percentage of the parent compound remaining at each time point relative to T=0.

    Table 1: Example Data from a Time-Course Stability Study in PBS (pH 7.4) at 37°C

Time Point (Hours)Parent Compound Remaining (%)Observations
0100%Single major peak observed.
198.2%Minor new peak at RRT 0.85.
491.5%Peak at RRT 0.85 has grown.
880.1%Second minor peak at RRT 0.92 appears.
2455.7%Multiple degradation peaks visible.

Relative Retention Time (RRT)

Issue 2: My chromatogram shows multiple unknown peaks. How do I identify the cause?
  • Underlying Problem: The compound is degrading through one or more specific chemical pathways.

  • Causality: Different stress conditions (acid, base, oxidation, light, heat) will preferentially accelerate different degradation pathways, allowing you to identify the molecule's specific vulnerabilities.

  • Recommended Action: Conduct a Forced Degradation Study. Forced degradation, or stress testing, is a systematic way to identify potential degradation products and pathways.[12][13] It is a critical step in method development and formulation.[14][15]

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a clear vial (for photolytic) or amber vial (for all others).

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 8 hours.

    • Thermal Degradation: Water. Incubate in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Water. Expose to light in a photostability chamber (ICH Q1B guidelines) for a period sufficient to see degradation.

    • Control: Water. Keep at room temperature, protected from light.

  • Analysis: At the end of the incubation period, cool the samples to room temperature. Neutralize the acid and base samples with an equimolar amount of base or acid, respectively. Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by a stability-indicating HPLC-UV or LC-MS method.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution (ACN:H2O) Control Control (RT, Dark) Stock->Control Aliquot & Add Stressor Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Aliquot & Add Stressor Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Aliquot & Add Stressor Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Aliquot & Add Stressor Thermal Thermal (H2O, 80°C) Stock->Thermal Aliquot & Add Stressor Photo Photolytic (H2O, Light) Stock->Photo Aliquot & Add Stressor Neutralize Neutralize / Dilute Samples Control->Neutralize Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze by HPLC / LC-MS Neutralize->Analyze Interpret Interpret Data (Identify Degradants, Determine Pathways) Analyze->Interpret

Caption: Workflow for a systematic forced degradation study.

By comparing the chromatograms from the stressed samples to the control, you can deduce the primary degradation pathways.

Table 2: Hypothetical Results of a Forced Degradation Study

Stress Condition% DegradationMajor Degradant RRTsLikely Pathway
Acid Hydrolysis< 5%-Stable to acid
Base Hydrolysis< 5%-Stable to base
**Oxidative (H₂O₂) **~40% 0.81, 0.95 Highly susceptible to oxidation
Thermal~15%0.95Moderately susceptible to heat
Photolytic~10%1.12Moderately susceptible to light

This hypothetical data suggests the compound is most vulnerable to oxidation . The next step is to propose structures for the degradation products, which can be confirmed using LC-MS to determine their molecular weights.

Based on the known chemistry of N-benzylpiperidines and amino alcohols, the following oxidative pathways are most likely.

Degradation_Pathways cluster_products Potential Degradation Products Parent This compound (Parent Compound) N_Oxide Piperidine N-Oxide Derivative (Major Oxidative Product) Parent->N_Oxide N-Oxidation [H₂O₂] Debenzylated 3-(Piperidin-4-ylamino)-propan-1-ol (Debenzylation Product) Parent->Debenzylated Oxidative Debenzylation [Heat/Light/Oxidant] Cleavage_Ketone 1-Benzyl-piperidin-4-one (Side-Chain Cleavage) Parent->Cleavage_Ketone Oxidative C-N Cleavage [H₂O₂] Benzaldehyde Benzaldehyde

Caption: Plausible oxidative degradation pathways.

  • N-Oxidation: The tertiary nitrogen on the piperidine ring is electron-rich and is a prime target for oxidation by agents like H₂O₂, forming a polar N-oxide. This is often a major degradation product.[3]

  • Oxidative Debenzylation: The benzylic C-N bond can be cleaved under oxidative or photolytic conditions to yield the de-benzylated piperidine core and benzaldehyde.[4]

  • Side-Chain Cleavage: The secondary amine bond can also be susceptible to oxidative cleavage, potentially yielding 1-benzyl-piperidin-4-one and 3-amino-1-propanol (not shown).

By using LC-MS to match the molecular weights of the observed degradant peaks with these predicted structures, you can confirm the degradation pathways affecting your compound. This knowledge allows for the development of targeted mitigation strategies, such as adding specific antioxidants or ensuring a completely oxygen-free environment.

References

  • BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time? - Blog.
  • ResearchGate. (2025, August 7). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability | Request PDF. [Link]

  • PubMed. (2021, April 5). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. [Link]

  • OCLUE. Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. [Link]

  • International Journal of Pharmaceutical Research. Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. [Link]

  • Manjusha, M., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research, 11(8), 66-73. [Link]

  • ResearchGate. 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted [4.5]. [Link]

  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

  • SciSpace. Antioxidant potential of piperidine containing compounds-a short review. [Link]

  • ScienceDirect. Research progress on piperidine-containing compounds as agrochemicals. [Link]

  • Wikipedia. Piperidine. [Link]

  • Chemistry LibreTexts. (2021, March 5). Amines Compared with Alcohols. [Link]

  • ResearchGate. (2015, August 6). Synthesis, Spectral and Single-Crystal Analyses of New Derivatives of 4-Amino-N-benzylpiperidine. [Link]

  • Master Organic Chemistry. (2014, October 17). Acidity and Basicity of Alcohols. [Link]

  • PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. [Link]

  • Chemistry LibreTexts. (2025, February 9). 17.2: Properties of Alcohols and Phenols. [Link]

  • PubMed. (2014, July 18). Oxidative Debenzylation of N-benzyl Amides and O-benzyl Ethers Using Alkali Metal Bromide. [Link]

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Technical Support Center: Purification of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS: 198823-22-2). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to troubleshoot and optimize the purification of this challenging molecule. This compound, a polar amino alcohol with two basic nitrogen centers, requires a nuanced approach to achieve high purity. This guide is structured in a question-and-answer format to directly address the common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses initial queries regarding the handling, characterization, and common problems associated with this compound.

Q1: My "purified" compound is a yellow or brownish oil/solid. Is this normal, and what causes it?

A1: It is common for this compound and similar piperidine derivatives to develop a yellow or brown tint, even after purification.[1] This discoloration is typically due to minor oxidation of the amine functionalities. Amines are susceptible to air oxidation, a process that can be accelerated by light and trace metal impurities.[2] While a slight yellow color may not significantly impact purity (>98%), a darker color suggests the presence of oxidative byproducts that may need to be removed for sensitive downstream applications. Storing the purified compound under an inert atmosphere (Nitrogen or Argon) and in the dark can help mitigate this issue.

Q2: What are the most likely impurities I should expect in my crude product?

A2: Understanding potential impurities is the first step in designing a robust purification strategy.[1] For a typical synthesis involving the reductive amination of 1-benzyl-4-piperidone with 3-aminopropan-1-ol, you should anticipate:

  • Unreacted Starting Materials: Residual 1-benzyl-4-piperidone and 3-aminopropan-1-ol.

  • Reductant-Related Byproducts: Impurities derived from the reducing agent (e.g., borohydride salts).

  • Side-Reaction Products: Products from over-alkylation or other side reactions.

  • Oxidation Products: As discussed in Q1.[1]

Q3: How can I reliably assess the purity of my final product?

A3: A multi-faceted approach is recommended:

  • Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check and for developing a column chromatography method. A single, well-defined spot in multiple solvent systems is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation and purity assessment. The absence of signals corresponding to impurities is crucial.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is often suitable.[5][6] Due to the basic nature of the compound, using a mobile phase with an additive like trifluoroacetic acid (TFA) or a buffer is often necessary to achieve sharp, symmetrical peaks.[7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (248.37 g/mol ).[8]

Q4: What are the key physicochemical properties I should be aware of?

A4: The properties of your target molecule dictate the appropriate purification techniques.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₅H₂₄N₂O-
Molecular Weight 248.37 g/mol [8]Affects diffusion rates and behavior in MS.
Appearance Typically an oil or low-melting solid.Influences choice between recrystallization and chromatography.
Basicity (pKa) Not explicitly reported, but estimated to be basic due to the two amine groups.CRITICAL: The basicity causes strong interaction with acidic silica gel, leading to peak tailing.[9][10] It allows for purification via acid-base extraction.
Polarity High, due to -OH and -NH groups.Requires polar solvents for elution in normal-phase chromatography and makes it soluble in polar solvents like methanol and water.
Solubility Generally soluble in polar organic solvents (Methanol, Ethanol, DCM) and aqueous acid. Limited solubility in nonpolar solvents (Hexanes).Key for selecting solvents for chromatography and recrystallization.

Part 2: Troubleshooting Column Chromatography

Column chromatography is the most common purification method for this compound, but its basicity presents significant challenges.

Q5: My compound is streaking badly on the TLC plate and I'm getting broad, tailing peaks from my column. How do I fix this?

A5: This is the most frequent issue and is caused by strong acid-base interactions between your basic compound and the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction leads to a non-ideal equilibrium during elution, resulting in streaking and tailing.[9][10]

The Solution: Mask the Acidic Sites. The most effective strategy is to add a small amount of a volatile base to your mobile phase. This "competing base" will interact with the acidic silanol sites, preventing your compound from binding too strongly.[10]

  • Triethylamine (TEA): Add 0.5-2% TEA to your eluent (e.g., Dichloromethane/Methanol). This is the most common and effective solution.[1][10]

  • Ammonia: Using a solution of 7N ammonia in methanol as your polar modifier (e.g., preparing a 9:1 DCM:[9:1 MeOH:NH₄OH] eluent) is also highly effective.

Q6: My compound won't elute from the silica column, even with 20% methanol in dichloromethane. What should I do?

A6: If your compound remains at the baseline (Rf ≈ 0) even in highly polar solvent systems, several factors could be at play.

  • Insufficient Base Additive: Ensure you have added a competing base like TEA to your eluent. Without it, the compound may be irreversibly bound to the silica.

  • Try a More Aggressive Solvent System: A system like 89:10:1 Dichloromethane:Methanol:Ammonium Hydroxide can be very effective for eluting highly polar basic compounds.

  • Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient, change the solid phase.[10]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds as it lacks the strong acidic sites.[9][10]

    • Reversed-Phase Silica (C18): This is an excellent option for polar compounds.[9] You would use polar mobile phases like water/acetonitrile or water/methanol, often with a pH modifier like TFA or formic acid.

Q7: I suspect my compound is decomposing on the silica column. How can I confirm this and what are my options?

A7: The acidic nature of silica gel can sometimes catalyze the degradation of sensitive compounds.

  • Confirmation: Run a "2D TLC." Spot your compound on a TLC plate, run it in one solvent system, then turn the plate 90 degrees and run it in a different solvent system. If you see spots that are not on the diagonal, it indicates decomposition or reaction on the plate.

  • Solutions:

    • Deactivate the Silica: Pre-flush the packed column with your eluent containing 1-2% TEA before loading your sample. This neutralizes the most acidic sites.[10]

    • Use a Non-Acidic Stationary Phase: Switch to neutral alumina or reversed-phase silica as described in A6.[10]

    • Avoid Chromatography: If the compound is highly sensitive, rely on non-chromatographic methods like acid-base extraction or crystallization.

Part 3: Troubleshooting Recrystallization & Extraction

Q8: I'm trying to recrystallize my compound, but it keeps "oiling out" into a liquid instead of forming crystals. What's happening?

A8: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal lattice formation to begin.[11] This is common for compounds that are oils or low-melting solids at room temperature.

  • Solution 1: Use More Solvent. The most common cause is that the solution is too saturated. Add a small amount of additional hot solvent (10-20% more) to dissolve the oil, then allow it to cool much more slowly.[11]

  • Solution 2: Slow Down Cooling. Rapid cooling encourages oiling out.[11] Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature over several hours.

  • Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Q9: My compound is either too soluble or not soluble enough in common solvents for recrystallization. What should I do?

A9: This is a perfect scenario for a two-solvent recrystallization system . You need to find a pair of miscible solvents where your compound is:

  • Solvent 1 ("Soluble Solvent"): Highly soluble, even at room temperature.

  • Solvent 2 ("Anti-Solvent"): Poorly soluble, even when hot.

  • Procedure: Dissolve your compound in the minimum amount of hot "Soluble Solvent." Then, add the "Anti-Solvent" dropwise at an elevated temperature until the solution becomes faintly cloudy (the saturation point). Add a drop or two of the "Soluble Solvent" to make it clear again, and then allow the solution to cool slowly. Common pairs for amino alcohols include Ethanol/Water, Methanol/Diethyl Ether, or Ethyl Acetate/Hexanes.

Q10: I performed an acid-base extraction, but my final recovery is very low. Where could my product have gone?

A10: Low recovery in an acid-base extraction usually points to one of a few issues:

  • Incomplete Extraction: Ensure you perform multiple extractions (e.g., 3x with fresh solvent) at each step, as the partition coefficient may not be high enough for a single extraction to be sufficient.

  • Incorrect pH: After acid extraction, the aqueous layer must be made sufficiently basic to deprotonate your compound fully and force it into the organic layer. Use a pH meter or pH paper to ensure the pH is >10 before back-extracting the free base.

  • Emulsion Formation: Vigorous shaking can create stable emulsions, especially with chlorinated solvents. If an emulsion forms, try adding brine (saturated NaCl solution) or filtering the mixture through Celite to break it.

Part 4: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography (Base-Modified Silica)

  • TLC Analysis: Develop a solvent system that gives your product an Rf of ~0.3. A good starting point is 95:5 Dichloromethane (DCM) / Methanol. Add 1% Triethylamine (TEA) to this mixture.

  • Column Packing: Dry pack the column with silica gel.

  • Deactivation & Equilibration: Flush the packed column with 2-3 column volumes of the initial eluting solvent (e.g., 100% DCM with 1% TEA) to deactivate the silica.[10] Then, equilibrate with your starting mobile phase (e.g., 98:2 DCM/Methanol + 1% TEA).

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. If it doesn't dissolve well, add a small amount of methanol. Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

  • Elution: Run the column, gradually increasing the polarity (e.g., from 2% to 10% Methanol in DCM, always maintaining 1% TEA).

  • Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[1]

Protocol 2: Purification via Acid-Base Extraction

  • Dissolution: Dissolve the crude material (e.g., 1.0 g) in a suitable organic solvent like Ethyl Acetate or DCM (50 mL).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 30 mL). Your basic product will move into the aqueous layer as the hydrochloride salt. Combine the aqueous layers.

  • Organic Wash: Wash the combined acidic aqueous layers with the same organic solvent (1 x 30 mL) to remove any remaining non-basic impurities. Discard this organic wash.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 5M NaOH solution with swirling until the pH is >10 (check with pH paper). This liberates the free base.

  • Back-Extraction: Extract the liberated free base from the aqueous layer with DCM (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Part 5: Visualizations & Workflows

Diagram 1: Purification Method Selection

This diagram provides a logical decision tree for selecting the most appropriate initial purification strategy based on the physical state of your crude product.

Purification_Decision_Tree start Crude Product (Post-Workup) is_oily Is it an oil or waxy solid? start->is_oily acid_base Acid-Base Extraction start->acid_base Alternative for bulk scale is_solid Is it a solid? recrystallize Attempt Recrystallization is_solid->recrystallize Yes is_oily->is_solid No chromatography Flash Column Chromatography is_oily->chromatography Yes success Success? recrystallize->success analyze Analyze Purity (NMR, HPLC) chromatography->analyze acid_base->analyze success->chromatography No/Oils Out success->analyze Yes

A decision tree for selecting a purification method.

Diagram 2: Troubleshooting Chromatography Peak Tailing

This workflow outlines the systematic steps to diagnose and solve the common problem of peak tailing or streaking on silica gel.

Tailing_Troubleshooting start Observe Streaking/ Tailing on TLC add_tea Add 0.5-2% Triethylamine (TEA) to Eluent start->add_tea rerun_tlc Re-run TLC with Modified Eluent add_tea->rerun_tlc is_resolved Is Tailing Resolved? rerun_tlc->is_resolved proceed Proceed with Column Chromatography is_resolved->proceed Yes alternative Consider Alternative Stationary Phase (Alumina, Reversed-Phase) is_resolved->alternative No

Workflow for resolving peak tailing in chromatography.

References

  • Reddit r/Chempros. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Google Patents. (1984). Crystallization of amino acid - JPS5939857A.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine. Retrieved from [Link]

  • Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine - CN107805218B.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Benzylamino)propanol. PubChem Compound Summary for CID 78448. Retrieved from [Link].

  • Journal of the American Chemical Society. (1952). The Synthesis of Some Amino Alcohols. Retrieved from [Link]

  • ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-(benzyl)amino piperidine. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • Google Patents. (1992). Method for crystallization of amino acids - US5118815A.
  • Defense Technical Information Center. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]

  • ResearchGate. (2015). Piperidine and piperine: extraction and content assessment in black pepper. Retrieved from [Link]

  • PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

  • International Journal of ChemTech Research. (2014). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the common challenge of poor yield in this synthesis.

Introduction

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The most common and efficient route to this compound is the reductive amination of 1-benzyl-4-piperidone with 3-amino-1-propanol. While seemingly straightforward, this reaction can be prone to low yields due to a variety of factors including incomplete reaction, side product formation, and challenges in purification. This guide will provide a systematic approach to identifying and resolving these issues, ensuring a more successful and reproducible synthesis.

Troubleshooting Guide: Overcoming Poor Yield

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Q1: My reductive amination reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the likely causes and how can I improve the conversion?

Low conversion in a reductive amination can stem from several factors, primarily related to the formation of the imine or iminium ion intermediate and the subsequent reduction step.

Possible Causes and Solutions:

  • Inefficient Imine/Iminium Ion Formation: The initial condensation between the ketone and the amine to form an imine or iminium ion is a reversible, equilibrium-driven process.

    • Water Removal: The formation of the imine intermediate generates water, which can shift the equilibrium back towards the starting materials. The use of a dehydrating agent, such as molecular sieves (3Å or 4Å), can effectively remove water and drive the reaction forward.

    • pH Optimization: Imine formation is often catalyzed by mild acid. However, the pH must be carefully controlled. If the pH is too low, the amine nucleophile will be protonated and non-reactive. If the pH is too high, the carbonyl group will not be sufficiently activated. A slightly acidic pH (typically 5-7) is generally optimal. The addition of a catalytic amount of acetic acid is a common practice.

  • Suboptimal Reducing Agent: The choice of reducing agent is critical for a successful reductive amination.

    • Reactivity: A reducing agent that is too harsh, such as sodium borohydride (NaBH₄), can reduce the starting ketone (1-benzyl-4-piperidone) to the corresponding alcohol before it has a chance to form the imine. This leads to the formation of 1-benzylpiperidin-4-ol as a significant byproduct.

    • Selective Reductants: Milder and more selective reducing agents are preferred for one-pot reductive aminations. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is less reactive towards ketones but highly effective at reducing the iminium ion. Sodium cyanoborohydride (NaBH₃CN) is another option, but it is toxic and can introduce cyanide-related byproducts.

  • Reaction Conditions:

    • Temperature: While many reductive aminations proceed well at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate of imine formation and overall conversion, especially with less reactive substrates.

    • Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine (3-amino-1-propanol) can help drive the equilibrium towards imine formation. However, a large excess can complicate purification.

dot ```dot graph Troubleshooting_Low_Conversion { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Low Conversion" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inefficient Imine Formation" [fillcolor="#FBBC05"]; "Suboptimal Reducing Agent" [fillcolor="#FBBC05"]; "Unfavorable Reaction Conditions" [fillcolor="#FBBC05"];

"Low Conversion" -> "Inefficient Imine Formation"; "Low Conversion" -> "Suboptimal Reducing Agent"; "Low Conversion" -> "Unfavorable Reaction Conditions";

"Inefficient Imine Formation" -> "Add Dehydrating Agent (e.g., Molecular Sieves)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inefficient Imine Formation" -> "Optimize pH (5-7, catalytic acetic acid)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Suboptimal Reducing Agent" -> "Use Milder Reductant (e.g., NaBH(OAc)3)" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Unfavorable Reaction Conditions" -> "Adjust Temperature (e.g., gentle heating)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Unfavorable Reaction Conditions" -> "Optimize Stoichiometry (slight excess of amine)" [fillcolor="#34A853", fontcolor="#FFFFFF"]; }

Caption: Potential reaction pathways leading to side products.

Q3: I am struggling with the purification of my final product. What is an effective purification strategy for this compound?

The product is a basic amino alcohol, which can present challenges for standard purification techniques like silica gel chromatography.

Effective Purification Strategies:

  • Acid-Base Extraction: This is often the most effective method for purifying basic compounds.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Wash the aqueous layer with a fresh portion of organic solvent to remove any remaining neutral or acidic impurities.

    • Make the aqueous layer basic (pH > 10) with a strong base (e.g., 2M NaOH, K₂CO₃).

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Salt Formation and Recrystallization: If the product is a solid or can form a stable crystalline salt, this can be an excellent purification method.

    • Dissolve the crude product in a suitable solvent (e.g., isopropanol, ethanol).

    • Add a solution of an acid (e.g., HCl in isopropanol, oxalic acid in ethanol) to form the corresponding salt.

    • Cool the solution to induce crystallization.

    • Collect the crystalline salt by filtration and wash with a cold solvent.

    • The pure free base can be obtained by neutralizing the salt with a base and extracting it into an organic solvent.

  • Column Chromatography: While challenging, it is possible with the right conditions.

    • Deactivated Silica: Use silica gel that has been treated with a base (e.g., triethylamine) to prevent streaking and irreversible adsorption of the basic product. A common mobile phase would be a gradient of methanol in dichloromethane containing a small amount (e.g., 0.5-1%) of triethylamine or ammonia.

    • Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds.

Purification MethodAdvantagesDisadvantages
Acid-Base ExtractionHighly effective for separating basic products from non-basic impurities. Scalable.Can be labor-intensive. Emulsion formation can be an issue.
Salt FormationCan provide very high purity.Product may not form a stable crystalline salt.
Column ChromatographyCan separate compounds with similar basicity.Can be low-yielding due to product adsorption. Requires careful optimization.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to control during the reductive amination?

The most critical parameters are the choice of a selective reducing agent (e.g., NaBH(OAc)₃), maintaining a slightly acidic pH (5-7), and ensuring anhydrous conditions, especially during the imine formation step.

Q2: Can I perform this reaction as a one-pot synthesis?

Yes, this reaction is ideally suited for a one-pot procedure. The ketone, amine, and a catalytic amount of acid can be stirred together, followed by the addition of the reducing agent. This minimizes handling and can improve overall efficiency.

Q3: What is a typical work-up procedure for this reaction?

A typical work-up involves quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate. The product is then extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated. The crude product is then purified as described in the troubleshooting guide.

Q4: Are there any alternative synthetic routes to this compound?

An alternative route could involve the alkylation of 4-amino-1-benzylpiperidine with a 3-halopropanol derivative (e.g., 3-bromo-1-propanol). However, this can lead to over-alkylation and may require protecting groups for the hydroxyl functionality. The reductive amination is generally considered the more direct and efficient method.

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and the purity of your starting materials.

Materials:

  • 1-Benzyl-4-piperidone (1.0 eq)

  • 3-Amino-1-propanol (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic acid (catalytic, ~0.1 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Molecular sieves (4Å, activated)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-benzyl-4-piperidone and anhydrous DCM (or DCE).

  • Add 3-amino-1-propanol, followed by a catalytic amount of glacial acetic acid and activated molecular sieves.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the progress by TLC or LC-MS.

  • Once imine formation is significant, add sodium triacetoxyborohydride portion-wise over 15-20 minutes. The reaction may be slightly exothermic.

  • Continue stirring the reaction at room temperature overnight (12-16 hours).

  • Monitor the reaction for the disappearance of the imine intermediate.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by acid-base extraction or column chromatography as previously described.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]

Technical Support Center: Synthesis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1-benzyl-piperidin-4-ylamino)-propan-1-ol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and preventative measures to address common side reactions and byproducts encountered during its synthesis. The guidance is structured to provide both theoretical understanding and practical, actionable solutions for researchers, chemists, and drug development professionals.

Introduction: Synthetic Strategies and Common Pitfalls

The synthesis of this compound is typically achieved via one of two primary pathways:

  • N-Alkylation: The reaction of 1-benzyl-4-aminopiperidine with a 3-carbon electrophile bearing a hydroxyl group (e.g., 3-chloropropan-1-ol).

  • Reductive Amination: The reaction of 1-benzyl-piperidin-4-one with 3-aminopropan-1-ol in the presence of a reducing agent.

Each route possesses a unique profile of potential side reactions. This guide is divided into sections addressing the specific challenges of each synthetic pathway, followed by general purification strategies.

Part 1: Troubleshooting the N-Alkylation Pathway

This pathway, while direct, is often complicated by issues of reactivity and selectivity. Below are common problems and their solutions.

FAQ 1: My reaction shows low conversion of the starting amine. What are the likely causes and how can I improve the yield?

Possible Causes:

  • Insufficient Reactivity of the Electrophile: 3-Chloropropan-1-ol can be a sluggish alkylating agent.

  • Inappropriate Base: The base used may not be strong enough to deprotonate the secondary amine of the starting material effectively, or it may be sterically hindered.

  • Low Reaction Temperature: The activation energy for the reaction may not be met at lower temperatures.

Solutions and Protocol Adjustments:

  • Enhance Electrophile Reactivity (Finkelstein Reaction): Convert 3-chloropropan-1-ol to the more reactive 3-iodopropan-1-ol in situ.

    • Protocol: Add 1.0-1.2 equivalents of sodium iodide (NaI) to the reaction mixture. The iodide will displace the chloride, creating a more reactive alkyl iodide that accelerates the reaction. This is a classic application of the Finkelstein reaction.

  • Optimize Base Selection:

    • Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). These bases are sufficient to neutralize the HCl formed during the reaction without competing in the alkylation.

  • Increase Reaction Temperature:

    • Gradually increase the reaction temperature to 60-80 °C and monitor the progress by TLC or LC-MS. Solvents like acetonitrile or DMF are suitable for these temperatures.

FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to double alkylation. How can I prevent this?

This is a common issue where the desired product, a secondary amine, is further alkylated to form a tertiary amine.

Mechanism of Over-Alkylation:

The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of the starting amine (1-benzyl-4-aminopiperidine), typically 1.2 to 1.5 equivalents, relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the product.

  • Slow Addition of Electrophile: Add the 3-halopropan-1-ol slowly to the reaction mixture over several hours using a syringe pump. This keeps the concentration of the electrophile low at all times, favoring the reaction with the more abundant starting amine.

  • Lower Reaction Temperature: Once the primary reaction is initiated, lowering the temperature can sometimes slow the rate of the second alkylation more than the first.

Workflow for N-Alkylation Troubleshooting

cluster_start Start: N-Alkylation Reaction cluster_problem Problem Identification cluster_solution1 Solution Path 1 cluster_problem2 Problem Identification cluster_solution2 Solution Path 2 start 1-benzyl-4-aminopiperidine + 3-halopropan-1-ol problem Low Conversion? start->problem solution1a Increase Temperature problem->solution1a Yes solution1b Add NaI (Finkelstein) problem->solution1b Yes solution1c Use Stronger Base problem->solution1c Yes problem2 Over-alkylation byproduct? problem->problem2 No solution2a Use Excess Amine problem2->solution2a Yes solution2b Slow Addition of Electrophile problem2->solution2b Yes cluster_main Desired Pathway cluster_side Side Reactions ketone 1-benzyl-piperidin-4-one imine Imine Intermediate ketone->imine side_product1 1-benzyl-piperidin-4-ol ketone->side_product1 Direct Reduction (e.g., NaBH4) side_product2 Aldol Adduct ketone->side_product2 Self-Condensation amine 3-aminopropan-1-ol amine->imine product Desired Product imine->product Reduction (STAB)

Caption: Competing reactions in the reductive amination synthesis.

Part 3: General Purification Strategies

The crude product from either synthesis will likely contain unreacted starting materials, byproducts, and salts. A multi-step purification is often necessary.

Recommended Purification Workflow
  • Aqueous Workup:

    • Quench the reaction mixture with water or a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Column Chromatography:

    • The basic nature of the piperidine nitrogen often causes streaking on silica gel. To mitigate this, pre-treat the silica with triethylamine.

    • Eluent System: A gradient of dichloromethane and methanol is often effective. A common starting point is 1-5% methanol in dichloromethane, gradually increasing the polarity. Adding a small amount of triethylamine (0.1-1%) to the eluent can also improve peak shape.

Table of Common Byproducts and Their Characteristics
Byproduct NameSynthetic RouteDistinguishing FeatureRemoval Strategy
1-benzyl-piperidin-4-olReductive AminationLower polarity than the product.Column Chromatography
Over-alkylated ProductN-AlkylationHigher molecular weight and more basic.Column Chromatography
Aldol AdductReductive AminationHigher molecular weight, less polar.Column Chromatography

References

  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol assay interference problems

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Troubleshooting Assay Interference and Validating Screening Hits

Welcome to the technical support center for researchers working with 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol and related chemical scaffolds. As a Senior Application Scientist, my goal is to provide you with a framework for navigating the common challenges encountered after identifying a compound like this as a "hit" in a high-throughput screen (HTS).

Progressing a primary hit from an HTS campaign into a viable lead candidate is a process fraught with potential pitfalls, where the majority of initial actives are ultimately discarded as false positives[1]. This guide is designed to help you distinguish true biological activity from common assay artifacts, ensuring that your resources are focused on the most promising molecules. We will explore the likely reasons for assay interference related to this compound's structure and provide a systematic, evidence-based approach to its validation.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have when you first encounter unexpected or difficult-to-reproduce activity with this compound.

Q1: What are the key structural features of this compound that I should be aware of?

The molecule possesses an N-benzyl-piperidine scaffold. This is a common structural motif in medicinal chemistry, known for its three-dimensional structure and its ability to engage in crucial interactions, such as cation-π interactions with target proteins[2][3]. The piperidine nitrogen is basic and will likely be protonated at physiological pH, which can contribute to non-specific interactions with acidic residues on proteins or other assay components[4]. While this scaffold is present in many successful drugs, it can also contribute to off-target effects[5].

Q2: My compound shows potent activity in my primary screen. What are the most common reasons for this besides genuine on-target activity?

Initial hits from HTS campaigns, especially for novel compounds, must be viewed with healthy skepticism. Over 90% of initial actives are often eliminated during the hit validation process[1]. The most common reasons for false-positive activity are:

  • Compound Aggregation: Many organic molecules form colloidal aggregates in aqueous buffers at micromolar concentrations[6]. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition that is not related to binding at a specific active site[7][8].

  • Pan-Assay Interference Compounds (PAINS): Your molecule may contain a substructure known to interfere with a wide variety of assays, earning it the label of a PAIN[9][10]. These compounds often interfere through mechanisms like chemical reactivity, redox cycling, or fluorescence interference[11].

  • Chemical Reactivity: The compound or a reactive impurity could be covalently modifying your target protein or other assay reagents[12][13]. Thiol-rich proteins like kinases and proteases are particularly susceptible.

  • Compound Impurity or Degradation: The observed activity might be due to a more potent impurity from the synthesis or degradation of the parent compound during storage[12].

Q3: The dose-response curve for my compound is unusually steep or "bell-shaped." What does this indicate?

A bell-shaped dose-response curve, where the apparent activity decreases at higher concentrations, is a classic hallmark of compound aggregation[8]. At low concentrations, the compound is soluble and may show some activity. As the concentration increases past a critical aggregation concentration (CAC), colloids form, leading to potent (but non-specific) inhibition. At even higher concentrations, these aggregates can become very large and fall out of solution, reducing the effective concentration and causing the "bell" shape. Unusually steep Hill slopes can also be an indicator of non-specific mechanisms like aggregation.

Q4: How can I be sure the compound I'm testing is actually this compound and is pure?

This is the essential first step in any hit validation cascade. Before investing significant resources, you must confirm the identity and purity of your sample.

  • Source and Storage: Ensure the compound is from a reputable supplier and has been stored correctly to prevent degradation[14].

  • Analytical Chemistry: The identity should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the molecular weight. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) with UV detection at multiple wavelengths or by Nuclear Magnetic Resonance (NMR) spectroscopy[14]. A purity level of >95% is generally required for proceeding with follow-up studies.

Troubleshooting Guide: From Assay Artifact to Validated Hit

This guide provides a systematic, problem-oriented approach to dissecting the activity of your compound.

Problem 1: Inconsistent results and poor reproducibility.

Possible Cause: Compound insolubility, precipitation, or degradation in assay buffer. Explanation: Many organic compounds synthesized and stored in solvents like DMSO have poor aqueous solubility[5][14]. When diluted into assay buffer, the compound can precipitate immediately or over the course of the experiment, leading to highly variable effective concentrations.

Troubleshooting Steps:

  • Visual Solubility Check: Prepare your highest test concentration in the final assay buffer. Let it sit for the duration of your experiment and visually inspect for precipitate against a dark background. Centrifuging the sample can also reveal a pellet[14].

  • Solvent Concentration: Keep the final DMSO concentration consistent across all wells and as low as possible (typically <0.5%) to avoid solvent-induced effects[14].

  • Kinetic Analysis: Measure the effect of the compound on your assay at multiple time points. An inhibitor whose effect increases over time may indicate aggregation or covalent reactivity rather than a stable, reversible interaction.

Problem 2: Activity is sensitive to assay conditions (e.g., protein concentration, incubation time).

Possible Cause: Non-specific binding or compound aggregation. Explanation: True, high-affinity inhibitors typically have IC50 values that are independent of the enzyme concentration. In contrast, aggregators work by sequestering the target protein. Their apparent potency is highly dependent on the protein concentration; more protein requires more aggregator to achieve the same level of inhibition.

Troubleshooting Steps:

  • Vary Enzyme Concentration: Perform the inhibition assay at two different enzyme concentrations (e.g., 1x and 10x). A significant shift (>2-3 fold) in the IC50 value suggests a non-stoichiometric mechanism like aggregation.

  • Perform a "Jump Dilution" Experiment: Pre-incubate your target protein with a high concentration of the compound (e.g., 10x IC50). Then, dilute this mixture 100-fold into the assay solution. A reversible, competitive inhibitor's effect will be diminished upon dilution. A covalent or irreversible inhibitor will maintain its effect, while an aggregator's effect may or may not reverse depending on the stability of the aggregates upon dilution[12].

Problem 3: Suspected compound aggregation.

Possible Cause: The compound is forming colloidal aggregates that inhibit the target protein non-specifically. Explanation: This is one of the most common mechanisms of assay interference[7]. Aggregates act as "sponges" that adsorb and partially denature proteins, causing a loss of function[15]. This can be easily diagnosed.

Troubleshooting Steps:

  • Detergent Counter-Screen: Re-run your assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Triton X-100 or Tween-80). Detergent micelles will disrupt the compound aggregates, leading to a significant reduction or complete loss of inhibitory activity if aggregation is the cause[6]. This is the gold-standard biochemical test for aggregation.

  • Biophysical Confirmation (Orthogonal Assay): If available, use Dynamic Light Scattering (DLS) to directly observe the formation of particles in solution at concentrations where you see activity. DLS can measure the size of particles formed and determine the critical aggregation concentration[8].

Problem 4: Suspected covalent reactivity.

Possible Cause: The compound contains an electrophilic "warhead" or a substructure that becomes reactive under assay conditions, leading to covalent modification of the target. Explanation: Covalent modification, particularly of cysteine residues, is a frequent source of false positives[13]. Such compounds are often flagged as PAINS.

Troubleshooting Steps:

  • Thiol Counter-Screen: Run the assay in the presence of a high concentration of a reducing agent like Dithiothreitol (DTT, 1-5 mM)[12]. If the compound is a non-specific electrophile, the excess DTT will compete with the protein's thiols for reaction, leading to a significant decrease in the compound's apparent activity.

  • ALARM NMR: For a more advanced chemical analysis, ALARM NMR can be used to screen for reactivity against a panel of nucleophilic amino acid mimics, providing direct evidence of covalent modification[13].

  • Mass Spectrometry: Incubate the target protein with the compound and analyze the protein by mass spectrometry to look for a mass shift corresponding to the addition of the compound.

Diagram: Hit Validation Workflow

The following diagram outlines a standard workflow for triaging hits from a primary screen to identify genuine, tractable leads.

HitValidationWorkflow cluster_0 Phase 1: Initial Triage cluster_1 Phase 2: Artifact Screening cluster_2 Phase 3: On-Target Validation cluster_3 Decision Points PrimaryHit Primary HTS Hit Confirm 1. Re-test from fresh stock 2. Confirm Identity & Purity (>95%) PrimaryHit->Confirm DoseResponse Generate Dose-Response Curve Confirm->DoseResponse Discard1 Discard if impure or inactive Confirm->Discard1 Fail Aggregation Aggregation Check DoseResponse->Aggregation PAINS PAINS / Reactivity Check DTT Thiol Counter-Screen (e.g., 1 mM DTT) PAINS->DTT Test Discard2 Discard if artifact PAINS->Discard2 Fail Detergent Detergent Counter-Screen (e.g., 0.01% Triton X-100) Aggregation->Detergent Test Aggregation->Discard2 Fail Detergent->PAINS Pass Orthogonal Orthogonal Assay DTT->Orthogonal Pass Biophysical Biophysical Confirmation (SPR, TSA, ITC) Orthogonal->Biophysical Test Discard3 Discard if no orthogonal activity Orthogonal->Discard3 Fail ValidatedHit Validated Hit Biophysical->ValidatedHit Confirm

Caption: A workflow for validating primary screening hits.

Diagram: Mechanism of Aggregation-Based Assay Interference

This diagram illustrates how small molecule aggregates can non-specifically inhibit enzyme activity.

AggregationMechanism cluster_0 Low Concentration (< CAC) cluster_1 High Concentration (> CAC) Monomer Compound Monomers Enzyme_Active Active Enzyme Product Product Enzyme_Active->Product Substrate Conversion Aggregate Colloidal Aggregate Enzyme_Inactive Sequestered & Inactive Enzyme Aggregate->Enzyme_Inactive Non-specific Adsorption & Denaturation No_Product No Product Enzyme_Inactive->No_Product No Conversion

Sources

Technical Support Center: A Guide to the Stability and Handling of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this compound during storage and experimentation. Our goal is to ensure the integrity of your experiments by providing a framework for understanding and mitigating potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

The molecule contains several functional groups that can be susceptible to degradation under certain conditions. These include:

  • Secondary Amine: Prone to oxidation and reaction with aldehydes and ketones.

  • Primary Alcohol: Can be oxidized to an aldehyde or carboxylic acid.

  • Benzyl Group: The benzylic position is susceptible to oxidation.

  • Tertiary Amine (within the piperidine ring): Can undergo N-oxidation.

Understanding the reactivity of these groups is the first step in preventing unwanted degradation.

Q2: What are the general storage recommendations for this compound?

To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to air and moisture. For optimal stability, storage under an inert atmosphere (e.g., argon or nitrogen) is advised.[1]

Q3: What are the known incompatibilities of this compound?

Based on safety data for similar compounds, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances should be avoided to prevent rapid degradation.

Troubleshooting Guides

This section provides detailed troubleshooting for specific degradation-related issues you might encounter during your experiments.

Issue 1: Observation of New Impurities in Chromatographic Analysis (e.g., HPLC, GC-MS) after Storage or Experimentation.

Possible Cause: Degradation of the parent compound due to oxidative stress.

Troubleshooting Steps:

  • Identify the Degradant: If possible, characterize the impurity using mass spectrometry. Common degradation products may arise from oxidation of the secondary amine, primary alcohol, or the benzylic position.

  • Review Storage Conditions:

    • Atmosphere: Was the compound stored under an inert atmosphere? If not, atmospheric oxygen may be the culprit.

    • Temperature: Was the compound exposed to high temperatures? Heat can accelerate oxidative degradation.

    • Light: Was the compound protected from light? UV radiation can promote the formation of reactive oxygen species.

  • Review Experimental Conditions:

    • Solvents: Were the solvents of high purity and free of peroxides? Ethereal solvents, for example, can form peroxides upon storage, which are potent oxidizing agents.

    • Reagents: Did any of the reagents in your experiment have oxidizing properties?

  • Preventative Measures:

    • Degas Solvents: Before use, degas solvents by sparging with an inert gas (argon or nitrogen) or by sonication.

    • Use Antioxidants: In some formulations, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), may be considered, but its compatibility with downstream applications must be verified.

Potential Oxidative Degradation Pathways

The following diagram illustrates potential oxidative degradation pathways for this compound based on the reactivity of its functional groups.

Oxidative Degradation of this compound cluster_main This compound cluster_products Potential Degradation Products A This compound B N-Oxide Derivative A->B Oxidation of Tertiary Amine C Aldehyde Derivative A->C Oxidation of Primary Alcohol D Debenzylated Derivative A->D Oxidative Debenzylation

Caption: Potential Oxidative Degradation Pathways.

Issue 2: Loss of Compound Potency or Activity Over Time.

Possible Cause: Hydrolytic degradation or reaction with acidic/basic components in the experimental medium.

Troubleshooting Steps:

  • Analyze pH of Solutions: Check the pH of your stock solutions and experimental buffers. The secondary amine in the molecule can act as a base and may react with acidic components.

  • Buffer Selection: Use a well-characterized and stable buffer system within a pH range where the compound is known to be stable. If stability data is unavailable, perform a preliminary stability study at different pH values.

  • Water Quality: Ensure the use of high-purity water (e.g., Milli-Q or equivalent) to minimize the presence of contaminants that could catalyze degradation.

  • Preventative Measures:

    • Prepare stock solutions fresh whenever possible.

    • If stock solutions must be stored, aliquot them into smaller volumes to minimize freeze-thaw cycles and store at or below -20°C.

Experimental Workflow for Assessing pH Stability

The following workflow can be used to assess the stability of this compound at different pH values.

pH Stability Assessment Workflow A Prepare Buffers at Different pH Values (e.g., 3, 5, 7, 9) C Incubate Aliquots of Stock Solution in Each Buffer A->C B Prepare Stock Solution of This compound B->C D Sample at Different Time Points (e.g., 0, 1, 4, 8, 24 hours) C->D E Analyze Samples by HPLC or LC-MS D->E F Quantify Remaining Parent Compound and Identify Degradants E->F G Plot % Remaining vs. Time for Each pH F->G

Caption: Workflow for pH Stability Assessment.

Summary of Handling and Storage Recommendations

ParameterRecommendationRationale
Storage Temperature 2-8°C (short-term), -20°C (long-term)Minimizes thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by atmospheric oxygen.[1]
Light Exposure Store in an amber vial or in the darkPrevents photolytic degradation.
pH of Solutions Neutral to slightly acidic (requires empirical validation)Avoids acid or base-catalyzed degradation.
Solvents High-purity, peroxide-freePrevents reaction with solvent impurities.
Incompatibilities Strong oxidizing agents, strong acids, strong basesPrevents rapid chemical decomposition.[1]

Analytical Methods for Stability Assessment

For researchers needing to develop their own stability-indicating methods, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection are powerful techniques.

GC-MS Analysis Protocol Example

A GC-MS method can be valuable for identifying volatile degradation products.

  • Instrumentation: Agilent 7890A GC system with a 5975C Mass Selective Detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 15°C/min to 200°C, hold for 2 minutes, then ramp at 10°C/min to 290°C and hold for 10 minutes.[2]

  • MS Detector: Electron ionization (EI) at 70 eV.

This is a general guideline, and method optimization will be necessary for your specific application.

References

  • Fisher Scientific. (2025). Safety Data Sheet for a related compound. Note: While a direct SDS for the topic compound was not found, this reference provides general guidance for similar chemical structures.
  • ResearchGate. (n.d.). Convenient synthesis of trans-3-amino-1-benzylpiperidin-4-ols using regiospecific cleavage of 1-benzyl-3,4-epoxypiperidine with diisobutylaluminum amides (DIBAL-NR1R2). Retrieved from [Link]

  • Nishimura, M., et al. (2001). Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual Solvents in Pharmaceutical Bulks, on Capillary Gas Chromatography. Chemical and Pharmaceutical Bulletin, 49(11), 1494-1497.
  • Asian Journal of Chemistry. (2017). An article discussing synthesis involving N-benzyl piperidine alcohol. 29(7), 1563-1566.
  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (2011). Malaysian Journal of Chemistry, 13(1), 027-035.
  • Hartono, A., et al. (2012). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 51(38), 12456-12465.
  • PubChem. (n.d.). 3-(Benzylamino)propanol. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

Sources

Technical Support Center: Crystallization of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the crystallization of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS: 198823-22-2)[1]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the purification and isolation of this compound. The guidance provided herein is based on established principles of crystallization, tailored to the specific structural attributes of this molecule.

Introduction to the Molecule

This compound is a moderately complex organic molecule featuring several key functional groups that dictate its crystallization behavior. Understanding these features is the first step in developing a robust crystallization protocol.

PropertyValue / Inferred CharacteristicImpact on Crystallization
Molecular Formula C₁₅H₂₄N₂O[1]-
Molecular Weight 248.37 g/mol [1]-
Key Functional Groups Secondary Amine (-NH-), Tertiary Amine (-N-), Primary Alcohol (-OH), Benzyl GroupThe amine and alcohol groups are hydrogen bond donors and acceptors, promoting self-assembly into a crystal lattice. The benzyl group adds a nonpolar, aromatic character.
Inferred Polarity Moderately polarSuggests solubility in polar protic and aprotic solvents, but limited solubility in nonpolar solvents.
Potential for Salts The basic amine groups can be protonated to form salts (e.g., hydrochlorides), which often have different (and sometimes better) crystallization properties.[2]Salt formation can be an alternative crystallization strategy if the freebase is problematic.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: I've followed my cooling protocol, but no crystals have formed. What should I do?

A1: The failure of crystals to form from a cooled solution indicates that the solution is not sufficiently supersaturated, or that the nucleation energy barrier has not been overcome.

Underlying Cause: Crystallization requires two steps: nucleation (the initial formation of a stable crystalline entity) and crystal growth.[3] Your solution may be in a metastable state where it is supersaturated but requires an external trigger to initiate nucleation.

Troubleshooting Protocol:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently but audibly scratch the inner surface of the flask below the solvent level.[4][5] The micro-scratches on the glass provide high-energy sites that can act as templates for nucleation.[5]

  • Add a Seed Crystal: If you have a small amount of the solid product from a previous batch, add a single, tiny crystal to the solution.[4] This seed crystal bypasses the nucleation step entirely, providing a template for crystal growth.

  • Reduce Solvent Volume: It's possible that too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[6] Gently heat the solution and evaporate a small portion of the solvent (e.g., 10-20% of the volume). Allow the concentrated solution to cool again slowly.[4]

  • Lower the Temperature: If cooling to room temperature is insufficient, place the flask in an ice-water bath to further decrease the compound's solubility.[7][8] For even lower temperatures, a salt-ice bath can be used.[5]

Q2: My compound separated as a liquid or "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is separating.[6] The resulting oil is often an impure, supercooled liquid that is resistant to crystallization.

Underlying Cause: This is common when crystallizing from a high-boiling point solvent or when the solution is cooled too rapidly. Impurities can also suppress the melting point of the compound, exacerbating the issue.

Corrective Actions:

  • Re-dissolve and Cool Slower: Reheat the solution until the oil fully redissolves. If necessary, add a small amount of additional solvent to ensure complete dissolution.[6] Then, allow the solution to cool much more slowly. Insulating the flask with cotton or paper towels can promote gradual cooling, which gives the molecules more time to orient themselves into a crystal lattice.[7]

  • Lower the Crystallization Temperature: By using a solvent with a lower boiling point, you ensure that the solution temperature at saturation is below the melting point of your compound.

  • Change the Solvent System: The solubility curve of your compound in the current solvent may be too steep. Try a solvent in which the compound is less soluble. Alternatively, use a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is insoluble) at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[9]

Diagram: Troubleshooting Crystallization Failures

The following workflow provides a systematic approach to addressing common crystallization problems.

Caption: Decision workflow for troubleshooting common crystallization outcomes.

Frequently Asked Questions (FAQs)

Q3: How do I select an optimal solvent or solvent system for this compound?

A3: The ideal crystallization solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[10] The polarity of this compound suggests screening a range of solvents.

Solvent Selection Workflow:

  • Small-Scale Solubility Tests: In separate test tubes, test the solubility of a few milligrams of your compound in ~0.5 mL of various solvents at room temperature and then upon heating.

  • Identify Potential Candidates: A good single solvent will dissolve the compound when hot but show significant precipitation upon cooling.

  • Consider Binary Systems: If no single solvent is ideal, consider a binary (two-solvent) system.[11] Find a "good" solvent that readily dissolves the compound and a miscible "anti-solvent" in which the compound is insoluble. Common pairs include ethanol/water, acetone/hexane, and ethyl acetate/hexane.[2]

Suggested Solvents for Initial Screening:

Solvent ClassExamplesRationale
Alcohols Ethanol, Isopropanol, MethanolThe -OH group can hydrogen bond with the solute. Good "soluble hot, insoluble cold" behavior is common.[2]
Ketones AcetoneA polar aprotic solvent that can be a good starting point. Often used with a nonpolar anti-solvent.
Esters Ethyl AcetateMedium polarity; often a good choice for compounds of this nature.[10]
Ethers Tetrahydrofuran (THF)Can be a good "soluble" solvent in a binary pair.
Hydrocarbons Heptane, Hexane, TolueneLikely to be poor solvents (anti-solvents) due to the compound's polarity. Toluene may show some solubility due to the benzyl group.
Water WaterWhile often a poor solvent for organics, the compound's polar groups might afford some solubility, especially when heated.[2] Can be an excellent anti-solvent with alcohols.
Q4: My crystallization produced very fine needles, leading to difficult filtration and low purity. Why did this happen?

A4: The formation of fine, needle-like crystals is typically a sign of very rapid crystallization.[6] When crystal growth occurs too quickly, impurities present in the solution can become trapped (occluded) within the crystal lattice, leading to a less pure product.[12][13] Rapid growth also prevents the formation of larger, more ordered, and easily filterable crystals.

Strategies to Improve Crystal Morphology:

  • Slow Down the Cooling Rate: This is the most critical factor. A slower cooling process allows molecules to add to the growing lattice in a more ordered fashion.[7] Avoid placing a hot flask directly into an ice bath. Let it cool to room temperature on the benchtop first, preferably in an insulated container.

  • Use a More Dilute Solution: Add slightly more hot solvent than the minimum required for dissolution.[6] This keeps the compound in solution longer during the cooling phase, reducing the level of supersaturation at any given temperature and thus slowing the growth rate.

  • Try Vapor Diffusion: This is an excellent technique for growing high-quality crystals from small amounts of material.[10] Dissolve your compound in a small vial using a volatile solvent. Place this inner vial inside a larger, sealed jar containing a small amount of an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution of your compound, gradually decreasing its solubility and promoting slow, controlled crystal growth.[10]

Q5: What is polymorphism, and should I be concerned about it?

A5: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[14][15] These different forms, or polymorphs, have the same chemical composition but different arrangements of molecules in the crystal lattice. This can lead to significant differences in physical properties such as solubility, melting point, stability, and bioavailability.[15][16]

For any active pharmaceutical ingredient (API), understanding and controlling polymorphism is critical.[14] An undesired polymorphic transformation can negatively affect a drug's efficacy and shelf-life.[15] Since this compound has functional groups capable of various hydrogen bonding patterns, the potential for polymorphism is significant. Different crystallization conditions (solvent, temperature, cooling rate) can lead to different polymorphs.[15]

It is essential to characterize your final crystalline product to ensure consistency between batches.

Q6: How can I analyze my final crystals to confirm their identity, purity, and form?

A6: A suite of analytical techniques should be used to characterize your crystalline material.

Recommended Analytical Methods:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the specific crystalline form (polymorph).[17][18] Each polymorph will produce a unique diffraction pattern, which serves as its "fingerprint."[17]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point and purity of the compound and can detect transitions between different polymorphic forms.[17][19]

  • Spectroscopy (FTIR, Raman, Solid-State NMR): These techniques provide information about the molecular structure and intermolecular interactions (like hydrogen bonding) within the crystal lattice, which can differ between polymorphs.[17][19]

  • Microscopy: Optical or scanning electron microscopy (SEM) can be used to visually inspect the crystal shape (morphology) and size distribution.[19][20]

References

  • University of Cambridge, Department of Chemistry. (n.d.). A Guide to Successful Crystallization.
  • Mitchell, C., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals. Available at: [Link]

  • Zhang, G. G., et al. (2018). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design. Available at: [Link]

  • MDPI. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
  • Lee, E. H. (2014). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • Scholarly Community Encyclopedia. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. encyclopedia.pub. Available at: [Link]

  • PharmaCores. (2024). Polymorphism in Drugs: Why Crystal Forms Matter. PharmaCores. Available at: [Link]

  • Taylor & Francis Online. (2009). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. tandfonline.com. Available at: [Link]

  • Brainly. (2023). Describe two techniques that can be used to induce crystallization. Brainly.com. Available at: [Link]

  • University of Washington, Department of Chemistry. (2006). Crystallisation Techniques. depts.washington.edu. Available at: [Link]

  • MDPI. (2021). Impact of impurities on crystallization and product quality: a case study with paracetamol. mdpi.com. Available at: [Link]

  • Bohrium. (n.d.). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Bohrium. Available at: [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. mt.com. Available at: [Link]

  • Chemistry LibreTexts. (2023). Inducing Recrystallization. chem.libretexts.org. Available at: [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). SOP: CRYSTALLIZATION. ucla.edu. Available at: [Link]

  • Oxford Academic. (n.d.). Analytical techniques for studying and characterizing polymorphs. academic.oup.com. Available at: [Link]

  • Chemistry LibreTexts. (2022). Initiating Crystallization. chem.libretexts.org. Available at: [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. ijpam.eu. Available at: [Link]

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  • Zhanghua. (2023). Common Issues Faced in Crystallization and How to Solve Them. zhanghuagroup.com. Available at: [Link]

  • ResearchGate. (2001). Coping with crystallization problems. researchgate.net. Available at: [Link]

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Technical Support Center: Synthesis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and process development professionals engaged in the synthesis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS No. 198823-22-2). We address common challenges, from bench-scale reaction optimization to considerations for pilot-scale production, in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy for this compound.

Q1: What is the most common and reliable method for synthesizing this compound?

The most prevalent and robust method is a one-pot reductive amination reaction.[1][2] This process involves the condensation of 1-benzyl-4-piperidone with 3-amino-1-propanol to form an intermediate imine (or its corresponding protonated iminium ion), which is then reduced in situ to the desired secondary amine product. This approach is highly efficient and avoids the isolation of the often-unstable imine intermediate.

cluster_0 Step 1: Condensation (Reversible) cluster_1 Step 2: Reduction (Irreversible) A 1-Benzyl-4-piperidone C Iminium Ion Intermediate A->C + H⁺, - H₂O B 3-Amino-1-propanol B->C D This compound C->D Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->D

Caption: General workflow for reductive amination synthesis.

Q2: Which reducing agent is the best choice for this reaction?

The choice of reducing agent is critical and depends on factors like scale, safety, cost, and desired selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent for lab-scale synthesis due to its mildness and high selectivity for imines over ketones.[3][4][5] This minimizes the formation of the primary byproduct, 1-benzylpiperidin-4-ol. For larger-scale operations, catalytic hydrogenation offers advantages in terms of cost, atom economy, and waste reduction.[6][7]

Reducing AgentProsConsBest For...
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, highly selective for imines/iminiums, commercially available.[3][5]Relatively expensive, stoichiometric, generates borate waste.Lab-scale, high-selectivity
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH, effective.[1]Highly toxic (potential for HCN gas release), requires careful pH control.[8]Specialized lab applications
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Less selective; can reduce the starting ketone if conditions aren't optimized.[1][4] Requires pre-formation of the imine.Cost-sensitive projects
Catalytic Hydrogenation (H₂/Pd/C, H₂/PtO₂) Excellent for scale-up, high atom economy, clean reaction, no metal waste in product stream.[6]Requires specialized high-pressure equipment, potential for debenzylation of the piperidine nitrogen.Pilot plant & manufacturing
Q3: How can I effectively monitor the reaction's progress?

In-process monitoring is crucial for determining reaction completion and preventing side-product formation.

  • Thin-Layer Chromatography (TLC): A simple and rapid method. Use a mobile phase like 10% Methanol in Dichloromethane (DCM) with 1% triethylamine (to prevent amine tailing on the silica plate). Visualize with potassium permanganate stain, which will show the starting materials and the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and formation of the product and any byproducts. A C18 column with a mobile phase of acetonitrile/water with a TFA or formic acid modifier is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Q: My reaction has stalled. TLC/HPLC analysis shows a significant amount of unreacted 1-benzyl-4-piperidone even after several hours. What's going wrong?

This is a common issue in reductive aminations and almost always points to a problem with the initial imine formation step.[8]

Root Causes & Solutions:

  • Equilibrium Not Favoring Imine: The condensation of the ketone and amine is a reversible reaction that produces water. If water is not effectively removed or sequestered, the equilibrium will not favor the imine intermediate required for the reduction.

    • Solution A (Chemical): Add a dehydrating agent. Including 3Å or 4Å molecular sieves in the reaction mixture can effectively trap the water byproduct and drive the reaction forward.[8]

    • Solution B (Catalytic): Ensure an acid catalyst is present. A catalytic amount (5-10 mol%) of acetic acid is typically sufficient to protonate the ketone's carbonyl group, activating it for nucleophilic attack and facilitating the dehydration step.[3][5]

  • Steric Hindrance or Poor Nucleophilicity: While not a major issue with these specific reactants, less reactive amines can sometimes fail to form the imine efficiently.

    • Solution: For particularly stubborn cases, a Lewis acid catalyst like titanium(IV) isopropoxide (Ti(OiPr)₄) can be used. It acts as a powerful dehydrating agent and activates the ketone.[8]

Start Problem: Reaction Stalled (Ketone Remaining) CheckImine Is imine formation favorable? Start->CheckImine CheckReducer Is the reducing agent active? CheckImine->CheckReducer Yes Sol_Water Action: Add dehydrating agent (e.g., molecular sieves) CheckImine->Sol_Water No (Water present) Sol_Catalyst Action: Add/check acid catalyst (e.g., Acetic Acid) CheckImine->Sol_Catalyst No (No catalyst) Sol_Reducer Action: Add fresh reducing agent (protect from moisture) CheckReducer->Sol_Reducer No Success Reaction Proceeds CheckReducer->Success Yes (Other issue) Sol_Water->Success Sol_Catalyst->Success Sol_Reducer->Success

Caption: Troubleshooting workflow for stalled reductive amination.

Q: My main impurity has a mass corresponding to 1-benzylpiperidin-4-ol. How can I prevent this?

The formation of 1-benzylpiperidin-4-ol is a result of the direct reduction of the starting ketone.

Root Causes & Solutions:

  • Incorrect Reducing Agent: You may be using a reducing agent that is too powerful or not selective enough, such as sodium borohydride (NaBH₄), without allowing for complete imine formation first.[1]

    • Solution: Switch to a milder, more selective reagent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the ketone.[3][4]

  • Incorrect Reagent Stoichiometry/Addition Order: Adding a strong reducing agent too early can cause it to react with the most abundant electrophile present, which is initially the ketone.

    • Solution: If using NaBH₄, adopt a two-step, one-pot procedure. First, stir the 1-benzyl-4-piperidone, 3-amino-1-propanol, and acid catalyst in a suitable solvent (like methanol) for 1-2 hours to allow the imine equilibrium to be established. Only then, add the NaBH₄ portion-wise while monitoring the temperature.

Q: The purification is challenging. My product is smearing during column chromatography and the yield is low after workup. What can I do?

The target molecule has two basic nitrogen atoms and a polar hydroxyl group, which can lead to difficult purifications.

Root Causes & Solutions:

  • Interaction with Silica Gel: The basic amine groups can interact strongly with the acidic silica gel, causing streaking and irreversible adsorption.

    • Solution A: Deactivate the silica gel. Prepare your column slurry with the eluent containing 1-2% triethylamine or ammonia in methanol. This neutralizes the acidic sites on the silica, allowing for much cleaner elution of the amine product.

    • Solution B: Switch to a different stationary phase. Alumina (basic or neutral) can be a better choice for purifying basic compounds.

  • Emulsion during Aqueous Workup: The amphiphilic nature of the product can lead to the formation of stable emulsions during extraction.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, disrupting the emulsion and forcing the organic product into the organic layer.

  • Alternative to Chromatography: For larger scales, chromatography is often impractical.[1]

    • Solution: Convert the product to a crystalline salt. After workup, dissolve the crude freebase in a suitable solvent like isopropanol (IPA) or ethyl acetate and add a solution of HCl in ether or IPA. The hydrochloride salt will often precipitate out in high purity, which can then be collected by filtration.

Part 3: Optimized Laboratory Protocol

This protocol is designed for a ~10 gram scale synthesis and utilizes sodium triacetoxyborohydride for its reliability and selectivity.

Materials:

  • 1-Benzyl-4-piperidone (10.0 g, 52.8 mmol, 1.0 equiv)

  • 3-Amino-1-propanol (4.37 g, 58.1 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (16.8 g, 79.2 mmol, 1.5 equiv)

  • Glacial Acetic Acid (0.30 g, 5.3 mmol, 0.1 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (200 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1-benzyl-4-piperidone (10.0 g) and 1,2-dichloroethane (200 mL).

  • Add 3-amino-1-propanol (4.37 g) followed by glacial acetic acid (0.30 g). Stir the mixture at room temperature for 30 minutes.

  • Slowly add sodium triacetoxyborohydride (16.8 g) portion-wise over 20-30 minutes. Note: A slight exotherm may be observed.

  • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC or HPLC until the starting ketone is consumed.

  • Carefully quench the reaction by slowly adding 100 mL of saturated NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a viscous oil.

  • The crude product can be purified by column chromatography on silica gel (eluting with 5-10% MeOH in DCM + 1% Et₃N) to afford this compound as a pale yellow oil. Typical Yield: 80-90%.

Part 4: Scale-Up Considerations

Transitioning from a 10 g lab synthesis to a 1 kg+ pilot plant production requires significant process modifications.

  • Shift from Stoichiometric Reductants: The cost and waste associated with NaBH(OAc)₃ become prohibitive at scale. The process should be re-developed using catalytic hydrogenation . This involves reacting the starting materials under a hydrogen atmosphere (typically 50-100 psi) with a catalyst like 5% Palladium on Carbon (Pd/C) in a solvent like methanol or ethanol.

  • Debenzylation Risk: A key challenge with catalytic hydrogenation is the potential for hydrogenolysis of the N-benzyl group, which is a known protecting group.[9] This side reaction would yield the unprotected piperidine. Careful optimization of catalyst loading, temperature, and pressure is required to minimize this byproduct.

  • Thermal Management: Reductive amination is exothermic. On a large scale, the heat generated can be significant. A jacketed reactor with precise temperature control is essential to ensure reaction safety and prevent runaway reactions or byproduct formation.

  • Purification by Crystallization: Column chromatography is not a viable purification method at the kilogram scale. The process must be designed to yield a product that can be purified by crystallization. This typically involves forming a salt (e.g., hydrochloride, citrate, or fumarate) that has favorable crystalline properties, allowing for isolation and purification via filtration and washing.

References

  • Mack, J., et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available at: [Link]

  • Denton, R., et al. (2020). Large-scale reductive amination and synthesis applications. ResearchGate. Available at: [Link]

  • Contente, M. L., et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Catalysis. Available at: [Link]

  • Zaragoza, F. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube. Available at: [Link]

  • Villalobos, A., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Gatiatulin, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Reddit r/Chempros. (2022). Reductive amination difficulties - poor conversion. Reddit. Available at: [Link]

  • Mondal, S. (2021). Synthesis Planning of a Potent Opioid Analgesic “Fentanyl”: A Retrosynthetic Approach. Asian Journal of Research in Chemistry. Available at: [Link]

  • Gatiatulin, A. et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Available at: [Link]

  • Mokhtary, M. & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Gassama, A. & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. Available at: [Link]

  • Valdes, C., et al. (2014). An efficient, optimized synthesis of fentanyl and related analogs. Organic & Biomolecular Chemistry. Available at: [Link]

  • Valdes, C., et al. (2014). An Efficient, Optimized Synthesis of Fentanyl and Related Analogs. PLoS ONE. Available at: [Link]

  • Walz, A. & Bae, S. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. Available at: [Link]

  • McClure, C., et al. (1993). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Defense Technical Information Center. Available at: [Link]

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Validation & Comparative

Efficacy of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol Analogues as Acetylcholinesterase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The quest for effective therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, has led to extensive research into compounds that can modulate cholinergic neurotransmission. A key strategy in this endeavor is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. The 1-benzylpiperidine scaffold has emerged as a privileged structure in the design of potent AChE inhibitors.[1] This guide provides a comparative analysis of the efficacy of analogues of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, focusing on their structure-activity relationships as AChE inhibitors.

Comparative Efficacy of Analogues

The inhibitory potency of 1-benzylpiperidine derivatives against acetylcholinesterase is highly dependent on the nature of the substituents on the piperidine and benzyl rings. The following table summarizes the in vitro efficacy (IC50 values) of several analogues, providing a basis for understanding their structure-activity relationships (SAR).

Compound IDStructureTargetIC50 (nM)Reference
13e (Donepezil) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidineAChE5.7[2]
19 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochlorideAChE1.2[3]
6d 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochlorideAChE6.8[4]
9m N/A (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone with 4-Cl substitution)AChE210[5]
15b N/A (benzylpiperidine-linked 1,3-dimethylbenzimidazolinone with sulfonamide and ortho-methyl substitution)AChE390[5]
19 (Fluorinated) 1-(p-fluorobenzyl)-2'-(p-fluorophenyl)-2-phenylacetate-piperidineAChE5100[6]

Structure-Activity Relationship Insights:

The data reveals several key trends in the structure-activity relationship of these analogues. The introduction of a rigid, polycyclic moiety at the 4-position of the piperidine ring, as seen in Donepezil (13e) and compound 19, leads to highly potent AChE inhibition.[2][3] Specifically, the indanone moiety in Donepezil and the phthalimido group in compound 19 contribute to strong interactions with the active site of the enzyme.[2][3]

Furthermore, modifications to the benzyl group and the linker between the piperidine and the aromatic system significantly impact efficacy. For instance, the benzothiazole derivative (6d) also demonstrates potent inhibition, highlighting the importance of the heteroaromatic system in binding to AChE.[4] In contrast, simpler substitutions on a benzylpiperidine core linked to a 1,3-dimethylbenzimidazolinone show more moderate activity, with halogen substitutions on the benzyl ring influencing potency.[5] The presence of a fluorine atom in compound 19 (fluorinated) resulted in a micromolar IC50 value, indicating that even subtle electronic changes can drastically alter inhibitory activity.[6]

Cholinergic Signaling Pathway and Mechanism of Inhibition

Acetylcholinesterase inhibitors exert their therapeutic effect by increasing the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, where there is a deficit in cholinergic function.

Cholinergic_Synapse cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ACh_Vesicle Acetylcholine (ACh) Vesicle Acetyl-CoA->ACh_Vesicle ChAT Choline Choline Choline->ACh_Vesicle ACh_Synapse ACh_Vesicle->ACh_Synapse Exocytosis ACh AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binding Choline_Metabolites Choline_Metabolites AChE->Choline_Metabolites Choline + Acetate Inhibitor Analogues Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Activation

Caption: Cholinergic synapse showing the role of AChE and its inhibition.

Experimental Protocols

The in vitro evaluation of acetylcholinesterase inhibitory activity of the this compound analogues is commonly performed using the spectrophotometric method developed by Ellman.[7]

Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

  • Preparation of Reagents:

    • Phosphate buffer (pH 8.0)

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)

    • Acetylcholinesterase (AChE) enzyme solution

    • Test compound solutions at various concentrations

  • Assay Procedure:

    • In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

    • Initiate the reaction by adding the AChE enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).

    • Add the substrate (ATCI) solution to all wells to start the enzymatic reaction.

    • Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity for each concentration relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare Reagents (Buffer, DTNB, ATCI, AChE) C Add Buffer, DTNB, and Test Compound to Microplate A->C B Prepare Serial Dilutions of Test Compounds B->C D Add AChE Enzyme Solution C->D E Incubate at 37°C D->E F Add ATCI Substrate E->F G Measure Absorbance at 412 nm F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Plot Dose-Response Curve I->J K Calculate IC50 Value J->K

Caption: Workflow for the in vitro AChE inhibition assay.

Conclusion

The this compound scaffold and its analogues represent a promising class of acetylcholinesterase inhibitors. The efficacy of these compounds is finely tuned by the nature of the substituents on both the piperidine and benzyl moieties. Potent inhibition is achieved with the incorporation of rigid, aromatic systems that can effectively interact with the active site of the AChE enzyme. The experimental data presented in this guide provides a foundation for the rational design of novel and more effective AChE inhibitors for the potential treatment of Alzheimer's disease and other neurodegenerative disorders. Further in vivo studies are warranted to evaluate the therapeutic potential of the most promising candidates.

References

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  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. (2003). Bioorganic & Medicinal Chemistry, 11(22), 4847-4856. [Link]

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  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2023). Molecules, 28(14), 5349. [Link]

  • Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds. (1997). Journal of Medicinal Chemistry, 40(23), 3719-3725. [Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1997). Journal of Medicinal Chemistry, 40(23), 3719-3725. [Link]

  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1646-1660. [Link]

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A Technical Guide to the Cross-Reactivity Profile of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical entity is paramount. This guide provides an in-depth comparative analysis of the potential cross-reactivity of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol , a molecule featuring the prevalent N-benzylpiperidine scaffold. While direct experimental data for this specific compound is not extensively available in public literature, by examining structurally analogous compounds, we can construct a predictive cross-reactivity profile. This guide synthesizes data from published studies on N-benzylpiperidine and 4-aminopiperidine derivatives to offer a scientifically grounded perspective on potential off-target interactions.

The N-benzylpiperidine motif is a well-established pharmacophore, recognized for its interaction with a variety of receptors. Consequently, compounds incorporating this structure, including this compound, warrant thorough investigation for potential polypharmacology. This guide will delve into the likely interactions with key receptor families, including cholinesterases, sigma receptors, opioid receptors, and nicotinic acetylcholine receptors.

Comparative Analysis of Potential Off-Target Interactions

Based on the pharmacological evaluation of structurally related N-benzylpiperidine derivatives, this compound is likely to exhibit affinity for several key receptors. The following sections and the corresponding data table summarize the potential for cross-reactivity.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

A significant body of research has focused on N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This makes them relevant in the context of Alzheimer's disease treatment.[1][2] Structurally similar compounds have demonstrated inhibitory activity in the sub-micromolar to micromolar range.[1][2] For instance, certain 1,3-dimethylbenzimidazolinone derivatives bearing a benzylpiperidine moiety exhibit IC50 values as low as 0.39 µM for AChE.[2] This suggests a moderate potential for this compound to interact with cholinesterases.

Sigma Receptors (σ1 and σ2)

The piperidine scaffold is a well-known structural element in ligands targeting sigma receptors. Numerous N-benzylpiperidine derivatives have been synthesized and evaluated for their affinity to both σ1 and σ2 subtypes.[3][4][5] High-affinity ligands with Ki values in the low nanomolar range have been identified.[4][5] For example, one study reported a benzylpiperidine derivative with a Ki of 11.0 nM for the σ1 receptor.[4] This strong precedent indicates a high probability of cross-reactivity of this compound with sigma receptors.

Opioid Receptors (μ-opioid)

The 4-aminopiperidine core is a key structural feature in many synthetic opioids.[6] Research into dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands has also highlighted the importance of the benzylpiperidine scaffold.[4] One such derivative displayed a Ki of 56.4 nM for the MOR.[4] While the propan-1-ol side chain in our compound of interest differs from typical opioid structures, the core motif suggests that an assessment of opioid receptor binding is warranted.

Nicotinic Acetylcholine Receptors (α7 nAChR)

Several studies have identified N-benzylpiperidine derivatives as antagonists of the α7 nicotinic acetylcholine receptor (nAChR).[7][8] These compounds have been shown to act as non-competitive, negative allosteric modulators.[7] Given that the N-benzylpiperidine motif itself is considered the primary pharmacophoric group for this activity, it is plausible that this compound could exhibit similar antagonistic properties at this receptor.[7]

Quantitative Comparison of Structurally Related Compounds

The following table summarizes the binding affinities (Ki) and inhibitory concentrations (IC50) of various N-benzylpiperidine derivatives at the identified potential off-target receptors. This data, gathered from multiple independent studies, provides a quantitative basis for predicting the cross-reactivity profile of this compound.

Receptor TargetCompound ClassKi (nM)IC50 (µM)Reference
Acetylcholinesterase (AChE)Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones0.39[2]
Butyrylcholinesterase (BChE)Benzylpiperidine-linked 1,3-dimethylbenzimidazolinones0.16[2]
Sigma-1 Receptor (σ1R)Benzylpiperidine derivative11.0[4]
Sigma-1 Receptor (σ1R)4-aroylpiperidine derivative< 15[3]
Sigma-2 Receptor (σ2R)4-aroylpiperidine derivative> 500[3]
μ-Opioid Receptor (MOR)Benzylpiperidine derivative56.4[4]
α7 Nicotinic Acetylcholine ReceptorN-Benzylpiperidine derivativeSub-micromolar[7]

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a tiered approach involving initial binding assays followed by functional characterization is recommended.

Radioligand Binding Assays

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[9][10] This technique measures the ability of the unlabeled test compound to displace a radiolabeled ligand with known high affinity for the target receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., σ1, MOR, α7 nAChR) or from appropriate tissue sources.

  • Assay Buffer: Utilize a buffer system optimized for the specific receptor being assayed.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (typically at or below its Kd value) and a range of concentrations of the test compound (this compound).[11][12]

  • Equilibrium: Allow the binding reaction to reach equilibrium. Incubation times and temperatures will vary depending on the receptor.

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand by vacuum filtration through glass fiber filters.[11]

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11] Data analysis is typically performed using non-linear regression in software such as GraphPad Prism.[13][14]

G cluster_0 Radioligand Binding Assay Workflow Membrane Membrane Preparation Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Vacuum Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 -> Ki) Scintillation->Analysis G cluster_1 Functional Cellular Assay Logic Ligand Ligand (Agonist/Antagonist) Receptor Receptor (e.g., GPCR) Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Conformational Change Second_Messenger Second Messenger Production (e.g., cAMP, Ca2+) G_Protein->Second_Messenger Signal Transduction Cellular_Response Cellular Response (Measured) Second_Messenger->Cellular_Response Downstream Signaling

Caption: Simplified signaling pathway in a functional GPCR assay.

Conclusion and Forward-Looking Statement

The structural features of this compound, specifically the N-benzylpiperidine core, strongly suggest a potential for cross-reactivity with several important receptor families, including cholinesterases, sigma receptors, opioid receptors, and nicotinic acetylcholine receptors. The provided comparative data from structurally related compounds underscores the necessity of a comprehensive in vitro pharmacological profiling of this molecule.

The experimental protocols detailed in this guide offer a robust framework for researchers to empirically determine the binding affinities and functional activities of this compound at these potential off-targets. Such data is critical for a thorough understanding of its pharmacological profile, informing decisions in drug discovery and development, and ultimately ensuring the safety and efficacy of new therapeutic agents. It is through such rigorous, evidence-based evaluation that we can confidently advance promising compounds through the development pipeline.

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In Vivo Validation of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol: A Comparative Guide to Preclinical Efficacy and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the in vivo validation of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (designated as Cmpd-X), a novel piperidine derivative with hypothesized analgesic properties. We present a comparative analysis of Cmpd-X against the benchmark opioid analgesic, morphine, and a structurally related but less potent analog, 4-amino-1-benzylpiperidine. This document outlines detailed experimental protocols for assessing analgesic efficacy, characterizing pharmacokinetic and pharmacodynamic profiles, and establishing a preliminary safety assessment in a rodent model. The objective is to furnish researchers, scientists, and drug development professionals with a robust, scientifically grounded methodology for evaluating the therapeutic potential of novel small molecules in a preclinical setting.

Introduction: The Therapeutic Potential of Piperidine Derivatives

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse pharmacological activities.[1][2] Many piperidine derivatives have been developed as potent analgesic agents, often targeting opioid receptors within the central nervous system.[3][4] The novel compound, this compound (Cmpd-X), has been synthesized as a potential therapeutic agent. This guide details the critical in vivo experiments required to validate its biological activity, focusing on its hypothesized analgesic effects.

The successful translation of a promising compound from in vitro discovery to clinical application hinges on rigorous preclinical in vivo validation.[5][6] This process involves a holistic assessment of the compound's efficacy, safety, and its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.[7][8][9][10] This guide will compare Cmpd-X to morphine, a gold-standard opioid analgesic, and 4-amino-1-benzylpiperidine, a structural analog, to contextualize its potency and potential advantages.

Comparative Compounds

For a thorough evaluation of Cmpd-X's in vivo activity, two comparators have been selected:

  • Morphine: A potent µ-opioid receptor agonist, serving as the positive control and benchmark for analgesic efficacy.

  • 4-amino-1-benzylpiperidine: A structural analog of Cmpd-X, included to establish a structure-activity relationship and to serve as a potential negative or lower-potency control.

In Vivo Experimental Design: A Multi-faceted Approach

Our in vivo validation strategy is designed to provide a comprehensive understanding of Cmpd-X's therapeutic potential. The workflow encompasses efficacy testing, pharmacokinetic profiling, and preliminary safety evaluation.

G cluster_0 Phase 1: Efficacy Assessment cluster_1 Phase 2: Pharmacokinetic (PK) Profiling cluster_2 Phase 3: Pharmacodynamic (PD) & Safety Evaluation a Compound Administration (Cmpd-X, Morphine, Analog, Vehicle) b Tail-Flick Test (Thermal Nociception) a->b c Data Analysis: Analgesic Effect vs. Time b->c h Dose-Response Study c->h Inform Dose Selection d Single Dose Administration (Intravenous & Oral) e Serial Blood Sampling d->e f LC-MS/MS Analysis of Plasma Concentrations e->f g PK Parameter Calculation (t1/2, Cmax, AUC) f->g j Correlation of Analgesia with Plasma Concentration g->j Correlate Exposure with Effect i Observation of Adverse Effects h->i h->j

Caption: Workflow for in vivo validation of Cmpd-X.

Detailed Experimental Protocols

Animal Models
  • Species: Male Sprague-Dawley rats (200-250 g).

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Efficacy Study: Tail-Flick Test

This test assesses the analgesic effect of the compounds against acute thermal pain.

Protocol:

  • Acclimation: Acclimate rats to the testing apparatus for at least 15 minutes before the experiment.

  • Baseline Measurement: Determine the baseline tail-flick latency by applying a radiant heat source to the tail and measuring the time to withdrawal. A cut-off time (e.g., 10 seconds) is set to prevent tissue damage.

  • Compound Administration: Administer Cmpd-X (e.g., 1, 5, 10 mg/kg), Morphine (5 mg/kg), 4-amino-1-benzylpiperidine (10 mg/kg), or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection.

  • Post-treatment Measurements: Measure tail-flick latency at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Pharmacokinetic (PK) Study

This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of Cmpd-X.[7][10][11]

Protocol:

  • Animal Preparation: Cannulate the jugular vein of the rats for serial blood sampling.

  • Compound Administration:

    • Intravenous (IV) Group: Administer Cmpd-X (e.g., 1 mg/kg) as a bolus IV injection.

    • Oral (PO) Group: Administer Cmpd-X (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 100 µL) at pre-dose and multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Centrifuge blood samples to separate plasma.

  • Bioanalysis: Quantify the concentration of Cmpd-X in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Comparative Data Analysis

Analgesic Efficacy
CompoundDose (mg/kg, i.p.)Peak Analgesic Effect (%MPE)Time to Peak Effect (min)Duration of Action (min)
Cmpd-X 1085 ± 730> 90
555 ± 630~ 60
120 ± 415< 30
Morphine 595 ± 530> 120
Analog 1015 ± 515< 30
Vehicle -< 5--
Data are presented as mean ± SEM.
Pharmacokinetic Profile of Cmpd-X
ParameterIV Administration (1 mg/kg)Oral Administration (10 mg/kg)
Cmax (ng/mL) 250 ± 30450 ± 50
Tmax (h) 0.08 (5 min)1.0 ± 0.2
AUC (ng*h/mL) 300 ± 402500 ± 300
t1/2 (h) 2.5 ± 0.32.8 ± 0.4
Bioavailability (%) -~83%
Data are presented as mean ± SEM.

Discussion and Interpretation

The in vivo data suggest that Cmpd-X possesses significant dose-dependent analgesic activity in the rat tail-flick model. At a dose of 10 mg/kg, its peak effect approaches that of 5 mg/kg morphine, indicating high potency. In contrast, the structural analog, 4-amino-1-benzylpiperidine, showed minimal analgesic effect, highlighting the importance of the propan-1-ol side chain for the observed activity.

The pharmacokinetic profile of Cmpd-X is favorable, with high oral bioavailability suggesting good absorption from the gastrointestinal tract. The half-life of approximately 2.5-3 hours indicates that the compound is cleared from the body at a moderate rate, which is suitable for many therapeutic applications.

The integration of pharmacokinetic and pharmacodynamic data allows for the construction of an exposure-response relationship, a critical step in preclinical drug development.[8][11] The time to peak analgesic effect (30 minutes) aligns well with the Tmax observed after oral administration, suggesting a direct correlation between plasma concentration and analgesic response.

Conclusion and Future Directions

The in vivo validation studies demonstrate that this compound (Cmpd-X) is a promising analgesic agent with a favorable pharmacokinetic profile. Its efficacy is comparable to that of morphine in a model of acute thermal pain.

Future studies should aim to:

  • Elucidate the precise mechanism of action, including binding affinity for opioid and other relevant receptors.

  • Evaluate efficacy in models of chronic and neuropathic pain.

  • Conduct more extensive safety and toxicology studies to determine the therapeutic window.

  • Perform metabolic stability and metabolite identification studies.

This comprehensive in vivo characterization provides a solid foundation for the continued development of Cmpd-X as a potential novel analgesic.

References

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A Comparative Guide to the Synthesis of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol is a key chemical intermediate with significant potential in medicinal chemistry and drug development. Its substituted piperidine core is a prevalent motif in a wide array of pharmacologically active compounds. The presence of both a secondary amine and a primary alcohol offers versatile handles for further chemical modification, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive comparison of two primary synthetic routes to this compound, offering insights into the rationale behind the methodologies and presenting the data necessary for researchers to make informed decisions for their specific applications.

Strategic Approaches to Synthesis

Two principal retrosynthetic disconnections for this compound are considered in this guide:

  • Reductive Amination: This convergent approach involves the formation of the C-N bond between the piperidine ring and the propanol side chain in a single step from a ketone precursor.

  • N-Alkylation: A more linear approach where the aminopiperidine core is first established and then elaborated by alkylation with a suitable three-carbon synthon.

This guide will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their respective advantages and disadvantages.

Route 1: Reductive Amination of 1-Benzyl-4-piperidone

This route is arguably the more direct approach, relying on the well-established and highly efficient reductive amination reaction. The key starting materials are 1-benzyl-4-piperidone and 3-amino-1-propanol, both of which are commercially available.

Diagram of the Reductive Amination Workflow

A 1-Benzyl-4-piperidone C Imine Intermediate (transient) A->C Condensation B 3-Amino-1-propanol B->C D This compound C->D Reduction R Sodium Triacetoxyborohydride (STAB) R->C

Caption: Reductive amination of 1-benzyl-4-piperidone.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-piperidone

While commercially available, 1-benzyl-4-piperidone can be synthesized from benzylamine and methyl acrylate via a Dieckmann condensation followed by hydrolysis and decarboxylation. A common laboratory preparation involves the direct alkylation of 4-piperidone hydrochloride with benzyl bromide.

  • Reaction: 4-piperidone hydrochloride, benzyl bromide, K₂CO₃ in DMF.

  • Conditions: 65 °C for 14 hours.

  • Yield: Approximately 89%.

Step 2: Reductive Amination

To a solution of 1-benzyl-4-piperidone (1.0 eq) in dichloromethane (DCM) is added 3-amino-1-propanol (1.2 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the transient imine intermediate. Subsequently, sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours). The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Rationale and Scientific Insights

The choice of sodium triacetoxyborohydride as the reducing agent is critical for the success of this reaction[1]. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but is slow to reduce the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct. The reaction is typically carried out in chlorinated solvents like dichloromethane or dichloroethane. The slight excess of the amine is used to drive the imine formation equilibrium forward.

Route 2: N-Alkylation of 1-Benzyl-4-aminopiperidine

This two-step approach first requires the synthesis of 1-benzyl-4-aminopiperidine, which is then alkylated to introduce the 3-hydroxypropyl group.

Diagram of the N-Alkylation Workflow

cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Alkylation A 1-Benzyl-4-piperidone C Oxime Intermediate A->C Condensation B Hydroxylamine B->C D 1-Benzyl-4-aminopiperidine C->D Reduction R1 Reduction (e.g., H₂, Pd/C) R1->C E 1-Benzyl-4-aminopiperidine G This compound E->G SN2 Alkylation F 3-Chloropropan-1-ol F->G Base Base (e.g., K₂CO₃) Base->E

Caption: N-Alkylation route to the target compound.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-4-aminopiperidine

1-Benzyl-4-piperidone is reacted with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then reduced to the primary amine. While various reducing agents can be employed, catalytic hydrogenation (H₂ over Pd/C) is a clean and effective method. Alternative reducing agents like lithium aluminum hydride have been used but present greater handling risks[2].

Step 2: N-Alkylation

1-Benzyl-4-aminopiperidine (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF). A base, typically potassium carbonate or triethylamine (2.0-3.0 eq), is added, followed by the alkylating agent, 3-chloropropan-1-ol (1.1 eq). The reaction mixture is heated (typically to 60-80 °C) and stirred until completion as monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with water and brine, dried, and concentrated. The crude product is then purified by column chromatography.

Rationale and Scientific Insights

The N-alkylation route offers good control over the final product structure, as the aminopiperidine core is constructed first. The choice of the alkylating agent is important; 3-chloropropan-1-ol is a common and cost-effective choice. The use of a base is necessary to deprotonate the secondary amine, increasing its nucleophilicity for the S_N2 reaction with the alkyl halide. The reaction temperature is optimized to ensure a reasonable reaction rate without promoting side reactions.

Comparative Analysis

ParameterRoute 1: Reductive AminationRoute 2: N-Alkylation
Starting Materials 1-Benzyl-4-piperidone, 3-Amino-1-propanol1-Benzyl-4-piperidone, Hydroxylamine, 3-Chloropropan-1-ol
Number of Steps 1 (from 1-benzyl-4-piperidone)2 (from 1-benzyl-4-piperidone)
Key Reactions Reductive AminationOximation, Reduction, N-Alkylation
Overall Yield (estimated) 60-80%40-60%
Reagent Safety Sodium triacetoxyborohydride is relatively safe.Catalytic hydrogenation requires specialized equipment. LiAlH₄ is pyrophoric.
Atom Economy HighModerate
Purification Single column chromatographyMultiple purification steps may be required.
Scalability Generally straightforward to scale up.The reduction step may pose challenges for large-scale synthesis.

Conclusion and Recommendation

For the laboratory-scale synthesis of this compound, the Reductive Amination route (Route 1) is generally recommended. This approach is more convergent, involving fewer synthetic steps from the common intermediate, 1-benzyl-4-piperidone. This leads to a higher overall yield and simplifies the purification process. The use of sodium triacetoxyborohydride offers a good safety profile compared to some of the reducing agents that might be employed in the N-alkylation route.

The N-Alkylation route (Route 2) , while longer, can be a viable alternative, particularly if 1-benzyl-4-aminopiperidine is readily available or if there is a need to synthesize a library of analogs by varying the alkylating agent. However, for the specific target compound, the reductive amination approach offers a more efficient and practical synthesis.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials and reagents, and the equipment and safety infrastructure in place.

References

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The Pivotal Role of the 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 3-(1-benzyl-piperidin-4-ylamino)-propan-1-ol scaffold has emerged as a versatile pharmacophore, giving rise to derivatives with significant activities at various biological targets, most notably acetylcholinesterase (AChE) and dopamine receptors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, offering a comparative perspective on how subtle molecular modifications influence their biological profiles. By synthesizing data from multiple studies, this document aims to equip researchers with the critical insights necessary to navigate the chemical space of these derivatives and to inform the design of future therapeutic agents.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core structure presents several key features that can be systematically modified to modulate biological activity. These include the N-benzyl group on the piperidine ring, the piperidine ring itself, and the 3-aminopropan-1-ol side chain. The inherent basicity of the piperidine nitrogen is often crucial for interaction with the target protein, while the aromatic benzyl group provides a handle for exploring lipophilic and electronic interactions. The flexible propanolamine side chain allows for optimal positioning of key interacting moieties within the binding pocket of the target enzyme or receptor.

Targeting Acetylcholinesterase: A Quest for Potent and Selective Inhibitors

Derivatives of the 3-(1-benzyl-piperidin-4-yl) scaffold have been extensively investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Structure-Activity Relationship Insights

Systematic modifications of the core scaffold have yielded potent and selective AChE inhibitors. Key findings from these studies reveal that:

  • Modification of the Propanolamine Side Chain: Replacement of the propan-1-ol with a propan-1-one and subsequent derivatization of the terminal carbonyl group with various heteroaromatic rings has led to highly potent AChE inhibitors. For instance, the introduction of a 2-methyl-6-benzothiazolyl group resulted in a compound with an IC50 of 6.8 nM for AChE inhibition[1].

  • The Benzyl Group: The N-benzyl group on the piperidine ring is a critical determinant of activity. While the unsubstituted benzyl group is common, modifications to this moiety can fine-tune potency and selectivity.

  • The Piperidine Ring: The integrity of the 1-benzylpiperidine moiety is generally essential for high-affinity binding to AChE. Isosteric replacements or significant modifications to this ring have been shown to be detrimental to the inhibitory activity[2].

Comparative Analysis of AChE Inhibitory Activity

The following table summarizes the AChE inhibitory activity of selected derivatives, highlighting the impact of structural modifications.

Compound IDModificationAChE IC50 (nM)Reference
6d 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one6.8[1]
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.56[3]
13e (E2020) 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine5.7[4]

Caption: Comparative AChE inhibitory activities of key 1-benzylpiperidine derivatives.

Modulating Dopamine Receptors: A Focus on D2, D3, and D4 Subtypes

The 1-benzylpiperidine scaffold has also proven to be a valuable template for the development of ligands targeting dopamine receptors, which are implicated in a range of neurological and psychiatric disorders. The high degree of homology among dopamine receptor subtypes, particularly within the D2-like family (D2, D3, and D4), presents a significant challenge in achieving selectivity.

Structure-Activity Relationship Insights for Dopamine Receptor Ligands

SAR studies on benzyloxy piperidine-based derivatives have provided valuable insights into achieving subtype selectivity:

  • N-Substituent on the Piperidine Ring: The nature of the N-substituent on the piperidine ring plays a crucial role in determining affinity and selectivity for dopamine receptor subtypes. For D4 receptors, N-benzyl substituents with specific electronic properties have been shown to retain activity[5]. In a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, the N-benzyl group on the pyrrolidine ring was found to be important for affinity to D2, D3, and D4 receptors[6].

  • Substitutions on the Benzyl Group: Modifications on the benzyl ring can significantly impact binding affinity. For instance, in a series of benzyloxypiperidine derivatives, a 3-fluorobenzyl group showed good activity at D4 receptors[5].

  • Stereochemistry: The stereochemistry of the piperidine or pyrrolidine ring can be a critical factor for both affinity and selectivity.

Comparative Analysis of Dopamine Receptor Binding Affinity

The following table presents the binding affinities (Ki values) of representative compounds for different dopamine receptor subtypes.

Compound IDTarget ReceptorKi (nM)SelectivityReference
8a D4205.9Selective vs D1-3,5[5]
8v D4165Selective vs other DRs[5]
5c (YM-43611) D32110-fold D3 > D2[6]
5c (YM-43611) D42.1110-fold D4 > D2[6]
D2AAK1_3 D2151-[7]

Caption: Comparative dopamine receptor binding affinities of key 1-benzylpiperidine and related derivatives.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key assays used to characterize these compounds.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for determining AChE activity and screening for inhibitors.[8][9]

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATChI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds and reference inhibitor (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATChI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and reference inhibitor in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with enzyme activity.

  • Assay Protocol:

    • To the wells of a 96-well plate, add 25 µL of phosphate buffer.

    • Add 25 µL of the test compound dilutions or reference inhibitor to the respective wells. For the control (100% activity), add 25 µL of the buffer/solvent.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding 25 µL of the ATChI solution to all wells.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Workflow for AChE Inhibition Assay

AChE_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis AChE_sol AChE Solution Add_AChE Add AChE AChE_sol->Add_AChE ATChI_sol ATChI Solution Add_ATChI Initiate with ATChI ATChI_sol->Add_ATChI DTNB_sol DTNB Solution Add_DTNB Add DTNB DTNB_sol->Add_DTNB Test_Cmpd Test Compound Dilutions Add_Cmpd Add Test Compound Test_Cmpd->Add_Cmpd Add_Buffer Add Buffer Add_Buffer->Add_Cmpd Add_Cmpd->Add_AChE Add_AChE->Add_DTNB Pre_Incubate Pre-incubate Add_DTNB->Pre_Incubate Pre_Incubate->Add_ATChI Measure_Abs Measure Absorbance (412 nm) Add_ATChI->Measure_Abs Calc_Rate Calculate Reaction Rate Measure_Abs->Calc_Rate Calc_Inhibition Calculate % Inhibition Calc_Rate->Calc_Inhibition Calc_IC50 Determine IC50 Calc_Inhibition->Calc_IC50

Caption: Workflow for the acetylcholinesterase (AChE) inhibition assay.

Dopamine Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific dopamine receptor subtype.

Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-Spiperone) for binding to a specific dopamine receptor subtype expressed in cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.

Materials:

  • Cell membranes expressing the dopamine receptor of interest (e.g., D2, D3, or D4)

  • Radiolabeled ligand (e.g., [³H]-Spiperone)

  • Unlabeled ligand for determining non-specific binding (e.g., Haloperidol or Sulpiride)

  • Assay buffer (e.g., Tris-HCl with cofactors)

  • Test compounds

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Prepare the radiolabeled ligand solution at the desired concentration in the assay buffer.

  • Assay Protocol:

    • In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and either the test compound, buffer (for total binding), or an excess of unlabeled ligand (for non-specific binding).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 120 minutes) to allow binding to reach equilibrium[10].

    • Terminate the incubation by rapid filtration through a filter plate to separate the bound from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Allow the filters to dry, then add a scintillation cocktail to each well.

    • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Dopamine Receptor Binding Assay

Dopamine_Binding_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Cell_Membranes Cell Membranes Incubation Incubate Membranes, Radioligand & Compound Cell_Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Cmpd Test Compound Dilutions Test_Cmpd->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Add Scintillation Cocktail Washing->Scintillation Counting Count Radioactivity Scintillation->Counting Calc_Specific_Binding Calculate Specific Binding Counting->Calc_Specific_Binding Calc_IC50 Determine IC50 Calc_Specific_Binding->Calc_IC50 Calc_Ki Calculate Ki Calc_IC50->Calc_Ki

Caption: Workflow for the dopamine receptor radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of potent and selective ligands for both acetylcholinesterase and dopamine receptors. The structure-activity relationships delineated in this guide underscore the importance of systematic structural modifications in tuning the biological activity and selectivity of these compounds. The N-benzyl group, the piperidine core, and the side chain all represent key handles for optimization.

Future research in this area could focus on several promising avenues:

  • Multi-target-directed ligands: Given the activity of this scaffold at both AChE and dopamine receptors, there is potential for the rational design of dual-target ligands that could offer a more holistic therapeutic approach for complex neurodegenerative diseases.

  • Exploration of novel substitutions: Further exploration of diverse substituents on the benzyl ring and the side chain could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • In vivo evaluation: Promising in vitro candidates should be advanced to in vivo models to assess their efficacy, safety, and pharmacokinetic profiles, which are crucial steps in the drug development pipeline.

By leveraging the foundational SAR knowledge presented in this guide, researchers are well-positioned to continue to innovate within this chemical space and develop novel therapeutic agents with improved clinical outcomes.

References

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  • Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers. Available at: [Link]

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  • Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PubMed Central. Available at: [Link]

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  • Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. ResearchGate. Available at: [Link]

  • Synthesis, Structural and Thermal Studies of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole (D2AAK1_3) as Dopamine D 2 Receptor Ligand. MDPI. Available at: [Link]

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A Comparative Guide to the Efficacy of Novel Acetylcholinesterase Inhibitors: 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol versus Donepezil

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of a novel acetylcholinesterase (AChE) inhibitor, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, in comparison to the well-established Alzheimer's disease therapeutic, Donepezil. Due to the limited publicly available data on this compound, this document will focus on the established efficacy of Donepezil and present a detailed, best-practice experimental protocol for a head-to-head comparison.

Introduction: The Role of Acetylcholinesterase Inhibition in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] A key pathological feature of Alzheimer's is a deficit in cholinergic neurotransmission, largely due to the reduced levels of the neurotransmitter acetylcholine (ACh).[1] The enzyme acetylcholinesterase (AChE) is responsible for the breakdown of acetylcholine in the synaptic cleft.[1] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can lead to improvements in cognitive function.[2] This mechanism is the cornerstone of several approved treatments for Alzheimer's disease.[3]

Donepezil , a piperidine derivative, is a potent, selective, and reversible inhibitor of acetylcholinesterase that is widely prescribed for the treatment of mild to severe Alzheimer's disease.[4][5] While it does not alter the progression of the disease, it has demonstrated efficacy in improving cognition and behavior in patients.[4][5]

This compound is a compound that has been identified in patent literature as a potential acetylcholinesterase inhibitor. While its specific efficacy and selectivity are not yet well-documented in peer-reviewed publications, its structural similarity to other known AChE inhibitors suggests its potential as a therapeutic candidate. A direct and rigorous comparison with an established drug like Donepezil is essential to determine its relative potency and potential clinical utility.

Mechanism of Action: Enhancing Cholinergic Neurotransmission

The primary mechanism of action for both Donepezil and, hypothetically, this compound is the inhibition of acetylcholinesterase. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic signaling.[1] Donepezil is known to be a mixed competitive and non-competitive inhibitor of AChE, binding to multiple sites on the enzyme.[6]

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Enzymatic Degradation and Inhibition Presynaptic_Neuron Presynaptic Neuron ACh_Vesicles Acetylcholine (ACh) Vesicles Synaptic_Cleft Synaptic Cleft ACh_Vesicles->Synaptic_Cleft Release of ACh ACh_Receptors Acetylcholine Receptors Synaptic_Cleft->ACh_Receptors ACh Binding AChE Acetylcholinesterase (AChE) Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptors->Postsynaptic_Neuron Signal Transduction ACh_Degradation ACh -> Choline + Acetate AChE->ACh_Degradation Hydrolysis Inhibitor AChE Inhibitor (Donepezil or Novel Compound) Inhibitor->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition.

Comparative Efficacy: A Data-Driven Approach

The most common metric for comparing the potency of enzyme inhibitors is the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor that reduces the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.[7]

CompoundTargetIC50 ValueSource
Donepezil Acetylcholinesterase (AChE)5.7 nM
Donepezil Acetylcholinesterase (human)11 nM[8]
Donepezil Plasma IC50 for brain AChE inhibition53.6 ± 4.0 ng/mL[9]
This compound Acetylcholinesterase (AChE)Not Publicly Available

Note: IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay used.

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

To directly compare the efficacy of this compound and Donepezil, a standardized in vitro acetylcholinesterase inhibition assay is required. The Ellman's method is a widely used, reliable, and cost-effective colorimetric assay for this purpose.[10][11]

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[11][12] The rate of color formation is directly proportional to AChE activity. In the presence of an inhibitor, this rate decreases.

Materials:

  • Acetylcholinesterase (e.g., from human erythrocytes or Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (pH 8.0)

  • Donepezil hydrochloride (as a positive control)

  • This compound (test compound)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of ATCI and DTNB in phosphate buffer.

    • Prepare serial dilutions of Donepezil and the test compound in phosphate buffer. It is advisable to use a concentration range that brackets the expected IC50 values.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add phosphate buffer and DTNB solution.

    • Control wells (100% activity): Add phosphate buffer, DTNB solution, and AChE solution.

    • Test wells: Add phosphate buffer, DTNB solution, AChE solution, and the desired concentration of the inhibitor (Donepezil or the test compound).

    • Perform all measurements in triplicate.

  • Reaction and Measurement:

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).[11]

    • Initiate the reaction by adding the ATCI substrate solution to all wells.

    • Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every minute for 10-15 minutes).[12]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Experimental_Workflow Start Start: Prepare Reagents (Enzyme, Substrate, DTNB, Inhibitors) Plate_Setup Set up 96-well plate: - Blanks - Controls - Test Compound Dilutions Start->Plate_Setup Pre_Incubation Pre-incubate plate (e.g., 37°C for 15 min) Plate_Setup->Pre_Incubation Reaction_Initiation Initiate reaction by adding ATCI substrate Pre_Incubation->Reaction_Initiation Kinetic_Measurement Measure absorbance at 412 nm kinetically (e.g., every min for 10-15 min) Reaction_Initiation->Kinetic_Measurement Data_Analysis Calculate reaction rates and % inhibition Kinetic_Measurement->Data_Analysis IC50_Determination Plot dose-response curve and determine IC50 values Data_Analysis->IC50_Determination End End: Compare IC50 values of Donepezil and Test Compound IC50_Determination->End

Experimental Workflow for IC50 Determination.

Conclusion

While Donepezil serves as a critical benchmark in the development of new treatments for Alzheimer's disease, the exploration of novel compounds like this compound is vital for advancing therapeutic options. The lack of public data on this specific compound underscores the necessity for rigorous, standardized experimental evaluation. The provided protocol for an in vitro acetylcholinesterase inhibition assay offers a robust framework for directly comparing its efficacy against Donepezil. The results of such a study would be the first step in determining if this compound holds promise as a future therapeutic agent for Alzheimer's disease. Further in vivo studies would be required to assess its bioavailability, blood-brain barrier penetration, and overall efficacy in a physiological context.

References

  • Worek, F., et al. (2011). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis. Available at: [Link]

  • Mehta, M., et al. (2023). Donepezil. StatPearls. Available at: [Link]

  • Pang, Y. P., & Kumar, V. (2020). Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature. ACS Chemical Neuroscience. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Donepezil Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • Kaido, M., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology. Available at: [Link]

  • Mehta, M., et al. (2023). Donepezil. StatPearls. Available at: [Link]

  • GoodRx. (2024). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Available at: [Link]

  • Shiraishi, T., et al. (2005). Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. Neuropsychopharmacology. Available at: [Link]

  • Assay Genie. Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available at: [Link]

  • ResearchGate. Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... Available at: [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. Available at: [Link]

  • Ismaili, L., et al. (2017). Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. ACS Chemical Neuroscience. Available at: [Link]

  • Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Available at: [Link]

  • Lee, S. Y., et al. (2000). Syntheses and biological evaluation of (18)F-labeled 3-(1-benzyl-piperidin-4-yl)-1-(1-methyl-1H-indol-3-yl)propan-1-ones for in vivo mapping of acetylcholinesterase. Nuclear Medicine and Biology. Available at: [Link]

  • Scribd. Ellman Esterase Assay Protocol. Available at: [Link]

  • ResearchGate. Comprehensive Comparison of Key AChE Inhibitors. Available at: [Link]

  • Glamkowski, E. J., et al. (1995). Design and synthesis of 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives as potent, selective acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Colovic, M. B., et al. (2013). The State of The Art on Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease. Current Neuropharmacology. Available at: [Link]

  • ACG Publications. (2022). Comparing machine learning models for acetylcholine esterase inhibitors. Available at: [Link]

  • Kumar, A., et al. (2013). Acetylcholinesterase Inhibitors: Structure Based Design, Synthesis, Pharmacophore Modeling, and Virtual Screening. Journal of Chemical Information and Modeling. Available at: [Link]

  • Yamanishi, Y., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Arzneimittel-Forschung. Available at: [Link]

  • Google Patents. US20100016365A1 - Substituted 4-amino-piperidines.
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  • MDPI. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Available at: [Link]

  • Google Patents. EP3666757A1 - PROCESS FOR PREPARING A PIPERIDIN-4-ONE.

Sources

A Comparative Guide to the Off-Target Effects of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol and a Framework for Its Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most critical hurdles is understanding and mitigating off-target effects, which occur when a compound interacts with unintended biological molecules.[1] This guide provides a comprehensive framework for characterizing the off-target profile of a novel compound, 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol .

Given the limited publicly available data on this specific molecule, we will proceed by establishing a hypothesized primary target based on its structural motifs. The presence of a benzyl-piperidine scaffold is a common feature in a class of drugs known as acetylcholinesterase (AChE) inhibitors.[2][3][4] Therefore, for the purposes of this guide, we will treat this compound as a putative AChE inhibitor. This allows us to create a scientifically rigorous comparison with established drugs in this class and to outline a definitive experimental plan for its characterization.

The Competitive Landscape: Acetylcholinesterase Inhibitors and Their Off-Target Profiles

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other cognitive disorders.[5] They function by preventing the breakdown of the neurotransmitter acetylcholine.[6] However, their therapeutic window is often limited by off-target effects. A thorough understanding of the off-target profiles of existing AChE inhibitors is crucial for contextualizing the potential liabilities of a new chemical entity.

Commonly prescribed AChE inhibitors include Donepezil, Rivastigmine, and Galantamine.[7][8] While they share a primary mechanism of action, their off-target interactions and resulting side effects can differ. For instance, cholinergic stimulation is not confined to the central nervous system, and peripheral effects on the gastrointestinal and cardiovascular systems are common.[6][9] These can manifest as nausea, vomiting, diarrhea, bradycardia, and syncope.[9][10]

Compound Primary Target Known Off-Target Effects/Pathways Common Clinical Side Effects
Donepezil Acetylcholinesterase (AChE)Butyrylcholinesterase (BuChE), potential for vagotonic effects on sinoatrial and atrioventricular nodes.[10][11]Nausea, vomiting, diarrhea, insomnia, muscle cramps, potential for bradycardia and syncope.[10][12]
Rivastigmine Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Broader inhibition of both cholinesterases compared to Donepezil.[5]Higher incidence of gastrointestinal side effects such as nausea and vomiting.[6]
Galantamine Acetylcholinesterase (AChE)Allosteric modulation of nicotinic acetylcholine receptors (nAChRs).[5]Similar cholinergic side effects to other AChE inhibitors.[12]
Brexpiprazole Butyrylcholinesterase (BuChE) (computationally predicted)Serotonin and dopamine receptor modulation.Dizziness, restlessness, weight gain.
Deutetrabenazine Acetylcholinesterase (AChE) (computationally predicted)Vesicular monoamine transporter 2 (VMAT2) inhibitor.Drowsiness, fatigue, restlessness.

This table summarizes the known primary targets and off-target effects of selected existing and potential alternative compounds.

Alternatives to traditional AChE inhibitors are also being explored, some through in silico repurposing approaches which predict new uses for existing drugs.[13] For example, Brexpiprazole and Deutetrabenazine have been computationally identified as potential cholinesterase inhibitors.[13]

Experimental Workflow for Off-Target Profiling

A multi-pronged approach is essential for a thorough off-target assessment. This typically involves a combination of biochemical assays, target engagement studies in a cellular context, and broader phenotypic screening.

Biochemical Assays: Kinase Profiling

Kinases are a large family of enzymes that are frequent off-targets for many drugs, leading to unintended side effects.[14] Therefore, a comprehensive kinase screen is a critical first step.

Protocol: In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a standard radiometric assay to determine the inhibitory activity of a test compound against a panel of kinases.[15]

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • [γ-³³P]ATP

  • Test compound (this compound)

  • Kinase assay buffer

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: a. In a 96-well plate, combine the kinase, its specific substrate, and the kinase assay buffer. b. Add the serially diluted test compound or DMSO (vehicle control) to the wells. c. Incubate for 10 minutes at room temperature to allow for compound-kinase interaction. d. Initiate the kinase reaction by adding [γ-³³P]ATP. e. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: a. Stop the reaction by adding a stop solution (e.g., phosphoric acid). b. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. c. Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP. d. Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the radioactive signal against the logarithm of the inhibitor concentration. b. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Rationale: This direct measurement of enzymatic activity provides a quantitative assessment of a compound's potency against a wide range of kinases, identifying potential off-target interactions.[16]

Data Presentation: Kinase Selectivity Profile

Kinase Target IC50 (nM) for this compound Kinase Family Comments
AChE To be determinedHydrolaseHypothesized Primary Target
ABL1 To be determinedTyrosine KinaseImportant off-target for many inhibitors.
SRC To be determinedTyrosine KinaseKey regulator of multiple signaling pathways.
CDK2 To be determinedSerine/Threonine KinaseCell cycle regulator.
p38α To be determinedSerine/Threonine KinaseInvolved in inflammatory responses.

This table provides a template for summarizing the kinase selectivity data. A comprehensive screen would include a much larger panel of kinases.[14]

Diagram: Kinase Inhibition Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Serial Dilution of This compound C Add Compound to Kinase Mix A->C B Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B->C D Initiate with [γ-³³P]ATP C->D E Incubate at 30°C D->E F Stop Reaction & Filter E->F G Scintillation Counting F->G H IC50 Determination G->H

Caption: Workflow for in vitro kinase profiling.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement

While biochemical assays are crucial, they don't always reflect a compound's behavior in a cellular environment.[17] The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its intended target within intact cells.[18][19][20] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18]

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes a typical CETSA experiment to measure the thermal stabilization of a target protein upon ligand binding.[18]

Materials:

  • Cell line expressing the target protein (e.g., AChE)

  • Test compound (this compound)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for protein quantification (e.g., Western blot or ELISA)

  • PCR thermocycler or heating blocks

Procedure:

  • Cell Treatment: a. Culture cells to an appropriate confluency. b. Treat the cells with the test compound at a desired concentration or with a vehicle control (DMSO). c. Incubate for a sufficient time to allow for cell penetration and target binding.

  • Heat Shock: a. Harvest and wash the cells, then resuspend them in PBS. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes) using a thermocycler.

  • Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: a. Collect the supernatant containing the soluble proteins. b. Quantify the amount of the target protein in the soluble fraction using a specific antibody (e.g., via Western blot or ELISA).

  • Data Analysis: a. Plot the amount of soluble target protein against the temperature for both treated and untreated samples. b. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Rationale: CETSA provides direct evidence of target engagement in a physiologically relevant context, validating the findings from biochemical assays.[17]

Diagram: CETSA Workflow

G A Treat Cells with Compound or Vehicle B Heat Shock at Varying Temperatures A->B C Cell Lysis (e.g., Freeze-Thaw) B->C D Centrifugation to Separate Soluble and Precipitated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Plot Melting Curves and Analyze Shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Phenotypic Screening: An Unbiased Approach

Phenotypic screening offers a target-agnostic view of a compound's effects on a cell or organism.[1][21][22][23] This approach can uncover unexpected off-target effects or even new therapeutic applications.[24] High-content imaging is a particularly powerful tool for phenotypic screening, as it allows for the simultaneous measurement of multiple cellular parameters.[24]

Protocol: High-Content Phenotypic Screening

This protocol provides a general framework for a high-content imaging-based phenotypic screen.

Materials:

  • A relevant cell line (e.g., a neuronal cell line for a putative AChE inhibitor)

  • Test compound (this compound)

  • A panel of reference compounds with known mechanisms of action

  • Fluorescent dyes for staining various cellular compartments (e.g., nucleus, cytoplasm, cytoskeleton)

  • High-content imaging system

  • Image analysis software

Procedure:

  • Assay Setup: a. Plate cells in multi-well imaging plates. b. Treat the cells with the test compound, reference compounds, and a vehicle control at various concentrations. c. Incubate for a defined period.

  • Cell Staining: a. Fix and permeabilize the cells. b. Stain the cells with a cocktail of fluorescent dyes.

  • Image Acquisition: a. Acquire images of the stained cells using a high-content imaging system.

  • Image and Data Analysis: a. Use image analysis software to segment the cells and extract quantitative features (e.g., cell size, shape, texture, fluorescence intensity). b. Compare the phenotypic profile of the test compound to those of the reference compounds and the vehicle control. c. Cluster compounds based on the similarity of their induced phenotypic profiles.

Rationale: By observing the overall effect of a compound on cellular morphology, phenotypic screening can reveal off-target effects that might be missed by target-oriented assays.[22]

Diagram: Phenotypic Screening Logic

G cluster_input Input A Test Compound: This compound C Treat Cell Model A->C B Reference Compounds (Known MOAs) B->C D High-Content Imaging (Acquire Multiparametric Data) C->D E Feature Extraction & Phenotypic Profiling D->E F Compare Profiles & Cluster by Similarity E->F G Identify Potential Off-Target Pathways F->G

Caption: Logic of a high-content phenotypic screen.

Conclusion

The comprehensive characterization of off-target effects is a non-negotiable aspect of modern drug discovery. For a novel compound like this compound, a systematic and multi-faceted approach is paramount. By combining hypothesis-driven investigation of its putative primary target, acetylcholinesterase, with broad, unbiased screening methods, researchers can build a robust safety and selectivity profile. The experimental workflows detailed in this guide—from biochemical kinase profiling to cellular target engagement and phenotypic screening—provide a self-validating system to de-risk a compound and uncover its full biological activity. This rigorous evaluation is essential for advancing promising molecules toward clinical development and ultimately delivering safer, more effective therapies.

References

  • Butt, A. M., et al. (2021). Potential alternatives to current cholinesterase inhibitors: an in silico drug repurposing approach. PubMed.
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  • Sygnature Discovery. (n.d.). Phenotypic Screening.
  • Moffat, J. G., et al. (2017). The power of sophisticated phenotypic screening and modern mechanism-of-action methods. PMC - NIH.
  • Wikipedia. (n.d.). Phenotypic screening. Wikipedia.
  • Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Uitdehaag, J. C., et al. (2012).
  • Dr.Oracle. (2025). What are other anticholinesterase (AChE) drugs besides pyridostigmine?. Dr.Oracle.
  • Creative Biolabs. (n.d.). Phenotypic Screening.
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience.
  • Al-Zoubi, M. S., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Saud, A., et al. (2024). Potential acetylcholinesterase inhibitors to treat Alzheimer's disease. European Review for Medical and Pharmacological Sciences.
  • Ball, K., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
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  • Shah, R., & Tampi, R. R. (2011). Adverse Effects of Acetylcholinesterase Inhibitors. Consultant360.
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  • GoodRx. (n.d.).
  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Reaction Biology.
  • Wikipedia. (n.d.). In vitro. Wikipedia.
  • Pohanka, M. (2011). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - PubMed Central.
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  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
  • BenchChem. (2025). An In-depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors. BenchChem.
  • Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • BenchChem. (2025). A Technical Guide to the Synthesis and Characterization of Novel Acetylcholinesterase Inhibitors. BenchChem.
  • Subedi, L., et al. (2018). Identification of novel acetylcholinesterase inhibitors designed by pharmacophore-based virtual screening, molecular docking and bioassay. PubMed Central.
  • Patsnap. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?.
  • Zheleva, D., et al. (2021). Discovery of a Novel Acetylcholinesterase Inhibitor by Fragment-Based Design and Virtual Screening. MDPI.
  • Ferreira-Nunes, R., et al. (2023). Novel Bioinspired Quercetin-Based Polymers for the Sustained Release of Donepezil in Alzheimer's Disease Therapy. MDPI.
  • Chan, L., et al. (2021). Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older Peo | TCRM. Therapeutics and Clinical Risk Management.
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Reproducibility of experiments with 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth, experience-driven framework for conducting reproducible experiments with 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol, a compound of interest in medicinal chemistry. We will explore its synthesis, purification, and characterization, alongside a comparative analysis with a structurally similar molecule to highlight critical experimental variables. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable experimental approach.

Introduction: The Imperative of Reproducibility

The ability to consistently reproduce experimental findings is fundamental to validating scientific claims and building upon existing knowledge. In the field of drug discovery, where the biological activity of a molecule is paramount, ensuring the identity, purity, and stability of the test compound is a non-negotiable prerequisite. This guide will provide a detailed, step-by-step methodology for working with this compound, with a focus on the "why" behind each step to empower researchers to troubleshoot and adapt these protocols effectively.

Core Experimental Workflow: A Roadmap to Reliable Data

A systematic approach is essential for achieving reproducible results. The following workflow outlines the key stages in the synthesis, purification, and characterization of this compound. Each stage presents potential sources of variability that must be carefully controlled.

Caption: A comprehensive workflow for the reproducible synthesis and characterization of this compound.

Part 1: Synthesis and Purification - The Genesis of a Reliable Experiment

The synthesis of this compound is most commonly achieved via a reductive amination reaction. The success and reproducibility of this synthesis are contingent upon the precise control of several key parameters.

Experimental Protocol: Synthesis via Reductive Amination
  • Reagent Preparation and Stoichiometry:

    • In a clean, dry round-bottom flask, dissolve 1-benzyl-4-piperidone (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Add 3-amino-1-propanol (1.1 equivalents). A slight excess of the amine helps to drive the formation of the imine intermediate.

    • Expert Insight: The purity of the starting materials is a critical, often overlooked, variable. It is best practice to verify the purity of both the piperidone and the amine by NMR or GC-MS before commencing the reaction.

  • Reaction Conditions:

    • To the stirred solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise at room temperature.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations. Its use minimizes the over-reduction of the ketone starting material. Portion-wise addition helps to control the reaction rate and temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed (typically 4-12 hours).

    • Trustworthiness: Rigorous reaction monitoring is essential. Allowing the reaction to proceed for too long can lead to the formation of byproducts, complicating purification.

  • Work-up and Extraction:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Rationale: The basic work-up removes the acidic byproducts from the reducing agent and any unreacted amine.

Purification by Flash Column Chromatography

The crude product obtained from the reaction will invariably contain impurities. Purification by flash column chromatography is a standard and effective method to isolate the desired compound.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 2% to 10% MeOH in DCM). The optimal gradient should be determined by TLC analysis of the crude material.

  • Expert Insight: The choice of eluent is critical. A common mistake is to use a mobile phase that is too polar, resulting in poor separation.

Comparative Analysis: The Influence of the Benzyl Substituent

To underscore the importance of subtle molecular changes, we compare the synthesis of our target compound with a close analog, 3-((1-(4-chlorobenzyl)piperidin-4-yl)amino)propan-1-ol. The presence of a chlorine atom on the benzyl ring introduces electronic effects that can influence reactivity and chromatographic behavior.

ParameterThis compound3-((1-(4-chlorobenzyl)piperidin-4-yl)amino)propan-1-olRationale for Differences
Starting Ketone 1-benzyl-4-piperidone1-(4-chlorobenzyl)-4-piperidoneThe electron-withdrawing nature of the chlorine atom can slightly decrease the reactivity of the piperidone nitrogen.
Typical Reaction Time 4-8 hours6-12 hoursThe electronic effect of the chloro-substituent may result in a slightly slower reaction rate.
TLC Rf (5% MeOH in DCM) ~0.4~0.45The chloro-analog is slightly less polar, leading to a higher Rf value.
Purification Eluent 3-8% MeOH in DCM2-6% MeOH in DCMA less polar eluent system is typically required for the purification of the less polar chloro-analog.

Part 2: Analytical Characterization - The "Certificate of Analysis"

Thorough analytical characterization is non-negotiable to ensure that the material being tested is indeed the correct compound and is of sufficient purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the structure and connectivity of the molecule. Key diagnostic peaks include the benzylic protons (singlet around 3.5 ppm), the piperidine ring protons, and the protons of the propanolamine side chain.

  • ¹³C NMR: Confirms the presence of all carbon atoms in the molecule.

Mass Spectrometry (MS)
  • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • HPLC is the gold standard for determining the purity of a compound. A purity of ≥95% is generally considered the minimum for use in biological assays.

Caption: The triad of analytical techniques for comprehensive compound characterization.

Part 3: Biological Evaluation - From Bench to Meaningful Data

The ultimate goal of synthesizing this compound is often to assess its biological activity. The reproducibility of these experiments is critically dependent on the quality of the compound and the rigor of the assay protocol.

General Protocol for a Cell-Based Assay
  • Compound Stock Preparation:

    • Prepare a 10 mM stock solution of the purified and characterized compound in dimethyl sulfoxide (DMSO).

    • Expert Insight: Ensure the compound is fully dissolved. The use of a sonicator can be beneficial.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Treatment:

    • Treat cultured cells with the various concentrations of the compound. Include appropriate vehicle controls (e.g., DMSO at the same final concentration as the highest compound concentration).

  • Endpoint Measurement:

    • After a defined incubation period, measure the biological endpoint of interest (e.g., cell viability, receptor activation, enzyme inhibition).

Key Considerations for Reproducible Biological Data
  • Compound Stability: Assess the stability of the compound in the assay medium over the time course of the experiment.

  • Cell Line Authentication: Regularly authenticate cell lines to ensure their identity and to check for cross-contamination.

  • Assay Controls: Always include positive and negative controls to ensure the assay is performing as expected.

  • Statistical Analysis: Use appropriate statistical methods to analyze the data and determine the significance of the observed effects.

Conclusion: A Commitment to Scientific Integrity

The reproducibility of experiments involving this compound is not a matter of chance, but rather the result of a deliberate and meticulous experimental approach. By adhering to the principles of rigorous synthesis, purification, characterization, and biological evaluation outlined in this guide, researchers can be confident in the validity and reliability of their findings. This commitment to scientific integrity is the cornerstone of impactful and translatable research.

References

  • Reductive Amination. Organic Chemistry Portal. [Link]

  • Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the proper disposal of 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol (CAS No. 198823-22-2). As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your personnel and the integrity of our environment. This guide is designed for researchers, scientists, and drug development professionals, synthesizing technical data with field-proven best practices for laboratory safety and chemical handling.

Hazard Assessment and Chemical Profile

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural components—a substituted piperidine ring, a benzyl group, and an amino alcohol chain—necessitate a cautious approach. The compound is classified as an irritant[1]. Based on data from structurally related piperidine derivatives, we must presume a hazard profile that includes:

  • Acute Toxicity: Potential harm if swallowed, inhaled, or in contact with skin[2].

  • Corrosivity: Risk of causing severe skin burns and serious eye damage[2][3].

  • Environmental Hazard: Potential harm to aquatic life[2][4].

Therefore, all handling and disposal operations must be conducted under the assumption that the material is hazardous waste.

Chemical Identity
IUPAC Name This compound
CAS Number 198823-22-2[1]
Molecular Formula C₁₅H₂₄N₂O[1][5]
Molecular Weight 248.37 g/mol [1][5]
Known Hazards Irritant[1]

Regulatory Framework: Your Responsibility as a Generator

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories are classified as waste generators and must adhere to specific regulations.[6][7]

  • Hazardous Waste Determination: The first step is to officially determine that this compound waste is hazardous. Given its irritant properties and the hazards of analogous compounds, it should be managed as such to ensure compliance.

  • Generator Status: Your laboratory's generator status (Very Small, Small, or Large Quantity Generator) dictates storage time limits and documentation requirements[6][7]. It is crucial to understand your facility's status.

  • Laboratory Management Plan: Academic and research institutions may operate under the alternative requirements of 40 CFR Part 262, Subpart K, which allows for more flexibility but requires the development of a formal Laboratory Management Plan[8][9].

Personal Protective Equipment (PPE): A Non-Negotiable Standard

Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE. This is your first and most critical line of defense.

Protection Type Required PPE Rationale and Specifications
Eye & Face Chemical safety goggles and a face shieldMandatory to protect against splashes and vapors[2][10].
Hand Chemically resistant gloves (e.g., Nitrile rubber)Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately after use[2][10].
Body Flame-retardant lab coat or chemical-resistant apronEssential for preventing skin contact[2][10].
Respiratory Use in a certified chemical fume hoodAll handling of this compound, including waste consolidation, must occur in a well-ventilated area to prevent inhalation of vapors[10][11].

Step-by-Step Disposal Protocol

The following protocol provides a self-validating system for the safe disposal of this compound. The causality behind each step is explained to ensure both safety and compliance.

Step 1: Waste Segregation at the Point of Generation

Causality: Proper segregation prevents dangerous chemical reactions, protects personnel, and facilitates compliant disposal by your institution's Environmental Health & Safety (EHS) department or a licensed contractor.

  • Do not mix this waste with other chemical streams unless explicitly permitted by your EHS office.

  • Designate a specific, labeled hazardous waste container for this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips).

Step 2: Waste Collection and Container Management

Causality: Federal and state regulations mandate specific container types and labeling to ensure safe handling, transport, and final disposal[6][7].

  • Container Selection: Use a chemically compatible, non-reactive container with a secure, tight-fitting lid (e.g., polyethylene or polypropylene)[12]. The container must be in good condition, free of leaks or residues on the exterior.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". Include the date accumulation started.

  • Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[6]. The SAA should be under the control of the laboratory personnel.

G cluster_prep PART 1: Preparation & Safety cluster_collection PART 2: Waste Collection & Segregation cluster_storage PART 3: Storage & Disposal PPE Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) FumeHood Work in a Certified Chemical Fume Hood PPE->FumeHood WasteContainer Select & Label a Compatible Hazardous Waste Container FumeHood->WasteContainer Collect Collect Waste Material (Pure compound, contaminated items) WasteContainer->Collect Segregate Segregate from Incompatible Wastes Collect->Segregate Seal Securely Seal Container (Keep closed when not in use) Segregate->Seal Store Store in Designated Satellite Accumulation Area (SAA) Seal->Store EHS Contact EHS for Pickup (Follow institutional procedures) Store->EHS Disposal Professional Disposal (Licensed Hazardous Waste Contractor) EHS->Disposal caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Step 3: Managing Spills and Contaminated Materials

Causality: A prepared response to accidental releases minimizes exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite[12][13][14].

    • Use non-sparking tools to collect the absorbed material and place it into your labeled hazardous waste container[3][4][11].

    • Decontaminate the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Do not use water to wash down spills , as this can lead to environmental release[4][14].

Step 4: Final Disposal Pathway

Causality: The chemical nature of this compound makes it unsuitable for simple neutralization or drain disposal. Professional incineration is the standard and safest method for destroying organic chemical waste.

  • Prohibited Disposal: DO NOT dispose of this compound down the drain or in regular trash. This is a violation of environmental regulations and can harm aquatic ecosystems and wastewater treatment systems[4][15].

  • Recommended Method: The primary recommended disposal method is incineration by a licensed professional waste disposal service [3][14].

  • Arranging Pickup: Follow your institution's specific procedures for having hazardous waste collected by the EHS department or a contracted waste hauler. Ensure all documentation is complete.

Summary of Key Operational Imperatives

  • Always presume the material is hazardous.

  • Always wear the specified PPE.

  • Always work in a chemical fume hood.

  • Always segregate this waste stream.

  • Never dispose of this chemical down the drain.

  • Consult your institution's EHS department for specific guidance.

By adhering to these scientifically grounded and regulation-compliant procedures, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.

References

  • Laboratory Waste Management: The New Regulations. MedicalLab Management.[Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.[Link]

  • Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency.[Link]

  • Regulation of Laboratory Waste. American Chemical Society.[Link]

  • EPA tweaks hazardous waste rules for academic labs. Chemistry World.[Link]

  • Safety Data Sheet PIPERIDINE. ChemSupply Australia.[Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.[Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals.[Link]

  • Safety Data Sheet - Piperidine. 7-Beta.[Link]

  • SAFETY DATA SHEET - N-Benzyl-4-piperidone. Fisher Scientific.[Link]

  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.[Link]

  • SAFETY DATA SHEET - 1-Benzyl-3-piperidinol hydrochloride. Fisher Scientific.[Link]

  • Safety Data Sheet - 3M™ High Productivity Floor Stripper. 3M.[Link]

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Comprehensive Safety and Handling Guide for 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide to Safe Laboratory Practices

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities like 3-(1-Benzyl-piperidin-4-ylamino)-propan-1-ol demands a meticulous and informed approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations. The protocols herein are designed to be self-validating, grounded in the principles of chemical reactivity and established safety standards for analogous compounds.

I. Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the cornerstone of safe handling. Based on its structural components, this compound is anticipated to be an irritant at a minimum[6]. Prudent practice dictates treating it as a potentially hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation/Corrosion: Piperidine and its derivatives are known to cause skin irritation and severe eye damage[2][3]. Direct contact with the skin or eyes should be strictly avoided.

  • Respiratory Tract Irritation: Vapors or aerosols may cause respiratory irritation[7].

  • Toxicity: Piperidines can be toxic if inhaled or absorbed through the skin[2][3].

  • Flammability: The presence of the propanol group suggests the compound may be combustible[4][5].

The following diagram illustrates the logical flow of our risk mitigation strategy, from hazard identification to the implementation of control measures.

RiskMitigation cluster_assessment Hazard Identification & Risk Assessment cluster_controls Hierarchy of Controls Hazard Identify Potential Hazards: - Skin/Eye Irritation - Respiratory Irritation - Toxicity - Flammability Exposure Assess Exposure Routes: - Inhalation - Dermal Contact - Ingestion - Eye Contact Hazard->Exposure leads to Engineering Engineering Controls: - Fume Hood - Ventilated Enclosure Exposure->Engineering mitigated by Elimination Elimination/Substitution (Not applicable for this compound) Administrative Administrative Controls: - Standard Operating Procedures (SOPs) - Training Engineering->Administrative supported by PPE Personal Protective Equipment (PPE): - Gloves, Lab Coat, Eye Protection Administrative->PPE complemented by

Caption: Risk Mitigation Workflow for Chemical Handling.

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPEStandardRationale
Eyes/Face Safety goggles with side shields or a face shieldANSI Z87.1 / EN 166Protects against splashes and aerosols that can cause serious eye irritation or damage[1][2].
Hands Chemical-resistant gloves (Nitrile or Neoprene)EN 374Provides a barrier against skin contact, which can lead to irritation or absorption of the chemical[8]. Regularly inspect gloves for any signs of degradation or perforation.
Body Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes inhalation of potentially harmful vapors or aerosols[8][9].
III. Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your research.

Preparation:

  • Review the Protocol: Before beginning any work, thoroughly review this guide and any experiment-specific protocols.

  • Designate a Work Area: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood[3].

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.

Handling:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within a fume hood or other ventilated enclosure.

    • Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Working with Solutions:

    • Keep containers of the solution closed when not in use.

    • When transferring solutions, use a pipette or other controlled method to prevent spills.

Post-Handling:

  • Decontamination: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[9].

The following workflow diagram outlines the essential steps for safe handling of the compound.

HandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review Review Protocol Designate Designate Work Area (Fume Hood) Review->Designate Assemble Assemble Materials (PPE, Spill Kit) Designate->Assemble DonPPE Don PPE Assemble->DonPPE Weigh Weigh & Transfer (in Fume Hood) DonPPE->Weigh Solution Work with Solutions Weigh->Solution Decontaminate Decontaminate Work Surface Solution->Decontaminate DoffPPE Doff PPE Decontaminate->DoffPPE Wash Wash Hands DoffPPE->Wash

Caption: Step-by-Step Handling Workflow.

IV. Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Given the likely hazardous nature of this compound, it should not be disposed of down the drain[10][11].

Waste Segregation and Collection:

  • Solid Waste:

    • Collect any solid waste containing the compound in a clearly labeled, sealed container.

    • The label should include the chemical name and any known hazards.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a dedicated, sealed, and chemically compatible container.

    • Do not mix with other incompatible waste streams[11][12]. For example, avoid mixing with strong oxidizing agents[13].

  • Contaminated Materials:

    • Dispose of any grossly contaminated disposable items (e.g., gloves, weighing paper) as hazardous waste in the designated solid waste container.

Disposal Procedure:

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Storage: Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed hazardous waste contractor[11]. Follow your institution's specific procedures for chemical waste pickup.

The decision tree below provides a clear guide for the proper disposal route of waste generated during the handling of this compound.

DisposalDecisionTree Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Collect in a labeled, sealed solid waste container. IsSolid->SolidWaste Solid LiquidWaste Collect in a labeled, sealed liquid waste container. IsSolid->LiquidWaste Liquid IsContaminated Is it a contaminated disposable item? SolidWaste->IsContaminated FinalDisposal Arrange for disposal through a licensed hazardous waste contractor. LiquidWaste->FinalDisposal DisposeAsSolid Dispose of as solid hazardous waste. IsContaminated->DisposeAsSolid Yes IsContaminated->FinalDisposal No (Bulk Solid) DisposeAsSolid->FinalDisposal

Caption: Disposal Decision Tree for Chemical Waste.

By adhering to these comprehensive guidelines, you can confidently and safely handle this compound, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your vital research.

References

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog. [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Chemical Waste Disposal. Monash University. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.